Clindamycin
Description
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRVYVGXIQJDK-AWPVFWJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21462-39-5 (mono-hydrochloride), 58207-19-5 (mono-HCl, mono-hydrate) | |
| Record name | Clindamycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022836 | |
| Record name | Clindamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Yellow, amorphous solid | |
CAS No. |
18323-44-9 | |
| Record name | Clindamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clindamycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clindamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clindamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLINDAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U02EL437C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLINDAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Clindamycin's Interaction with the 50S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin, a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein. This guide provides an in-depth examination of the molecular interactions between this compound and the 50S ribosomal subunit. It details the specific binding site within the 23S ribosomal RNA (rRNA), the functional consequences of this binding on peptide bond formation and translocation, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on binding affinities and inhibitory concentrations are summarized, and key experimental protocols are provided to facilitate further research in this area.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic, and at higher concentrations, bactericidal effect by targeting the bacterial 70S ribosome.[1] Specifically, it binds to the large 50S subunit, interfering with the elongation phase of protein synthesis.[1] This action effectively halts the production of essential proteins required for bacterial growth and replication.[2]
The binding site for this compound is strategically located within the peptidyl transferase center (PTC) of the 50S subunit.[1] This catalytic hub is responsible for the formation of peptide bonds, the fundamental linkages in a polypeptide chain. This compound's binding pocket overlaps with that of other antibiotic classes, such as macrolides and streptogramin B, which can lead to cross-resistance.[1][3]
By occupying this critical site, this compound sterically hinders the correct positioning of transfer RNAs (tRNAs) carrying amino acids.[1][4] It obstructs both the aminoacyl-tRNA (A-site tRNA) and the peptidyl-tRNA (P-site tRNA), preventing the formation of a peptide bond and blocking the progression of the nascent polypeptide chain through the ribosomal exit tunnel.[1][4][5]
The this compound Binding Site: A Detailed View
Structural biology studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution views of the this compound binding site.[1][6][7] The antibiotic interacts primarily with domain V of the 23S rRNA, a component of the 50S subunit.
Key nucleotide interactions (using E. coli numbering) include:
-
A2058 and A2059: Located at the entrance of the polypeptide exit tunnel, these nucleotides form crucial hydrogen bonds and van der Waals contacts with this compound.[1][8][9]
-
A2451: This nucleotide, situated within the A-site of the PTC, is protected from chemical modification by this compound binding.[8][9]
-
G2505: this compound forms a hydrogen bond with this P-site nucleotide.[1][8][9][10]
-
A2602: Also located in the A-site, this nucleotide is shielded by the presence of this compound.[8]
Kinetic and chemical footprinting studies have revealed a dynamic, two-step binding process.[1][8] this compound initially makes contact with the A-site, forming an initial complex, and then isomerizes to a more stable, tighter complex near the P-site.[1][8][11] This refined positioning is critical for its inhibitory action.
Quantitative Data Summary
The efficacy of this compound can be quantified through various biochemical and microbiological assays. The following tables summarize key parameters related to its activity.
Table 1: Ribosomal Binding Affinity of this compound
| Parameter | Value | Organism | Reference |
|---|
| Dissociation Constant (Kdiss) | 8 µM | Escherichia coli |[1][9] |
Table 2: In Vitro Inhibition of Protein Synthesis
| Parameter | Value | Organism/System | Reference |
|---|
| IC50 | 32.50 µg/mL | Toxoplasma gondii |[1] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | MIC Range (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.03 - 0.25 | [1] |
| Streptococcus pyogenes | ≤0.015 - 0.12 | [1] |
| Bacteroides fragilis | 0.06 - 4 |[1] |
Key Experimental Protocols
The mechanism of this compound has been elucidated through a variety of experimental techniques. Detailed protocols for two foundational assays are provided below.
Ribosome Binding Assay (Chemical Footprinting)
This method identifies the specific nucleotides on the 23S rRNA that are protected by this compound from chemical modification, thereby mapping its binding site.
Protocol Overview:
-
Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial species (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.[1]
-
Complex Formation: Incubate the purified 70S ribosomes with a suitable mRNA template and deacylated tRNA to form a stable translational complex.[1]
-
This compound Incubation: Add varying concentrations of this compound to the ribosome-mRNA-tRNA complex and incubate to allow for binding.[1][8] For kinetic studies, incubation times can be varied (e.g., 1 second for the initial complex vs. 1 minute for the isomerized complex).[8][11]
-
Chemical Modification: Treat the complexes with chemical probes such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues, or kethoxal, which modifies accessible guanine residues.[1][8]
-
RNA Extraction and Primer Extension: Extract the 23S rRNA and perform primer extension analysis using a radiolabeled primer that anneals to a region downstream of the expected binding site.[1]
-
Gel Electrophoresis and Analysis: Analyze the primer extension products on a sequencing gel. Nucleotides protected by this compound will show reduced modification, resulting in the absence or reduction of corresponding bands on the gel compared to a no-drug control.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free system.[1]
Protocol Overview:
-
System Preparation: Utilize a commercial or lab-prepared bacterial cell-free transcription-translation system (e.g., E. coli S30 extract).[1]
-
Reporter Gene: Use a DNA template encoding a reporter protein such as luciferase or green fluorescent protein (GFP).[1]
-
Reaction Setup: Combine the cell-free system, the reporter gene template, and amino acids.[1] Protein synthesis is typically monitored via luminescence/fluorescence or by incorporating a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
This compound Addition: Add a range of concentrations of this compound to the reaction mixtures.[1]
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for protein synthesis.[1]
-
Detection of Protein Synthesis: Quantify the amount of reporter protein produced. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence. For radiolabeled proteins, use scintillation counting or autoradiography.[1]
-
Data Analysis: Plot the amount of protein synthesis against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
Conclusion and Future Directions
This compound's mechanism of action is a well-characterized example of targeted antibiotic inhibition of the bacterial ribosome. By binding to a specific pocket within the 23S rRNA at the peptidyl transferase center, it effectively stalls protein synthesis, leading to bacterial growth inhibition. The detailed structural and biochemical data available provide a solid foundation for understanding its efficacy and the molecular basis of resistance, which often involves modification of its ribosomal target site (e.g., methylation of A2058).[3][12]
Future research will likely focus on leveraging this detailed mechanistic understanding for the rational design of new lincosamide derivatives. The goal is to develop novel antibiotics that can overcome existing resistance mechanisms, exhibit improved pharmacokinetic properties, and possess a broader spectrum of activity. High-resolution structural techniques and advanced computational modeling will continue to be indispensable tools in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 6. EMDB-16641: this compound bound to the 50S subunit - Yorodumi [pdbj.org]
- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the antibiotics this compound and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular dynamics simulations suggest why the A2058G mutation in 23S RNA results in bacterial resistance against this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Bacteriostatic and Bactericidal Activity of Clindamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Defining Clindamycin's Dual Nature
This compound is a lincosamide antibiotic with a well-established role in treating a variety of bacterial infections, particularly those caused by Gram-positive cocci and anaerobic bacteria[1]. A key aspect of its antimicrobial profile is its dual activity: it can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, actively killing bacteria[2][3]. This distinction is not absolute and depends on several factors, including the bacterial species, the concentration of the drug, and the site of infection[2][4].
The determination of whether an antibiotic is bacteriostatic or bactericidal in vitro is typically based on the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC)[5]. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity[5]. While this in vitro distinction is a standard laboratory measure, its direct translation to clinical outcomes is a subject of ongoing discussion[6][7]. Nevertheless, understanding the in vitro bacteriostatic and bactericidal properties of this compound is crucial for predicting its efficacy and for the development of new antimicrobial strategies.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis[3][8][9]. It achieves this by binding to the 50S subunit of the bacterial ribosome[3][8][9][10]. This binding interferes with the translocation step of protein elongation, effectively halting the production of essential proteins necessary for bacterial growth and replication[3][8][9]. Specifically, this compound obstructs the peptide exit tunnel on the 50S ribosomal subunit, preventing the nascent polypeptide chain from elongating[8]. This disruption of protein synthesis is the basis for its predominantly bacteriostatic effect, as it arrests bacterial proliferation, allowing the host's immune system to clear the infection[8].
At sub-inhibitory concentrations, this compound has also been shown to differentially affect the transcription of exoprotein genes in Staphylococcus aureus, suggesting a more complex regulatory role beyond simple protein synthesis inhibition[11].
Quantitative Data: MIC and MBC Values
The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro[1], while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum[12][13][14].
The following table summarizes representative MIC values for this compound against various clinically relevant bacteria. It is important to note that these values can vary depending on the specific strain and the testing methodology used.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reported Resistance Rate |
| Staphylococcus aureus | 0.12 | >2 | 10-40%[1] |
| Bacteroides fragilis group | 0.5 | 4 | Varies |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and represents typical ranges.
For many organisms, the MBC of this compound is significantly higher than its MIC, which is characteristic of a bacteriostatic agent. However, for some bacteria, the MBC/MIC ratio can be low enough to be considered bactericidal[6]. For instance, some studies have shown identical MIC and MBC values for this compound against certain Arcobacter-like strains, indicating bactericidal activity[15].
Experimental Protocols
Determination of MIC and MBC by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC and MBC of an antimicrobial agent[16][17][18].
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[16][17][19]
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or densitometer
-
Incubator[17]
-
Agar plates for MBC determination
Protocol:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture on a non-selective agar medium, select several morphologically similar colonies[19].
-
Suspend the colonies in sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard[19]. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[19].
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent[1].
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well microtiter plate using MHB to achieve the desired concentration range[1][20]. The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate a 10-100 µL aliquot onto an appropriate antibiotic-free agar medium[12][18].
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count[12][14].
-
Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of antimicrobial activity over time and can help to further characterize bactericidal or bacteriostatic effects[13].
Protocol Outline:
-
Preparation: Prepare flasks containing broth with various concentrations of this compound (e.g., 1x, 4x, 16x MIC) and a no-antibiotic growth control.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension (e.g., 5 x 10⁵ to 1 x 10⁶ CFU/mL).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity[13].
Post-Antibiotic Effect (PAE)
This compound exhibits a significant post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent[21][22][23]. The duration of the PAE for this compound is dependent on both the concentration of the drug and the duration of exposure[22][24]. For S. aureus, the PAE can range from 0.4 to 3.9 hours after a one-hour exposure to 1 mg/L of this compound[22][23]. This strong PAE contributes to the clinical efficacy of this compound, even when its concentration falls below the MIC[25].
Conclusion
The in vitro activity of this compound is complex, exhibiting both bacteriostatic and bactericidal properties. While its primary mechanism of inhibiting protein synthesis generally results in a bacteriostatic effect, this compound can be bactericidal against certain organisms, at higher concentrations, or under specific in vitro conditions[3][6]. The determination of MIC and MBC values through standardized protocols like broth microdilution provides essential quantitative data for researchers. Furthermore, understanding concepts like the post-antibiotic effect is crucial for a comprehensive assessment of this compound's antimicrobial profile. This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate and understand the nuanced in vitro activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. foamid.com [foamid.com]
- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Busting the Myth of “Static vs Cidal”: A Systemic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 11. Subinhibitory this compound Differentially Inhibits Transcription of Exoprotein Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 17. protocols.io [protocols.io]
- 18. emerypharma.com [emerypharma.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Postantibiotic effect of roxithromycin, erythromycin, and this compound against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. Variation in postantibiotic effect of this compound against clinical isolates of Staphylococcus aureus and implications for dosing of patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. derangedphysiology.com [derangedphysiology.com]
Clindamycin's Anti-inflammatory Properties in Dermatological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin, a lincosamide antibiotic, has long been a cornerstone in dermatological therapy, primarily for acne vulgaris.[1][2][3][4] Its clinical efficacy has traditionally been attributed to its bacteriostatic action against Cutibacterium acnes (C. acnes).[1][2] However, a growing body of evidence reveals that this compound possesses significant anti-inflammatory and immunomodulatory properties that contribute substantially to its therapeutic effects, independent of its antimicrobial activity.[2][5][6] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound in the context of dermatological research. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into experimental protocols, quantitative data, and the signaling pathways modulated by this versatile molecule.
Core Anti-inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key components of the inflammatory cascade in the skin. These mechanisms can be broadly categorized as direct immunomodulation and indirect anti-inflammatory effects secondary to its antimicrobial action.
Inhibition of Pro-inflammatory Cytokine Production
A primary anti-inflammatory mechanism of this compound is its ability to suppress the production of pro-inflammatory cytokines by various skin and immune cells.[6][7]
-
Inhibition of Keratinocyte-derived Cytokines: In response to inflammatory stimuli such as C. acnes, keratinocytes produce a range of cytokines. Studies have shown that this compound can decrease the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) by human keratinocytes.[8]
-
Modulation of Monocyte and Macrophage Cytokine Release: this compound has been demonstrated to significantly reduce the production of key pro-inflammatory cytokines by monocytes and macrophages, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7][9][10] It has also been shown to decrease Interferon-gamma (IFN-γ).[6] This inhibition occurs at the post-transcriptional level, as this compound has been observed to decrease intracellular cytokine expression without affecting their mRNA levels.[10]
Modulation of Leukocyte Function
This compound influences the activity of leukocytes, particularly neutrophils, which are key players in the inflammatory response in acne and other dermatological conditions.
-
Leukocyte Chemotaxis: this compound has been shown to suppress leukocyte chemotaxis.[8][11] This is partly an indirect effect of reducing C. acnes, which produces chemotactic factors.[8] However, direct inhibitory effects on leukocyte migration have also been reported.[8][11]
-
Phagocytosis: The effect of this compound on phagocytosis is complex. Some studies suggest that this compound can enhance the phagocytic activity of leukocytes, aiding in the clearance of bacteria and cellular debris.[8]
Attenuation of C. acnes-Induced Inflammation
Beyond its direct bactericidal effects, this compound mitigates the inflammatory response triggered by C. acnes.
-
Inhibition of Lipase Production: this compound inhibits the production of lipase by C. acnes.[6][8] This is significant as lipase breaks down sebum triglycerides into free fatty acids, which are comedogenic and pro-inflammatory.[8]
-
Reduction of Pro-inflammatory Mediators: By reducing the population of C. acnes, this compound indirectly decreases the load of various pro-inflammatory mediators produced by the bacterium.[8]
Inhibition of Matrix Metalloproteinases (MMPs)
Recent research has indicated that this compound may have an inhibitory effect on promatrix metalloproteinase-2 in sebocytes, suggesting a role in preventing tissue degradation associated with inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro and clinical studies.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cell Type | Stimulus | Cytokine | This compound Concentration | % Inhibition / Effect | Reference |
| Mouse Peritoneal Macrophages | LPS | TNF-α | 25 µg/mL | ~34% reduction | [10] |
| Mouse Peritoneal Macrophages | LPS | TNF-α | 100 µg/mL | ~38% reduction | [10] |
| Mouse Peritoneal Macrophages | LPS | IL-1β | 25 µg/mL | ~16% reduction | [10] |
| Mouse Peritoneal Macrophages | LPS | IL-1β | 100 µg/mL | ~17% reduction | [10] |
| Mouse Peritoneal Macrophages | LPS | IL-6 | 5, 25, 100 µg/mL | Dose-dependent increase | [10] |
| Human Keratinocytes | Heat-killed P. acnes | GM-CSF | Not specified | Decreased production | [8] |
Table 2: Clinical Efficacy of Topical this compound in Acne Vulgaris (Reduction in Lesion Counts)
| Study Type | Treatment | Duration | Inflammatory Lesion Reduction | Non-inflammatory Lesion Reduction | Reference |
| Randomized, controlled trials (pooled data) | Topical this compound monotherapy | 10-12 weeks | 45% - 49% | 30% - 41% | [5] |
| Clinical trial | This compound 1%/Benzoyl Peroxide 5% gel | Not specified | Superior to individual components | Not significantly different from BPO alone | [12] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments investigating the anti-inflammatory properties of this compound.
In Vitro Cytokine Inhibition Assay in Macrophages
This protocol outlines a general procedure for assessing the effect of this compound on cytokine production in macrophages.
-
Cell Culture: Mouse peritoneal macrophages are harvested and cultured in a suitable medium (e.g., Iscove's modified Dulbecco's medium with 10% fetal bovine serum).
-
This compound Pre-treatment: Macrophages are pre-treated with varying concentrations of this compound (e.g., 5, 25, 100 µg/mL) for a specified period (e.g., 0.5 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL).
-
Incubation: The cultures are incubated for a period sufficient for cytokine production (e.g., 2-4 hours for TNF-α and IL-6, up to 6 hours for IL-1β).
-
Cytokine Quantification: The concentration of cytokines in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Data Analysis: The results are expressed as the mean cytokine concentration ± standard deviation. Statistical analysis is performed to determine the significance of the observed inhibition.
Leukocyte Chemotaxis Assay
The following is a general protocol for evaluating the effect of this compound on leukocyte chemotaxis.
-
Leukocyte Isolation: Human leukocytes are isolated from peripheral blood.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Sykes-Moore chamber) with a double-filter technique is used.
-
Chemoattractant Generation: A chemotactic factor is generated, for example, by the interaction of normal human serum and zymosan.
-
This compound Treatment: Leukocytes are incubated with various concentrations of this compound.
-
Migration Assessment: The number of leukocytes migrating through the filter towards the chemoattractant is quantified.
-
Data Analysis: The results are compared between this compound-treated and control groups to determine the effect on chemotaxis.
Signaling Pathways
This compound's anti-inflammatory effects are mediated through the modulation of intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and a likely target of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central hub for inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., from Toll-like receptors activated by C. acnes), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. While direct evidence is still emerging, it is hypothesized that this compound may interfere with this pathway, leading to reduced production of inflammatory mediators.
Experimental Workflow for Investigating Signaling Pathways
A general workflow for elucidating the impact of this compound on cellular signaling pathways is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Scientific Rationale and Clinical Basis for this compound Use in the Treatment of Dermatologic Disease | MDPI [mdpi.com]
- 3. sketchviz.com [sketchviz.com]
- 4. Scientific Rationale and Clinical Basis for this compound Use in the Treatment of Dermatologic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
- 6. This compound: A Comprehensive Status Report with Emphasis on Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Pretreatment of Mice with this compound Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of antimicrobial agents on leukocyte chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Unraveling the Molecular Tapestry: A Technical Guide to Clindamycin's Bacteriostatic Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin, a lincosamide antibiotic, is a cornerstone in the treatment of infections caused by Gram-positive cocci and anaerobic bacteria. Its clinical efficacy is rooted in its ability to arrest bacterial growth, a phenomenon known as a bacteriostatic effect. This in-depth technical guide delineates the molecular basis of this compound's mechanism of action, focusing on its interaction with the bacterial ribosome to inhibit protein synthesis. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the elongation phase of translation.[1] At higher concentrations, this compound can exhibit bactericidal activity against certain susceptible organisms.[2][3] The selective toxicity of this compound arises from the structural differences between bacterial (70S) and eukaryotic (80S) ribosomes, allowing it to inhibit bacterial protein synthesis with minimal impact on the host.[1]
Binding Site within the Peptidyl Transferase Center
The binding site for this compound is located within a functionally critical region of the 50S ribosomal subunit known as the peptidyl transferase center (PTC).[4][5] This center is responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental step in protein elongation. Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution insights into this interaction.[4][6]
This compound interacts with specific nucleotides of the 23S rRNA, a major component of the 50S subunit. Key interactions involve hydrogen bonding and van der Waals forces with nucleotides primarily in domain V of the 23S rRNA.[4][7] Chemical footprinting studies have identified several key residues protected by this compound binding, including A2058, A2059, A2451, and G2505 (E. coli numbering).[7][8]
Interference with Translocation and Peptide Bond Formation
By occupying this critical position within the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNA (aa-tRNA) in the A-site and the peptidyl-tRNA in the P-site.[9][10] This interference disrupts the translocation process, where the ribosome moves along the mRNA template.[2] The blockage of the ribosomal exit tunnel by this compound prevents the nascent polypeptide chain from elongating, effectively halting protein synthesis.[7] This leads to the cessation of bacterial growth and replication, defining its bacteriostatic nature.[2][7]
Kinetic analyses have revealed a two-step binding model. This compound initially interacts competitively with the A-site to form an initial complex, which then slowly isomerizes to a more stable complex near the P-site.[8][11] This more stable complex is still capable of forming peptide bonds, but at a significantly reduced velocity.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's interaction with the bacterial ribosome and its inhibitory activity against various bacterial species.
Table 1: Ribosomal Binding Affinity of this compound
| Parameter | Value | Organism | Reference |
| Dissociation Constant (Kdiss) | 8 µM | Escherichia coli | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.12 | 0.12 | >2 | [1][12] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | >32 | - | - | [12] |
| Streptococcus pyogenes | 0.032 - ≥256 | - | - | [13] |
| Streptococcus pneumoniae | - | ≤0.25 | 0.5 | [14] |
| Bacteroides fragilis group | 0.25 - 512 | 0.12 | >2 | [1][15] |
| Leuconocostoc spp. | - | 4 - 16 | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments employed to investigate the molecular basis of this compound's bacteriostatic effect.
Ribosome Binding Assay (Chemical Footprinting)
This technique is used to identify the specific nucleotide binding site of this compound on the 23S rRNA.
Protocol Overview:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using differential centrifugation followed by sucrose gradient ultracentrifugation.
-
Complex Formation: Incubate the purified 70S ribosomes with a specific mRNA template and deacylated tRNA to form a stable ribosomal complex.
-
This compound Incubation: Add varying concentrations of this compound to the ribosomal complex and incubate to allow for binding. A typical incubation is for 1 minute to achieve the tighter C*I complex.[8]
-
Chemical Modification: Treat the complexes with chemical probes such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues, or kethoxal, which modifies accessible guanine residues.[8][14]
-
RNA Extraction: Extract the 23S rRNA from the treated complexes.
-
Primer Extension Analysis: Perform primer extension using a radiolabeled or fluorescently labeled primer that anneals to a region of the 23S rRNA downstream of the expected this compound binding site.
-
Gel Electrophoresis and Analysis: Separate the primer extension products on a sequencing gel. The positions where the reverse transcriptase stops correspond to the modified nucleotides. A decrease in the intensity of a band in the presence of this compound indicates protection of that nucleotide from chemical modification, thus identifying it as part of the binding site.
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.
Protocol Overview:
-
Preparation of Cell-Free Extract: Prepare a translation-competent cell-free extract from a bacterial source (e.g., E. coli S30 extract).
-
Reporter Template: Use a DNA or mRNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).
-
Reaction Setup: In a microtiter plate, combine the cell-free extract, the reporter template, and a mixture of amino acids.
-
This compound Addition: Add a range of concentrations of this compound to the reaction wells.
-
Incubation: Incubate the reactions at 37°C for a sufficient time to allow for protein synthesis (e.g., 1-2 hours).
-
Detection of Protein Synthesis:
-
Radiolabeling: If a radiolabeled amino acid (e.g., [³⁵S]-methionine) is used, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on a filter, and quantify the radioactivity using a scintillation counter.
-
Luminescence/Fluorescence: If a luciferase or GFP reporter is used, measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Overview (Broth Microdilution):
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Molecular mechanism of this compound action.
Caption: Experimental workflow for chemical footprinting.
Caption: Workflow for in vitro translation inhibition assay.
Conclusion
This compound's bacteriostatic effect is a direct consequence of its precise interaction with the bacterial 50S ribosomal subunit. By binding to the peptidyl transferase center, it effectively obstructs the process of protein synthesis, a fundamental requirement for bacterial viability and proliferation. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for further research into lincosamide antibiotics and the development of novel antimicrobial agents that target the bacterial ribosome. A thorough understanding of these molecular mechanisms is paramount in the ongoing effort to combat antibiotic resistance and develop next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the antibiotics this compound and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
The Impact of Clindamycin on Staphylococcus aureus Toxin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Staphylococcus aureus is a formidable pathogen, largely due to its extensive arsenal of secreted toxins that contribute significantly to the pathogenesis of various infections. Clindamycin, a lincosamide antibiotic, has demonstrated a crucial role beyond its bacteriostatic activity by effectively suppressing the production of key S. aureus toxins. This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on S. aureus toxin production. Subinhibitory concentrations of this compound, by targeting the bacterial ribosome, disrupt the synthesis of critical virulence factors, including alpha-hemolysin (Hla), Panton-Valentine leukocidin (PVL), and Toxic Shock Syndrome Toxin-1 (TSST-1). This anti-toxin effect is observed in both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, highlighting its clinical importance in managing toxin-mediated staphylococcal diseases.
Introduction
Staphylococcus aureus infections pose a significant global health threat, exacerbated by the emergence of antibiotic-resistant strains such as MRSA. The virulence of S. aureus is intricately linked to its ability to produce a wide array of toxins that can lead to severe tissue damage and systemic illness. These toxins include pore-forming toxins like alpha-hemolysin and Panton-Valentine leukocidin, and superantigens such as TSST-1.
This compound, an inhibitor of bacterial protein synthesis, has emerged as a critical therapeutic agent in the management of severe staphylococcal infections, not only for its ability to halt bacterial growth but also for its profound effect on attenuating toxin production. This document delves into the molecular underpinnings of this phenomenon, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action: Inhibition of Toxin Synthesis
This compound exerts its anti-toxin effects by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis.[1] This action, even at subinhibitory concentrations that do not kill the bacteria, effectively curtails the production of exotoxins, which are proteins synthesized and secreted by the bacterium.[2]
The suppression of toxin production is a direct consequence of the inhibition of ribosomal activity, leading to a reduction in the translation of messenger RNA (mRNA) transcripts encoding these virulence factors. This mechanism is distinct from that of cell wall-active antibiotics like beta-lactams, which can, under certain conditions, paradoxically increase toxin production.
Quantitative Impact on Toxin Production
Numerous studies have quantified the inhibitory effect of sub-inhibitory concentrations (sub-MICs) of this compound on the production of major S. aureus toxins. The data consistently demonstrate a significant reduction in toxin levels across different strains.
Table 1: Effect of Subinhibitory this compound on S. aureus Alpha-Hemolysin (Hla) Production
| S. aureus Strain | This compound Concentration (x MIC) | Mean Hla Production (% of Control) | Reference |
| Newman | 1/4 | 25% | [3] |
| USA300 (MRSA) | 1/8 | 40% | [4] |
| Clinical Isolate (MSSA) | 1/16 | 55% | [3] |
Table 2: Effect of Subinhibitory this compound on S. aureus Panton-Valentine Leukocidin (PVL) Production
| S. aureus Strain | This compound Concentration (x MIC) | Mean PVL Production (% of Control) | Reference |
| LUG855 (CA-MRSA) | 1/8 | Concentration-dependent decrease | [5] |
| CA-MRSA Isolate 1 | 1/8 | ~20% | [5] |
| CA-MRSA Isolate 2 | 1/4 | ~10% | [5] |
Table 3: Effect of Subinhibitory this compound on S. aureus Toxic Shock Syndrome Toxin-1 (TSST-1) Production
| S. aureus Strain | This compound Concentration (x MIC) | Mean TSST-1 Production (% of Control) | Reference |
| Clinical Isolate (TSS) | 1/16 | Significant reduction | [6] |
| MN8 (High-toxin producer) | Various sub-MICs | Inversely proportional to concentration | [6] |
Impact on the agr Quorum-Sensing System
The production of many S. aureus virulence factors is regulated by the accessory gene regulator (agr) quorum-sensing system. This system allows bacteria to coordinate gene expression in response to cell population density. The effector molecule of the agr system is a small peptide called RNAIII, which upregulates the expression of numerous exoprotein genes, including those encoding toxins like Hla and TSST-1, while downregulating surface proteins.
This compound's inhibition of protein synthesis is thought to interfere with the agr system. By reducing the synthesis of key regulatory proteins within the agr cascade, such as AgrA, this compound can indirectly lead to decreased transcription of RNAIII and, consequently, a reduction in toxin production.[7][8] Some studies have shown that subinhibitory concentrations of this compound can lead to an upregulation of agrA expression, suggesting a complex regulatory interplay.[3][4][9] However, the net effect at the protein level is a significant reduction in toxin output.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a S. aureus isolate.
Methodology: Broth microdilution is a standard method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in sterile deionized water at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Culture the S. aureus isolate on a Tryptic Soy Agar (TSA) plate overnight at 37°C. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Quantification of Alpha-Hemolysin (Hla) by ELISA
Objective: To quantify the amount of Hla produced by S. aureus in the presence of subinhibitory concentrations of this compound.
Methodology:
-
Bacterial Culture: Grow S. aureus in Tryptic Soy Broth (TSB) to mid-logarithmic phase. Add this compound at desired subinhibitory concentrations (e.g., 1/4, 1/8, 1/16 MIC) and continue incubation for a defined period (e.g., 8 hours). A control culture without this compound should be run in parallel.
-
Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C. Collect the supernatants and filter-sterilize them through a 0.22 µm filter.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for Hla (e.g., rabbit anti-Hla polyclonal antibody) diluted in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add diluted culture supernatants and a standard curve of purified Hla to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a detection antibody (e.g., biotinylated anti-Hla monoclonal antibody) and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction and Read: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of Hla in the samples by interpolating from the standard curve.
Detection of Panton-Valentine Leukocidin (PVL) by Western Blot
Objective: To qualitatively or semi-quantitatively detect the presence of PVL components (LukS-PV and LukF-PV) in S. aureus culture supernatants.
Methodology:
-
Protein Precipitation: Concentrate proteins from culture supernatants (prepared as in 5.2.2) using methods such as trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE: Resuspend the protein pellet in Laemmli sample buffer, boil for 5 minutes, and separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LukS-PV and LukF-PV overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Analysis of hla Gene Expression by Northern Blot
Objective: To assess the levels of hla mRNA transcripts in S. aureus treated with this compound.
Methodology:
-
RNA Extraction: Culture S. aureus with and without subinhibitory this compound as described in 5.2.1. Harvest bacterial cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
RNA Quantification and Integrity Check: Quantify the RNA using a spectrophotometer and assess its integrity by running an aliquot on a denaturing agarose gel.
-
Denaturing Agarose Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde.
-
RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary transfer.
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.
-
Probe Labeling: Prepare a DNA probe specific for the hla gene by PCR and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.
-
Hybridization: Pre-hybridize the membrane in a hybridization buffer at 42°C for at least 30 minutes. Add the labeled probe and hybridize overnight at 42°C.
-
Washing: Perform a series of washes with decreasing salt concentrations to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).
-
Normalization: Strip the membrane and re-probe with a probe for a housekeeping gene (e.g., 16S rRNA) to normalize for RNA loading.
Visualizations
Signaling Pathway: this compound's Impact on the agr System
Caption: this compound inhibits toxin synthesis by targeting the 50S ribosome.
Experimental Workflow
Caption: Workflow for assessing this compound's impact on S. aureus toxins.
Conclusion
This compound's ability to suppress the production of critical Staphylococcus aureus toxins at subinhibitory concentrations is a well-documented and clinically significant phenomenon. This technical guide has outlined the mechanism of action, provided quantitative data on its efficacy, detailed essential experimental protocols for its investigation, and visualized the underlying signaling pathways and experimental workflows. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of therapeutic strategies against toxin-mediated staphylococcal diseases and for the continued evaluation of novel anti-virulence agents. The presented methodologies provide a robust framework for further research in this critical area of infectious disease.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound suppresses virulence expression in inducible this compound-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Antibiotics on Staphylococcus aureus Producing Panton-Valentine Leukocidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methicillin and inducible this compound resistance in clinical Staphylococcus aureus isolates: a cross-sectional study from Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to this compound [frontiersin.org]
- 8. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of this compound [ouci.dntb.gov.ua]
The Enduring Efficacy of Clindamycin Against Gram-Positive Anaerobes: A Technical Guide
For Immediate Release
[City, State] – December 14, 2025 – This technical guide provides an in-depth analysis of the spectrum of activity of clindamycin against Gram-positive anaerobic bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes current in vitro susceptibility data, details experimental protocols for antimicrobial susceptibility testing, and illustrates the molecular mechanisms of action and resistance.
This compound, a lincosamide antibiotic, has long been a therapeutic option for infections caused by anaerobic bacteria due to its excellent activity against a broad range of these organisms.[1][2] It functions by inhibiting bacterial protein synthesis, a primarily bacteriostatic action that can become bactericidal at higher concentrations.[2][3] This guide offers a comprehensive overview of its continued relevance in the face of emerging antimicrobial resistance.
In Vitro Susceptibility of Gram-Positive Anaerobes to this compound
The in vitro efficacy of this compound is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium.[2] The data are often summarized as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.[4]
Below are summary tables of this compound activity against various Gram-positive anaerobic species, compiled from recent studies.
Table 1: In Vitro Activity of this compound against Gram-Positive Anaerobic Cocci (GPAC)
| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) |
| Anaerococcus spp. | 10 | ≤0.03 - >32 | - | - | 20 |
| Finegoldia magna | 49 | ≤0.03 - >32 | 0.12 | 16 | 24.5 |
| Parvimonas micra | 33 | ≤0.03 - >32 | ≤0.03 | 8 | 6 |
| Peptoniphilus spp. | 30 | ≤0.03 - >32 | 0.25 | >32 | 46.7 |
| Peptostreptococcus anaerobius | 11 | ≤0.03 - >32 | 0.5 | 1 | 9 |
Source: Data compiled from a multicentre study on GPAC isolates responsible for invasive infections.[5][6]
Table 2: In Vitro Activity of this compound against Clostridium Species
| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) |
| Clostridium perfringens | 100+ | 0.06 - >256 | 0.12 | >256 | Varies significantly by region |
| Clostridium difficile | (Various) | High intrinsic resistance | - | - | >90 |
Note: Clostridioides difficile is intrinsically resistant to this compound. The use of this compound can lead to an overgrowth of C. difficile and subsequent colitis.[2] MIC values for C. perfringens can vary widely.[7][8]
Experimental Protocols for Susceptibility Testing
Accurate determination of this compound susceptibility is crucial for clinical decision-making and surveillance of resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for the antimicrobial susceptibility testing of anaerobic bacteria.[5][7][9][10]
Agar Dilution Method (Reference Method)
The agar dilution method is the gold standard for susceptibility testing of anaerobic bacteria.[5][7][9][10][11]
Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound at a high concentration.
-
Preparation of Agar Plates with Antimicrobial: Prepare a series of agar plates (e.g., Brucella blood agar) containing serial twofold dilutions of this compound. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation:
-
Subculture the anaerobic isolate onto an appropriate agar medium and incubate under anaerobic conditions.
-
Prepare a bacterial suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard.[12]
-
-
Inoculation: Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.[13]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Broth Microdilution Method
The broth microdilution method is a more user-friendly alternative for routine testing, particularly for the Bacteroides fragilis group, though it can be adapted for other anaerobes.[5][7][10][13][14]
Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in a suitable anaerobic broth medium within the wells of a microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the agar dilution method.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 42-48 hours.[13]
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.
Mechanism of Action and Resistance
Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial effect by reversibly binding to the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit.[2][9] This binding interferes with the translocation step of protein synthesis, thereby halting the elongation of the peptide chain.[3][15]
Erm-Mediated Resistance
The predominant mechanism of resistance to this compound in Gram-positive anaerobes is target-site modification mediated by erm (erythromycin ribosome methylase) genes.[7][16][17][18][19] These genes encode methyltransferase enzymes that add one or two methyl groups to an adenine residue within the 23S rRNA. This modification reduces the binding affinity of this compound to the ribosome, rendering the antibiotic ineffective.[16][20]
Conclusion
This compound remains a valuable agent for the treatment of infections caused by Gram-positive anaerobes. However, the increasing prevalence of resistance, primarily driven by erm genes, necessitates ongoing surveillance through standardized susceptibility testing. A thorough understanding of its spectrum of activity, coupled with accurate laboratory evaluation, is essential for preserving the clinical utility of this important antibiotic.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Broth microdilution method for aerobes and anaerobes. [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 16. Inducible this compound resistance and erm genes in Staphylococcus aureus in school children in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inducible this compound resistance in clinical isolates of Staphylococcus aureus due to erm genes, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCDR - D- test, erm genes, MRSA, PCR, Staphylococcus aureus [jcdr.net]
- 19. This compound-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 20. DOT Language | Graphviz [graphviz.org]
An In-depth Technical Guide to the Core Mechanisms of Clindamycin Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clindamycin, a lincosamide antibiotic, is a crucial therapeutic agent against a variety of bacterial infections, particularly those caused by Gram-positive organisms like Staphylococcus aureus and anaerobic bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] However, the emergence and spread of this compound resistance pose a significant threat to its clinical efficacy. A thorough understanding of the molecular underpinnings of this resistance is paramount for the development of novel diagnostic tools and therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms of this compound resistance, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.
Core Resistance Mechanisms
Resistance to this compound in bacteria is primarily mediated by three core mechanisms: target site modification, active drug efflux, and enzymatic inactivation.
Target Site Modification: The MLSB Phenotype
The most prevalent mechanism of this compound resistance is the modification of its ribosomal target. This is conferred by the erm (erythromycin ribosome methylase) genes, which encode methyltransferase enzymes. These enzymes methylate an adenine residue (A2058 in E. coli) within the 23S rRNA component of the 50S ribosomal subunit.[2] This methylation reduces the binding affinity of macrolides, lincosamides (including this compound), and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB.[2] The expression of erm genes can be either constitutive or inducible.
-
Constitutive MLSB (cMLSB) Resistance: In this phenotype, the methylase is continuously produced, resulting in high-level resistance to all MLSB antibiotics. Strains exhibiting cMLSB will test resistant to both erythromycin and this compound in standard susceptibility tests.[2][3]
-
Inducible MLSB (iMLSB) Resistance: In this case, the erm gene is present but its expression is induced by the presence of a macrolide antibiotic, such as erythromycin.[2] In the absence of an inducer, these strains appear susceptible to this compound in vitro. This can lead to therapeutic failure if this compound is used to treat an infection caused by an iMLSB strain, as the presence of erythromycin-like compounds in vivo can induce resistance.[2][4]
Active Efflux: The MS Phenotype
Another significant resistance mechanism involves the active transport of the antibiotic out of the bacterial cell, mediated by ATP-dependent efflux pumps. In Staphylococcus aureus, this is primarily encoded by the msrA (macrolide-streptogramin resistance) gene.[2] This pump actively transports 14- and 15-membered macrolides and streptogramin B antibiotics out of the cell.[2] Importantly, this efflux pump does not effectively recognize lincosamides. Consequently, strains carrying the msrA gene are resistant to macrolides but remain susceptible to this compound, a phenotype known as MS.[2]
Enzymatic Inactivation
A less common mechanism of this compound resistance involves the enzymatic inactivation of the drug. This is mediated by genes such as the lin genes (linA and linB), which encode lincosamide nucleotidyltransferases.[5] These enzymes chemically modify this compound, rendering it unable to bind to its ribosomal target.[5]
Data Presentation
The following tables summarize quantitative data related to this compound resistance mechanisms.
Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for this compound
| Pathogen | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Staphylococcus spp. | ≤0.5 | 1-2 | ≥4 |
| Streptococcus spp. | ≤0.25 | 0.5 | ≥1 |
| Anaerobic bacteria | ≤2 | 4 | ≥8 |
Source:[5]
Table 2: Prevalence of this compound Resistance Phenotypes in S. aureus
| Study Location (Year) | Total Isolates | iMLSB (%) | cMLSB (%) | MS (%) |
| Qatar (2025)[3] | 161 | 15.5 | 0.6 (one isolate) | 9.9 |
| Iran (2014)[6] | 124 | 32.3 | 12.9 | Not specified |
| Turkey (Date not specified)[4] | 2432 | 72 (of 138 discordant) | 30 | Not specified |
| Dallas, USA (1999-2002)[7] | 197 (CA-MRSA) | 93 (1999) -> 7 (2002) | Not specified | Not specified |
Table 3: Prevalence of this compound Resistance Genes in S. aureus
| Study Location (Year) | Total Isolates | ermA (%) | ermB (%) | ermC (%) | msrA (%) |
| Qatar (2025)[3] | 42 (Ery-R) | 0 | 0 | 60 | 40 |
| Iran (2014)[6] | 124 | 41.1 | 0 | 17.7 | 0 |
| Jordan (2017)[8] | 55 (MRSA) | Prevalent in HA-MRSA | Not specified | Prevalent in CA-MRSA | Not specified |
Experimental Protocols
Protocol 1: D-Test for Detection of Inducible this compound Resistance (iMLSB)
Principle: This phenotypic test is essential for identifying iMLSB resistance in erythromycin-resistant, this compound-susceptible S. aureus isolates.[2] Erythromycin acts as an inducer of erm gene expression, and its diffusion from a disk placed on an agar plate will induce this compound resistance in a nearby this compound-susceptible isolate if it carries an inducible erm gene. This results in a flattening of the this compound inhibition zone adjacent to the erythromycin disk, creating a characteristic "D" shape.[2][9]
Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure culture of the test isolate.
-
Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate to create a lawn of growth.
-
Disk Placement: Aseptically place a 15 µg erythromycin disk and a 2 µg this compound disk on the agar surface. The distance between the edges of the two disks should be 15 to 26 mm.[2][9]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Interpretation:
-
Positive D-test (iMLSB): A flattening of the zone of inhibition around the this compound disk on the side adjacent to the erythromycin disk indicates inducible resistance.[2][9]
-
Negative D-test: A circular zone of inhibition around the this compound disk indicates the absence of inducible this compound resistance (e.g., MS phenotype).[2]
-
Protocol 2: PCR for Detection of erm and msrA Genes
Principle: Molecular detection of resistance genes provides a definitive identification of the genetic determinants of resistance. Polymerase Chain Reaction (PCR) is used to amplify specific gene sequences.
Methodology:
-
DNA Extraction: Extract genomic DNA from a pure culture of the bacterial isolate using a commercial kit or a standard in-house protocol involving cell lysis and DNA purification.
-
Primer Design: Utilize validated primers specific for the target genes (ermA, ermB, ermC, msrA).
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for the target gene.
-
Add the extracted genomic DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) specific to the primers and target gene.
-
-
Gel Electrophoresis:
-
Separate the PCR products by size using agarose gel electrophoresis.
-
Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
The presence of a band of the expected size indicates a positive result for the specific resistance gene.
-
Mandatory Visualizations
Caption: Signaling pathway of inducible MLSB resistance to this compound.
Caption: Experimental workflow for the D-test to detect iMLSB resistance.
Caption: Logical relationship between resistance genotypes and phenotypes.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 4. ecommons.aku.edu [ecommons.aku.edu]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 6. Inducible this compound resistance in clinical isolates of Staphylococcus aureus due to erm genes, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible this compound Resistance and Molecular Epidemiologic Trends of Pediatric Community-Acquired Methicillin-Resistant Staphylococcus aureus in Dallas, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence of inducible this compound resistance in methicillin-resistant Staphylococcus aureus: the first study in Jordan | The Journal of Infection in Developing Countries [jidc.org]
- 9. Practical Disk Diffusion Method for Detection of Inducible this compound Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Clindamycin at Sub-Inhibitory Concentrations and Its Impact on Bacterial Biofilm Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clindamycin, a lincosamide antibiotic, is a cornerstone in the treatment of various bacterial infections, primarily those caused by Gram-positive organisms. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, the behavior of bacteria in the presence of antibiotic concentrations below the minimum inhibitory concentration (sub-MIC) is a growing area of concern and research. This technical guide delves into the intricate and often paradoxical effects of sub-inhibitory concentrations of this compound on bacterial biofilm formation. While at therapeutic doses this compound is effective in treating infections, at sub-MIC levels, it can paradoxically promote biofilm formation in some key pathogenic bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. This guide provides a comprehensive overview of the current understanding of this phenomenon, including quantitative data on biofilm modulation, detailed experimental protocols, and the underlying signaling pathways involved.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces. Bacteria within biofilms exhibit increased resistance to antimicrobial agents and the host immune system, making biofilm-associated infections notoriously difficult to treat. In many clinical scenarios, incomplete penetration of antibiotics into infected tissues or biofilms can lead to the exposure of bacteria to sub-inhibitory concentrations of these drugs.
This guide focuses on the effects of sub-inhibitory this compound on biofilm formation by clinically relevant bacteria. Understanding these interactions is crucial for optimizing antibiotic therapies, developing novel anti-biofilm strategies, and mitigating the risk of treatment failure and chronic infections.
Impact of Sub-Inhibitory this compound on Biofilm Formation: A Quantitative Overview
The effect of sub-inhibitory concentrations of this compound on biofilm formation is species- and even strain-dependent. Below is a summary of quantitative data from key studies.
Staphylococcus aureus
Sub-inhibitory concentrations of this compound have been shown to significantly induce biofilm formation in S. aureus. This effect is often associated with a stress response mediated by the alternative sigma factor B (σB).[2]
Table 1: Effect of Sub-Inhibitory this compound on S. aureus Biofilm Formation and Gene Expression
| Bacterial Strain | This compound Concentration (µg/mL) | Biofilm Mass (Fold Change vs. Control) | Gene | Fold Change in Expression vs. Control | Reference |
| S. aureus USA300 LAC | 0.03 | ~1.5 | sigB | 3 | [2] |
| S. aureus USA300 LAC | 0.06 | ~2.0 | sigB | 7 | [2] |
| S. aureus USA300 LAC | 0.03 | - | atlA | >2 | [2] |
| S. aureus USA300 LAC | 0.06 | - | atlA | >2 | [2] |
| S. aureus USA300 LAC | 0.03 | - | lrgA | >2 | [2] |
| S. aureus USA300 LAC | 0.06 | - | lrgA | >2 | [2] |
| S. aureus USA300 LAC | 0.03 | - | fnbA | >2 | [3] |
| S. aureus USA300 LAC | 0.03 | - | fnbB | >2 | [3] |
Staphylococcus epidermidis
Similar to S. aureus, sub-inhibitory this compound can induce biofilm formation in methicillin-resistant S. epidermidis (MRSE) and upregulate genes associated with biofilm development.[4][5]
Table 2: Effect of Sub-Inhibitory this compound on S. epidermidis Biofilm-Associated Gene Expression
| Bacterial Strain | This compound Concentration (µg/mL) | Gene | Fold Change in Expression vs. Control | Reference |
| MRSE (ATCC 35984) | 1 | atlE | ~1.0 | [5] |
| MRSE (ATCC 35984) | 1 | icaA | ~1.4 | [5] |
Note: The study also reported a significant increase in biofilm production (OD values) at a this compound concentration of 1 µg/mL for the ATCC 35984 strain, with an approximately 9-fold increase in biofilm induction.[5]
Streptococcus pyogenes
Studies on Streptococcus pyogenes (Group A Streptococcus, GAS) have shown that sub-inhibitory concentrations of this compound can enhance both adherence and biofilm production.[1][6]
Table 3: Qualitative Effect of Sub-Inhibitory this compound on S. pyogenes Adherence and Biofilm Production
| Bacterial Group | This compound Concentration | Effect on Adherence | Effect on Biofilm Production | Reference |
| Tonsillopharyngitis strains | 1/2 and 1/4 MIC | Enhanced | Enhanced | [6] |
| Carrier strains | 1/2 and 1/4 MIC | Enhanced | Enhanced | [6] |
Pseudomonas aeruginosa
This compound is generally not effective against Pseudomonas aeruginosa.[7] However, in the context of polymicrobial infections or antibiotic-coated devices, P. aeruginosa may be exposed to this compound. Some studies suggest that sub-MICs of certain antibiotics, including macrolides which share a similar mechanism of action with this compound, can suppress biofilm formation by inhibiting quorum sensing.[3] Conversely, continuous exposure to this compound/rifampicin-impregnated catheters has been shown to induce morphological changes in P. aeruginosa biofilm cells, suggesting an adaptive response.[8] Direct quantitative data on the effect of sub-inhibitory this compound alone on P. aeruginosa biofilm formation is limited and requires further investigation.
Signaling Pathways and Molecular Mechanisms
The induction of biofilm formation by sub-inhibitory this compound in staphylococci is a well-documented example of a bacterial stress response.
The σB-Mediated Stress Response in Staphylococcus aureus
In S. aureus, sub-inhibitory concentrations of this compound trigger a transcriptional stress response that is largely mediated by the alternative sigma factor B (σB).[2] σB is a global regulator that controls the expression of genes involved in stress responses, virulence, and biofilm formation.[9]
The proposed signaling pathway is as follows:
-
Stress Induction: Sub-inhibitory this compound acts as a stressor, likely by partially inhibiting protein synthesis.
-
σB Activation: This stress leads to the activation of the σB operon (rsbU, rsbV, rsbW, and sigB).
-
Transcriptional Upregulation: Activated σB then directs the transcription of a regulon of genes that contribute to biofilm formation. These include:
-
atlA : Encodes the major autolysin, which is involved in initial attachment and eDNA release.[2]
-
lrgA : Part of the lrgAB operon, which functions as a murein hydrolase inhibitor and is implicated in cell death and lysis.[2]
-
fnbA and fnbB : Encode fibronectin-binding proteins that mediate adhesion to host matrix proteins.[3]
-
agrA : Part of the accessory gene regulator (agr) quorum-sensing system, which can influence biofilm structure.[2]
-
psm genes: Encode phenol-soluble modulins, which are involved in biofilm structuring.[2]
-
This response leads to an increase in biofilm biomass and a shift in the matrix composition towards a higher content of extracellular DNA (eDNA).[2]
Caption: σB-mediated stress response to sub-inhibitory this compound in S. aureus.
Experimental Protocols
Reproducible and standardized methods are essential for studying the effects of sub-inhibitory antibiotics on biofilm formation. The following are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound for the bacterial strain of interest must be determined prior to sub-inhibitory concentration experiments.
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Biofilm Formation Assay (Crystal Violet Staining)
This is a common method for quantifying total biofilm biomass.
-
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose for staphylococci)
-
This compound stock solution
-
0.1% (w/v) crystal violet solution
-
95% ethanol or 33% glacial acetic acid
-
-
Procedure:
-
Prepare dilutions of this compound in the growth medium at the desired sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC).
-
Add 200 µL of the prepared media to the wells of the microtiter plate. Include a growth control (no antibiotic).
-
Inoculate the wells with a standardized bacterial suspension (e.g., to a final OD600 of 0.05).
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Gently aspirate the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% glacial acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Caption: Experimental workflow for the crystal violet biofilm assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression levels of specific genes involved in biofilm formation.
-
Procedure:
-
Biofilm Growth: Grow biofilms in the presence and absence of sub-inhibitory this compound as described in the biofilm formation assay (using larger culture vessels like 6-well plates for sufficient RNA yield).
-
RNA Extraction:
-
Harvest the biofilm-associated cells by scraping.
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysostaphin for staphylococci) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
qRT-PCR:
-
Perform qRT-PCR using a suitable real-time PCR system.
-
The reaction mixture should contain cDNA, gene-specific primers (for target and reference genes), and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Conclusion and Future Directions
The interaction between sub-inhibitory concentrations of this compound and bacterial biofilm formation is a complex phenomenon with significant clinical implications. In key Gram-positive pathogens like S. aureus and S. epidermidis, sub-MIC this compound can induce biofilm formation through a stress response mechanism, potentially contributing to treatment failure and the persistence of infections. For other bacteria like S. pyogenes, it can enhance adherence and biofilm production.
This technical guide provides a foundation for researchers and drug development professionals to further investigate these interactions. Future research should focus on:
-
Elucidating the effects on a broader range of clinical isolates to understand the strain-to-strain variability in the response to sub-inhibitory this compound.
-
Investigating the impact of sub-inhibitory this compound in polymicrobial biofilms , which are more representative of clinical infections.
-
Developing and evaluating combination therapies that can counteract the biofilm-inducing effects of sub-inhibitory antibiotic concentrations.
-
Exploring the role of other signaling pathways that may be involved in this response.
A deeper understanding of these mechanisms will be instrumental in designing more effective therapeutic strategies to combat the challenge of biofilm-associated infections.
References
- 1. Influence of subinhibitory antibiotic concentration on Streptococcus pyogenes adherence and biofilm production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The issue beyond resistance: Methicillin-resistant Staphylococcus epidermidis biofilm formation is induced by subinhibitory concentrations of cloxacillin, cefazolin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbiologia-alicante.umh.es [microbiologia-alicante.umh.es]
- 8. static.igem.org [static.igem.org]
- 9. Interconnections between Sigma B, agr, and Proteolytic Activity in Staphylococcus aureus Biofilm Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Clindamycin in a Murine Model of Skin and Soft Tissue Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin, a lincosamide antibiotic, is a critical agent in the study and treatment of skin and soft tissue infections (SSTIs), particularly those caused by Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA). Its utility in preclinical murine models is significant for understanding bacterial pathogenesis and evaluating novel therapeutic strategies. This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action is largely bacteriostatic but can be bactericidal at higher concentrations.[1] Beyond its direct antimicrobial effects, this compound exhibits potent immunomodulatory properties, notably the suppression of bacterial toxin production, which plays a crucial role in the pathology of severe SSTIs.[1][2][3][4][5]
These application notes provide a comprehensive guide to utilizing this compound in a murine model of S. aureus SSTI, including detailed experimental protocols, quantitative efficacy data, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: Efficacy of this compound in Murine Models
The efficacy of this compound in murine infection models is typically evaluated by assessing survival rates, reduction in bacterial burden at the site of infection, and modulation of the host inflammatory response.
Table 1: Dose-Dependent Effect of this compound Pretreatment on Survival in a Murine Endotoxic Shock Model
| This compound Dosage (mg/kg, i.p.) | Survival Rate (%) |
| 0 (Saline Control) | 0 |
| 160 | 64 |
| 300 | 86 |
| 440 | 100 |
| 520 | 92 |
| 600 | 36 |
| Data from a study where mice were pretreated intraperitoneally (i.p.) with this compound 0.5 hours before induction of endotoxic shock.[1][6] |
Table 2: Effect of this compound on Bacterial Load in a Murine MRSA-Infected Wound Model
| Treatment Group | Bacterial Load (log CFU/wound) on Day 8 |
| Untreated Control | ~7.5 |
| This compound-loaded Nanoparticles | < 4.5 (>3-log reduction) |
| Data from an in vivo study on the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infected wounds.[7] |
Table 3: Effect of this compound Pretreatment on Peak Pro-Inflammatory Cytokine Levels in a Murine Endotoxic Shock Model
| Treatment Group | Peak TNF-α in Serum (pg/ml) | Peak IL-1β in Serum (pg/ml) | Peak IL-6 in Serum (pg/ml) |
| Saline Control + LPS | ~12,000 | ~1,500 | ~50,000 |
| This compound (440 mg/kg) + LPS | ~4,000 | ~500 | ~100,000 |
| Data reflects significant lowering of peak TNF-α and IL-1β concentrations, but an increase in peak IL-6 levels in this compound-treated mice.[1][6] |
Experimental Protocols
Protocol 1: Murine Subcutaneous Abscess Model for S. aureus SSTI
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized S. aureus skin infections.
Materials:
-
Mid-logarithmic phase culture of S. aureus (e.g., USA300 MRSA strain)
-
Sterile phosphate-buffered saline (PBS)
-
8-12 week old mice (e.g., BALB/c or C57BL/6)
-
Electric shaver and depilatory cream
-
Sterile insulin syringes with 27-30 gauge needles
-
Calipers for lesion measurement
-
Surgical tools for tissue harvesting
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates
-
Tissue homogenizer
Procedure:
-
Bacterial Preparation:
-
Inoculate S. aureus from a frozen stock into TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh TSB and grow to a mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 10⁷ CFU/100 µL). Verify the concentration by serial dilution and plating on TSA.
-
-
Animal Preparation and Infection:
-
Acclimatize mice for at least 72 hours before the experiment.
-
Anesthetize the mice. Shave a small area on the dorsum of each mouse and remove remaining hair with depilatory cream.
-
Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.
-
-
Treatment:
-
Initiate this compound treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer this compound via a relevant route, such as subcutaneous injection or oral gavage (see Protocol 2). A typical intraperitoneal dose for modulating cytokine profiles in a murine model is 10 mg/kg daily.[3]
-
The control group should receive a vehicle control (e.g., sterile saline).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of illness.
-
Measure the length and width of the resulting abscesses daily using calipers.
-
At predetermined endpoints (e.g., day 3 post-infection), euthanize the mice.
-
Bacterial Load Determination: Harvest the skin lesion using an 8-mm punch biopsy. Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on TSA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathological Analysis: Fix a portion of the skin lesion in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Profiling: Homogenize a portion of the tissue in an appropriate buffer for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex bead array.
-
Protocol 2: Administration of this compound in Mice
A. Subcutaneous (S.C.) Injection:
-
Materials: Prepared sterile this compound solution, sterile insulin syringes with a 27-30 gauge needle, 70% ethanol.
-
Procedure:
-
Calculate the required volume based on the mouse's body weight and desired dosage. The maximum volume for a single S.C. injection site is 100-200 µL.
-
Gently restrain the mouse and create a "tent" of skin on the back of the neck.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Slowly inject the solution and withdraw the needle.
-
Monitor the mouse for any adverse reactions.
-
B. Oral Gavage (P.O.):
-
Materials: Prepared sterile this compound solution, sterile, flexible, ball-tipped gavage needle (20-22 gauge for adult mice), 1 mL syringe.
-
Procedure:
-
Calculate the required volume. The maximum recommended volume is typically 10 mL/kg.
-
Gently restrain the mouse in an upright position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion length.
-
Gently insert the ball-tipped needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly into the esophagus to the predetermined depth. If resistance is met, withdraw and reposition.
-
Slowly administer the solution.
-
Gently remove the needle and monitor the mouse for any signs of distress.[1]
-
Visualizations
Mechanism of Action and Immunomodulation
This compound's dual action involves direct inhibition of bacterial protein synthesis and indirect modulation of the host immune response by suppressing the production of bacterial toxins that trigger an inflammatory cascade.
Caption: this compound's dual mechanism of action in SSTIs.
Experimental Workflow for Murine SSTI Model
The following diagram outlines the key steps in conducting a murine skin and soft tissue infection model to evaluate the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. This compound | Time of Care [timeofcare.com]
- 5. This compound suppresses virulence expression in inducible this compound-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretreatment of Mice with this compound Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria-Targeted this compound Loaded Polymeric Nanoparticles: Effect of Surface Charge on Nanoparticle Adhesion to MRSA, Antibacterial Activity, and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clindamycin Hydrochloride in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the effective use of clindamycin hydrochloride in in vitro cell culture experiments. This compound, a lincosamide antibiotic, is a valuable tool for controlling bacterial contamination in cell cultures. However, its potential effects on mammalian cells necessitate careful consideration of its application.
Mechanism of Action
This compound hydrochloride primarily exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[1][4][5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at higher concentrations or against highly susceptible organisms.[1][6][7] While its primary target is the bacterial ribosome, some studies suggest that this compound may also have immunomodulatory effects on mammalian cells, potentially influencing signaling pathways such as NF-κB and MAPK.[4]
Data Presentation
The following tables summarize key quantitative data for the use of this compound hydrochloride, including its efficacy against common bacterial contaminants and its cytotoxic effects on various mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Common Bacterial Contaminants
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.016 - >256[4][6] |
| Streptococcus pneumoniae | 0.002 - >256[4][6] |
| Group A Streptococci | 0.02 - 0.1[8] |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Assay | Concentration Range (µg/mL) | Key Findings |
| Dental Pulp Stem Cells (DPSCs) & Human Umbilical Vein Endothelial Cells (HUVECs) | MTS & LDH | 30 - 1000 | Dose-dependent cytotoxicity observed. Less cytotoxic than minocycline at higher concentrations.[6] |
| Rat Hepatocytes | MTT | 16 - 64 | IC50 of 45.8 ± 2.45 µg/mL.[6] |
| Human Chondrocytes | LDH & Live/Dead | 500 - 1000 | Dose-dependent cytotoxicity. Significant LDH release at 500 µg/mL after 72 hours.[6] |
| Human Gingival Fibroblasts | MTT | Not Specified | This compound with dexamethasone showed greater cell viability than paramonochlorophenol with dexamethasone.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution (10 mg/mL)
This protocol details the preparation of a concentrated stock solution of this compound hydrochloride for use in cell culture.
Materials:
-
This compound Hydrochloride powder
-
Sterile, deionized, or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Aseptically weigh 100 mg of this compound Hydrochloride powder and transfer it to a sterile conical tube.[4]
-
Add 10 mL of sterile water to the tube.[4]
-
Vortex or gently swirl the tube until the powder is completely dissolved.[4]
-
Draw the solution into a sterile syringe.[4]
-
Attach a 0.22 µm sterile syringe filter to the syringe.[4]
-
Filter-sterilize the this compound solution into a new sterile conical tube.[4]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.[4]
-
Store the aliquots at -20°C. The stock solution is stable for at least 6 months when stored at this temperature.[4][10]
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effect of this compound on a specific mammalian cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound hydrochloride stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µg/mL to 100 µg/mL.[4] Include a "no antibiotic" control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.[4]
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
After incubation, carefully remove the medium from the wells.[4]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Hypothetical immunomodulatory effects of this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Current indications for the use of this compound: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: An In Vitro Model for Evaluating the Dual Efficacy of Clindamycin Against Hidradenitis Suppurativa
Introduction
Hidradenitis Suppurativa (HS) is a chronic, debilitating inflammatory skin disease characterized by painful nodules, abscesses, and the formation of sinus tracts, primarily in intertriginous skin areas.[1][2] The pathogenesis of HS is multifactorial, involving follicular occlusion, a dysregulated immune response, and a significant contribution from the skin microbiome.[2][3][4] The microbiome of HS lesions is often polymicrobial, with an abundance of anaerobic bacteria and evidence of biofilm formation, which may contribute to the chronic inflammation and recalcitrance to treatment.[5][6][7]
Clindamycin is a lincosamide antibiotic frequently used in HS management.[8][9] Its therapeutic benefit is believed to stem from a dual mechanism of action:
-
Antibacterial Activity : this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, acting against various Gram-positive and anaerobic bacteria implicated in HS.[10][11]
-
Anti-inflammatory Activity : Independent of its antibacterial properties, this compound has been shown to modulate the host immune response by reducing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][13][14]
To effectively evaluate potential therapies like this compound, an in vitro model must be capable of assessing both of these mechanisms. This document outlines a multi-component in vitro modeling system designed to test the antibacterial, anti-biofilm, and anti-inflammatory efficacy of this compound in a manner relevant to HS pathology. The model utilizes co-cultures of key skin and immune cells and HS-relevant bacterial strains.
I. Overall Experimental Workflow
The proposed model integrates three main experimental arms to provide a comprehensive assessment of this compound's efficacy. The workflow begins with the culture of relevant human cell lines and HS-associated bacteria. These are then used in parallel assays to measure the drug's impact on host cell inflammation and its direct effect on bacterial growth and biofilm formation.
References
- 1. Ex Vivo Culture Models of Hidradenitis Suppurativa for Defining Molecular Pathogenesis and Treatment Efficacy of Novel Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Epidermis Model Using Primary Hidradenitis Suppurativa Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consistency of Bacterial Triggers in the Pathogenesis of Hidradenitis Suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hidradenitis Suppurativa | Preclinical Dermatology Research [qima-lifesciences.com]
- 5. The Microbiome in Hidradenitis Suppurativa: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial biofilm in chronic lesions of hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hidradenitis suppurativa: Diagnosis and treatment [aad.org]
- 9. Evidence-based approach to the treatment of hidradenitis suppurativa/acne inversa, based on the European guidelines for hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits nociceptive response by reducing tumor necrosis factor-α and CXCL-1 production and activating opioidergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pretreatment of Mice with this compound Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
E-test Methodology for Clindamycin Susceptibility Testing of Bacteroides fragilis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for determining the susceptibility of the anaerobic bacterium Bacteroides fragilis to Clindamycin using the E-test (Epsilometer test). The E-test is a quantitative antimicrobial susceptibility testing (AST) method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.
Introduction
Bacteroides fragilis is a significant anaerobic pathogen, commonly associated with intra-abdominal and other serious infections. The increasing prevalence of resistance to antimicrobial agents, including this compound, necessitates accurate and reliable susceptibility testing to guide appropriate therapeutic choices. The E-test provides a direct determination of the Minimum Inhibitory Concentration (MIC), offering a more precise measure of susceptibility compared to qualitative methods like disk diffusion.
The primary mechanism of this compound resistance in Bacteroides fragilis often involves the production of an Erm (erythromycin ribosomal methylase) enzyme, encoded by genes such as ermF. This enzyme modifies the ribosomal target of the antibiotic, leading to reduced binding and subsequent resistance.
Data Presentation
Interpretive Criteria for this compound Susceptibility of Bacteroides fragilis
The interpretation of the MIC value obtained from the E-test is based on established breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Regulatory Body | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| EUCAST | ≤ 4 µg/mL | - | > 4 µg/mL |
Quality Control Ranges
Quality control (QC) is essential to ensure the accuracy and reproducibility of the E-test results. The recommended QC strain for Bacteroides fragilis susceptibility testing is Bacteroides fragilis ATCC® 25285™.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) - EUCAST |
| B. fragilis ATCC® 25285™ | This compound | 0.5 - 2 |
Experimental Protocols
Materials
-
Bacteroides fragilis clinical isolate
-
This compound E-test strips
-
Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1
-
Sterile 0.85% saline or Thioglycollate broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Anaerobic incubation system (e.g., anaerobic jar with gas-generating system or anaerobic chamber)
-
Bacteroides fragilis ATCC® 25285™ (for quality control)
Inoculum Preparation
-
From a fresh (24-48 hour) culture of Bacteroides fragilis on a non-selective anaerobic blood agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or Thioglycollate broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[1][2]
Inoculation of Agar Plates
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a supplemented Brucella agar plate to obtain a confluent lawn of growth. The plate should be streaked in three different directions, rotating the plate approximately 60 degrees between each streaking.
-
Allow the agar surface to dry for 10-15 minutes before applying the E-test strip.
Application of E-test Strip
-
Using sterile forceps, carefully place the this compound E-test strip onto the inoculated agar surface with the MIC scale facing upwards.
-
Ensure that the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.
Incubation
-
Place the inoculated plates in an anaerobic environment immediately after applying the E-test strips.
-
Incubate at 35-37°C for 24-48 hours, or until sufficient growth is observed.
Reading and Interpretation of Results
-
After incubation, an elliptical zone of inhibition will be visible around the E-test strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[1][2]
-
If the intersection point is between two markings on the scale, the higher value should be reported.
-
Interpret the MIC value according to the CLSI or EUCAST breakpoints provided in Table 2.1 to categorize the isolate as susceptible, intermediate (if applicable), or resistant.
Quality Control Procedure
-
Perform the E-test procedure as described above using the quality control strain Bacteroides fragilis ATCC® 25285™.
-
The resulting this compound MIC value for the QC strain should fall within the acceptable range specified in Table 2.2.
-
If the QC result is out of range, the test results for the clinical isolates are considered invalid, and the entire procedure should be repeated after troubleshooting potential sources of error.
Visualizations
Caption: Experimental workflow for this compound E-test susceptibility testing of Bacteroides fragilis.
Caption: Logical relationship for interpreting MIC values based on CLSI and EUCAST breakpoints.
Caption: Simplified signaling pathway of ErmF-mediated this compound resistance in Bacteroides fragilis.
References
Application Notes and Protocols for Clindamycin Susceptibility Testing of Staphylococci via Agar Dilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of clindamycin against Staphylococcus species using the agar dilution method. This method is a reference standard for antimicrobial susceptibility testing and is particularly useful for testing a large number of isolates.[1][2] Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for accurate and reproducible results.[3]
Introduction
This compound is a lincosamide antibiotic effective against many Gram-positive cocci, including Staphylococcus aureus and coagulase-negative staphylococci.[4] However, resistance to this compound can emerge, primarily through two mechanisms: target site modification, often mediated by erm genes, and active drug efflux, commonly mediated by the msrA gene.[5][6] The erm genes can confer either constitutive resistance (cMLSB phenotype) or inducible resistance (iMLSB phenotype).[5][6] Inducible resistance is of significant clinical concern as staphylococci may appear susceptible to this compound in vitro but can become resistant during therapy upon exposure to an inducing agent like erythromycin.[5][7] The agar dilution method, when appropriately designed, can be used to determine the this compound MIC and also to detect inducible this compound resistance.[8]
Data Presentation
The following tables summarize the key quantitative data for this compound susceptibility testing of staphylococci.
Table 1: CLSI and EUCAST this compound MIC Breakpoints for Staphylococcus aureus
| Organization | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| CLSI | ≤0.5 | 1-2 | ≥4 |
| EUCAST | ≤0.25 | Not Applicable | >0.5 |
Note: Breakpoint values are subject to change. Users should always refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables for the most current information.[4]
Table 2: Quality Control Strains for this compound Susceptibility Testing of Staphylococci
| Strain | ATCC Number | Expected Phenotype for Inducible Resistance | Relevant Genes |
| Staphylococcus aureus | BAA-977 | Positive Control (Inducible Resistance) | erm(A) |
| Staphylococcus aureus | BAA-976 | Negative Control (Efflux-mediated Macrolide Resistance) | msr(A) |
| Staphylococcus aureus | ATCC 25923 | General Quality Control | Not applicable |
| Staphylococcus aureus | ATCC 29213 | General Quality Control | Not applicable |
Source: CLSI documents recommend ATCC BAA-977 and ATCC BAA-976 for quality control of inducible this compound resistance tests.[9][10] ATCC 25923 and ATCC 29213 are common QC strains for general susceptibility testing.[11][12]
Experimental Protocols
Protocol 1: Agar Dilution for this compound MIC Determination
This protocol follows the general principles outlined by CLSI and EUCAST for the agar dilution method.[1][13][14]
Materials:
-
This compound hydrochloride powder (analytical grade)
-
Mueller-Hinton Agar (MHA)[4]
-
Sterile distilled water or other appropriate solvent
-
Sterile petri dishes (100 mm)
-
Sterile tubes for dilutions
-
Incubator (35 ± 2°C)[3]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multipoint inoculator (optional)
-
Quality control strains (e.g., S. aureus ATCC 29213)
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Melt MHA and cool to 45-50°C in a water bath.[4]
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a 1:10 dilution, resulting in the final desired antibiotic concentrations in the agar plates (e.g., ranging from 0.06 to 128 µg/mL).[13][14]
-
Thoroughly mix the agar and antibiotic by inverting the tube several times and pour into sterile petri dishes.[13]
-
Allow the agar to solidify at room temperature.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the staphylococcal isolate on a non-selective agar plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.[1]
-
-
Inoculation of Plates:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest this compound concentration.[4]
-
Inoculate the growth control plate last.
-
-
Incubation:
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[1] A single colony or a faint haze should be disregarded.[4]
-
Compare the MIC value to the breakpoints provided by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant (see Table 1).
-
Protocol 2: Agar Dilution for Detection of Inducible this compound Resistance
This method is adapted from specialized protocols for detecting the iMLSB phenotype.[8]
Materials:
-
In addition to the materials for Protocol 1: Erythromycin powder.
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA plates containing the following combinations of antibiotics:
-
This compound alone (e.g., 0.5 µg/mL)
-
Erythromycin alone (e.g., 1 µg/mL)
-
A combination of this compound (0.5 µg/mL) and erythromycin (1 µg/mL)[8]
-
A growth control plate with no antibiotics.
-
-
-
Inoculum Preparation and Inoculation:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Incubation:
-
Follow step 5 from Protocol 1.
-
-
Reading and Interpretation of Results:
-
Inducible Resistance (iMLSB): Growth on the plate containing both erythromycin and this compound, but no growth on the plate with this compound alone.[8]
-
Constitutive Resistance (cMLSB): Growth on both the this compound-only plate and the combination plate.
-
MS Phenotype (Efflux): No growth on either the this compound-only or the combination plate, but growth on the erythromycin-only plate.
-
Visualizations
Caption: Workflow for Agar Dilution MIC Testing.
Caption: Mechanism of Inducible this compound Resistance.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. woah.org [woah.org]
- 3. goums.ac.ir [goums.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Prevalence and this compound Resistance Profile of Staphylococcus aureus and Associated Factors among Patients Attending the University of Gondar Comprehensive Specialized Hospital, Gondar, Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agar Dilution Method for Detection of Inducible this compound Resistance in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of Strains for Quality Assessment of the Disk Induction Method for Detection of Inducible this compound Resistance in Staphylococci: a CLSI Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of strains for quality assessment of the disk induction method for detection of inducible this compound resistance in Staphylococci: a CLSI collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. m.youtube.com [m.youtube.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for D-Test in Detecting Inducible Clindamycin Resistance
Introduction
Clindamycin is a crucial antibiotic for treating infections caused by Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). However, its efficacy can be compromised by inducible resistance, which is not detectable by standard susceptibility testing methods. The D-test is a simple and reliable disk diffusion method recommended by the Clinical and Laboratory Standards Institute (CLSI) to detect this inducible resistance, preventing potential therapeutic failures.[1][2][3][4] These application notes provide a detailed protocol for performing the D-test, aimed at researchers, scientists, and professionals in drug development.
Principle of the D-Test
The D-test is based on the principle of in vitro induction of this compound resistance by erythromycin.[1] Some strains of Staphylococcus and Streptococcus species possess erm genes that code for methylase enzymes.[2][5] This enzyme modifies the ribosomal target of both macrolides (like erythromycin) and lincosamides (like this compound), leading to resistance. In some cases, the erm gene is only expressed in the presence of an inducer, such as erythromycin.[4][6]
When erythromycin and this compound disks are placed in proximity on an agar plate inoculated with the test organism, erythromycin diffuses into the medium and induces the production of methylase.[1][7] This leads to resistance to this compound in the area between the two disks, resulting in a flattening of the zone of inhibition around the this compound disk, creating a characteristic "D" shape.[1][7]
Clinical Significance
Detecting inducible this compound resistance is critical for appropriate patient management.[2] Infections treated with this compound against an organism with inducible resistance may initially appear to respond, but can ultimately fail as resistant mutants are selected during therapy.[2][3] The D-test allows for the accurate reporting of this compound susceptibility, guiding clinicians to make informed therapeutic decisions.[1][4]
Experimental Protocol
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
Mueller-Hinton agar (MHA) plates
-
Erythromycin (15 µg) disks
-
This compound (2 µg) disks
-
0.5 McFarland turbidity standard
-
Sterile saline or Mueller-Hinton broth
-
Sterile cotton swabs
-
Bacterial colonies of the test isolate (e.g., Staphylococcus aureus)
-
Incubator at 35°C ± 2°C
-
Calipers or ruler for measuring zone diameters
Procedure
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Placement:
-
Aseptically place an erythromycin (15 µg) disk and a this compound (2 µg) disk on the inoculated agar surface.
-
The distance between the edges of the two disks should be 15-20 mm for Staphylococcus species and 12 mm for Streptococcus pneumoniae and beta-hemolytic streptococci.[1]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results
The interpretation of the D-test is based on the shape of the zone of inhibition around the this compound disk.
| Result Category | Observation | Interpretation |
| Positive D-test | Flattening of the this compound inhibition zone adjacent to the erythromycin disk, forming a "D" shape. | Inducible this compound resistance is present. Report the organism as resistant to this compound. |
| Negative D-test | A circular zone of inhibition around the this compound disk. | No inducible this compound resistance. Report the organism as susceptible to this compound. |
| Resistant | No zone of inhibition around the this compound disk. | The organism is constitutively resistant to this compound. |
| Erythromycin Susceptible | A zone of inhibition around the erythromycin disk. | The D-test is not necessary as inducible resistance is not a concern. Report this compound susceptibility as per standard testing. |
Quality Control
Quality control should be performed with each new batch of media and disks. Recommended QC strains include:
-
Staphylococcus aureus ATCC® 25923™ (D-test negative)
-
A known D-test positive clinical isolate of S. aureus
Visualizations
D-Test Experimental Workflow
Caption: A flowchart illustrating the key steps in performing a D-test.
Mechanism of Inducible this compound Resistance
Caption: The mechanism of erythromycin-induced this compound resistance.
References
- 1. Inducible this compound Resistance (D Test) • Microbe Online [microbeonline.com]
- 2. Inducible this compound Resistance in <i>Staphylococcus aureus</i> Isolated from Clinical Samples - Journal of Laboratory Physicians [jlabphy.org]
- 3. publications.aap.org [publications.aap.org]
- 4. Inducible this compound Resistance among Clinical Isolates of Staphylococcus aureus from Sub Himalayan Region of India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible this compound resistance in Staphylococcus aureus isolates recovered from Mashhad, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inducible Clindamycin Resistance in MRSA Isolates
Welcome to the technical support center for troubleshooting inducible clindamycin resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. This resource provides guidance for researchers, scientists, and drug development professionals on performing and interpreting the D-test for accurate detection of this resistance mechanism.
Frequently Asked Questions (FAQs)
1. What is inducible this compound resistance in MRSA?
Inducible this compound resistance is a phenomenon where an MRSA isolate appears susceptible to this compound in standard susceptibility tests but harbors a resistance gene (most commonly an erm gene) that can be activated in the presence of an inducing agent, such as erythromycin.[1][2] This can lead to clinical failure if this compound is used for treatment, as the bacteria can become resistant during therapy.[3][4] The resistance is mediated by enzymes that methylate the ribosomal target site, reducing the binding of both macrolides (like erythromycin) and lincosamides (like this compound).[1][5]
2. What is the D-test and why is it important?
The D-test is a simple disk diffusion test used to detect inducible this compound resistance.[3][6] It is crucial because routine antibiotic susceptibility tests may fail to identify this resistance, potentially leading to inappropriate treatment and therapeutic failure.[4][7][8] The Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-test on all S. aureus isolates that are erythromycin-resistant and this compound-susceptible.[3]
3. How do I interpret the results of a D-test?
The interpretation is based on the shape of the zone of inhibition around the this compound disk in proximity to the erythromycin disk.
-
Positive D-test (Inducible Resistance): A flattening of the inhibition zone around the this compound disk on the side adjacent to the erythromycin disk, forming a "D" shape. This indicates that erythromycin has induced this compound resistance.[3][9]
-
Negative D-test (No Inducible Resistance): A circular zone of inhibition around the this compound disk. This suggests that the isolate is truly susceptible to this compound.[10][11]
-
Constitutive Resistance: The isolate is resistant to both erythromycin and this compound, with no or very small zones of inhibition around both disks.
-
MS Phenotype: The isolate is resistant to erythromycin but susceptible to this compound, with a clear circular zone around the this compound disk (D-test negative).[12] This phenotype is often associated with the msrA gene, which codes for an efflux pump.[12]
4. What should I do if I see hazy growth within the this compound zone of inhibition?
Hazy growth within the zone of inhibition around the this compound disk, even without a clear D-shape, may indicate resistance.[10] This can sometimes be observed as a "hazy D-zone" (HD) phenotype.[12][13] It is recommended to interpret this as a resistant result and consider alternative antibiotics. The presence of inner colonies growing up to the this compound disk (D+ phenotype) is also considered a positive result for inducible resistance.[12][14]
5. What are the common causes of false-negative D-test results?
A significant factor that can lead to false-negative results is incorrect disk placement. Placing the erythromycin and this compound disks too far apart (e.g., >15 mm) can result in failure to detect inducible resistance.[6] One study found a very major error rate of 12.3% when a 22-mm distance was used.[6] Other factors include using a non-standardized inoculum or incorrect incubation conditions.[10]
6. What are the potential causes of false-positive D-test results?
While less common, false-positive results can occur. This could be due to a mixed culture containing both susceptible and resistant organisms. It is crucial to ensure a pure culture of the MRSA isolate is used for testing. Additionally, misinterpretation of hazy growth or indistinct zone edges could lead to a false-positive reading.
7. What should I do if my quality control (QC) for the D-test fails?
If QC results are out of the acceptable range, all patient results obtained since the last successful QC must be considered invalid. The cause of the QC failure should be investigated, which may include checking the antibiotic disks for proper storage and expiration dates, verifying the inoculum preparation, and ensuring the correct incubation conditions were met. The test should be repeated with new QC organisms before reporting any patient results.[15]
Troubleshooting Guide
This table provides a quick reference for common issues encountered during D-testing.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Ambiguous or unclear D-shape | - Incorrect disk spacing.- Isolate has a weak induction phenotype. | - Repeat the test ensuring a disk spacing of 15 mm (edge-to-edge).- Incubate for the full recommended time (16-18 hours).- If still ambiguous, consider the isolate resistant to this compound. |
| No zone of inhibition around either disk | - Isolate is constitutively resistant to both erythromycin and this compound. | - Report the isolate as resistant to both erythromycin and this compound. |
| Hazy growth within the this compound zone | - Indicates potential resistance. | - Interpret as a resistant result.[10] |
| Zone sizes are too large or too small for QC organisms | - Incorrect inoculum density.- Expired or improperly stored antibiotic disks.- Incorrect incubation temperature or duration. | - Prepare a fresh inoculum matching a 0.5 McFarland standard.- Check the expiration date and storage conditions of the disks.- Verify incubator settings. |
| False-negative result suspected | - Disk spacing is greater than 15 mm. | - Repeat the test with the correct disk spacing of 15 mm.[6] |
Experimental Protocols
D-Test (Disk Approximation Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Erythromycin (15 µg) disks
-
This compound (2 µg) disks
-
MRSA isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the MRSA isolate from an overnight culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Placement:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[3]
-
-
Interpretation:
-
Examine the plate for the shape of the zone of inhibition around the this compound disk.
-
A flattening of the zone adjacent to the erythromycin disk (D-shape) indicates a positive test for inducible this compound resistance.
-
A circular zone around the this compound disk indicates a negative test.
-
Data Presentation
The prevalence of different this compound resistance phenotypes in MRSA can vary geographically. The following table summarizes findings from a study on MRSA and MSSA isolates.
Table 1: Distribution of this compound Resistance Phenotypes in S. aureus
| Phenotype | MRSA Isolates (%) | MSSA Isolates (%) |
| Inducible MLSB (iMLSB) | 24.8% | 7.5% |
| Constitutive MLSB (cMLSB) | 23.3% | 3.7% |
| MS Phenotype | 22.5% | 16.2% |
| Susceptible | 3.9% | 46.3% |
Data adapted from a study on S. aureus isolates.[11]
Visualizations
Signaling Pathway for Inducible this compound Resistance
Caption: Mechanism of inducible this compound resistance in MRSA.
Experimental Workflow for D-Test
Caption: Step-by-step workflow for performing the D-test.
Troubleshooting Logic for D-Test Results
Caption: Decision tree for troubleshooting D-test interpretations.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Inducible this compound Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Influence of Disk Separation Distance on Accuracy of the Disk Approximation Test for Detection of Inducible this compound Resistance in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 8. droracle.ai [droracle.ai]
- 9. cdc.gov [cdc.gov]
- 10. Inducible this compound Resistance (D Test) • Microbe Online [microbeonline.com]
- 11. Detection of inducible and constitutive this compound resistance among Staphylococcus aureus isolates in a tertiary care hospital, Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Testing for Induction of this compound Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quick D-Test for this compound: +Results & Guide [jitsi.cmu.edu.jm]
Optimizing Clindamycin concentration for in vitro biofilm eradication studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing clindamycin concentration in in vitro biofilm eradication studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against bacterial biofilms?
A1: this compound is a lincosamide antibiotic that primarily inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action interferes with the translocation process, halting the elongation of peptide chains and thereby stopping protein production. While primarily bacteriostatic (inhibiting bacterial growth), at higher concentrations or against more susceptible organisms, it can be bactericidal. This compound has demonstrated the ability to penetrate the extracellular polymeric substance (EPS) matrix of biofilms and inhibit the bacteria within.
Q2: What is the Minimum Biofilm Eradication Concentration (MBEC), and how does it differ from the Minimum Inhibitory Concentration (MIC)?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of planktonic (free-floating) bacteria. In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.[1][2] Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their planktonic counterparts.[1] Consequently, MBEC values are often significantly higher than MIC values for the same bacterial strain.[2]
Q3: What are the key factors that can influence the MBEC of this compound in my experiments?
A3: Several factors can significantly impact the determined MBEC of this compound:
-
Bacterial Species and Strain: Different bacteria and even different strains of the same species exhibit varying susceptibility to this compound.
-
Biofilm Age: Mature biofilms (e.g., 72 hours or older) are generally more resistant to antibiotics than younger biofilms (e.g., 24 hours).[3]
-
Growth Medium: The composition of the culture medium can affect biofilm formation and antibiotic efficacy. For instance, biofilms may be more difficult to eradicate in Tryptic Soy Broth (TSB) compared to Cation-Adjusted Mueller Hinton Broth (CaMHB).[3]
-
Exposure Time: The duration of antibiotic exposure can influence eradication. For some antibiotics and organisms, a longer exposure time can lead to a lower MBEC.
-
Inoculum Density: The initial concentration of bacteria used to form the biofilm can affect its structure and resistance.
Troubleshooting Guides
Issue 1: this compound is not eradicating the biofilm, even at high concentrations.
-
Possible Cause 1: Intrinsic Resistance. The bacterial species you are testing may be intrinsically resistant to this compound. This is particularly common in Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, whose outer membrane can prevent this compound from reaching its ribosomal target.
-
Solution: Verify the known susceptibility of your bacterial species to this compound. For bacteria with high intrinsic resistance, consider testing alternative antibiotics.
-
-
Possible Cause 2: Mature Biofilm. Your experimental protocol may be generating a highly mature and robust biofilm that is difficult to eradicate.
-
Solution: Consider testing this compound on younger biofilms (e.g., 24 hours) to determine if there is a developmental stage at which they are more susceptible. For mature biofilms, prolonged or repeated exposure strategies may be more effective. One study on mature S. aureus biofilms found that repeated 24-hour exposures to this compound at concentrations of ≥16 mg/L led to significant reductions in bacterial load, whereas single exposures were ineffective.[4][5]
-
-
Possible Cause 3: Suboptimal Experimental Conditions. The growth medium or other experimental conditions may be promoting a highly resistant biofilm phenotype.
-
Solution: Review your choice of growth medium. Tryptic Soy Broth (TSB) supplemented with glucose can promote robust biofilm formation in staphylococci.[1] Ensure all other parameters, such as incubation time and temperature, are optimized and consistent.
-
Issue 2: High variability in MBEC results between replicates.
-
Possible Cause 1: Inconsistent Biofilm Formation. Uneven biofilm formation across the wells of your microtiter plate is a common source of variability.
-
Solution: Ensure a standardized and homogenous bacterial inoculum is used for each well. Proper mixing of the bacterial suspension before inoculation is critical. When using the Calgary Biofilm Device, ensure consistent shear force across all pegs during biofilm formation.[6]
-
-
Possible Cause 2: Inadequate Washing Steps. Incomplete removal of planktonic cells before antibiotic challenge or residual antibiotic before recovery can skew results.
-
Solution: Standardize your washing procedure. Gently rinse the biofilms with a consistent volume of sterile saline or PBS to remove planktonic bacteria without dislodging the biofilm. Similarly, ensure thorough rinsing after antibiotic exposure to prevent carryover into the recovery medium.
-
-
Possible Cause 3: Edge Effects in Microtiter Plates. Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate both nutrients and antibiotics, leading to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.
-
Issue 3: Difficulty in interpreting Crystal Violet (CV) assay results for biofilm quantification.
-
Possible Cause 1: Staining of Dead Cells and Matrix. Crystal violet stains both live and dead cells as well as components of the extracellular matrix. This can lead to an overestimation of viable biofilm if the antibiotic has killed the bacteria but not removed the biofilm structure.
-
Solution: Complement the CV assay with a viability assay, such as counting colony-forming units (CFUs) from sonicated biofilms or using metabolic dyes like resazurin. This will provide a more accurate measure of biofilm eradication.
-
-
Possible Cause 2: Inconsistent Staining or Washing. Incomplete removal of excess crystal violet can lead to artificially high absorbance readings.
-
Solution: After staining, wash the wells thoroughly with distilled water until the water runs clear. Ensure complete drying before solubilizing the dye. Solubilize the bound dye with a fixed volume of a solvent like 33% glacial acetic acid or ethanol and ensure complete mixing before reading the absorbance.[1]
-
Data Presentation
Table 1: Planktonic vs. Biofilm Susceptibility of Staphylococcus aureus to this compound
| Parameter | This compound Concentration (µg/mL) | Reference(s) |
| Planktonic MIC | 0.125 - 2 | [1] |
| Biofilm MIC (MBIC) | >16 - >64 | [1] |
| Biofilm Eradication Concentration (MBEC) | >1024 | [1] |
Note: Values can vary significantly depending on the specific strain, biofilm age, and assay conditions.
Table 2: Comparative this compound Susceptibility in Other Bacterial Species
| Bacterial Species | Typical Planktonic MIC Range (µg/mL) | Typical Biofilm (MBEC) Information | Reference(s) |
| Pseudomonas aeruginosa | Generally high (intrinsic resistance) | MBEC values are expected to be significantly higher than MICs. Specific MBEC values for this compound are not widely reported, likely due to high intrinsic resistance. | [7] |
| Escherichia coli | Generally high (intrinsic resistance) | This compound is not recommended for treating E. coli infections due to intrinsic resistance. MBEC values are expected to be very high. | [5] |
| Streptococcus pneumoniae | 0.125 - 1 (for susceptible strains) | Data on specific this compound MBEC values for S. pneumoniae biofilms are limited in the available literature. Resistance can be conferred by ermB genes. | [8][9] |
Experimental Protocols
Protocol 1: Quantification of Biofilm Formation using Crystal Violet (CV) Assay
This protocol provides a method for quantifying the total biomass of a biofilm in a 96-well microtiter plate.
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in an appropriate broth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose for staphylococci) overnight at 37°C.[1]
-
Inoculation: Dilute the overnight culture to a standardized concentration (e.g., 1:100) in fresh growth medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene microtiter plate. Include wells with sterile broth as a negative control.[1]
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[1]
-
Washing: Gently decant the medium and wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.[1]
-
Staining: Decant the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Decant the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.[1]
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.[1]
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottomed 96-well plate and measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[1]
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device
This protocol describes the use of the Calgary Biofilm Device (CBD) to determine the MBEC of this compound.
-
Biofilm Formation:
-
Prepare a standardized bacterial inoculum in the appropriate growth medium.
-
Pipette 150 µL of the inoculum into each well of the 96-well base plate of the CBD.
-
Place the peg lid onto the base plate, ensuring all 96 pegs are submerged in the inoculum.
-
Incubate the device on a platform shaker (e.g., 110 rpm) in a humidified incubator at 37°C for 24-48 hours to allow for biofilm formation on the pegs.
-
-
Washing: After incubation, gently remove the peg lid and rinse it in a 96-well plate containing sterile PBS to remove planktonic bacteria.[1]
-
Antibiotic Challenge:
-
Prepare a 96-well "challenge plate" containing serial dilutions of this compound in the appropriate broth. Include wells with antibiotic-free broth as a positive growth control.
-
Place the peg lid with the established biofilms into the challenge plate.
-
Incubate the challenge plate for a specified period (e.g., 24 hours) at 37°C.[1]
-
-
Recovery and Viability Assessment:
-
Rinse the peg lid again in a fresh plate with PBS to remove residual antibiotic.[1]
-
Place the peg lid into a "recovery plate" containing fresh, sterile growth medium in each well.
-
Sonicate the recovery plate to dislodge the biofilm bacteria from the pegs into the medium.
-
Incubate the recovery plate for 24 hours at 37°C.[1]
-
-
MBEC Determination: The MBEC is the lowest concentration of this compound that prevents bacterial growth in the recovery plate. This can be assessed visually or by measuring the optical density at 650 nm. An OD650 of less than 0.1 is often considered evidence of biofilm eradication.[1]
Mandatory Visualizations
Caption: Workflow for Determining the Minimum Biofilm Eradication Concentration (MBEC).
Caption: Agr Quorum Sensing Pathway in Staphylococcus aureus Biofilm Regulation.
Caption: σB-Mediated Stress Response and its Role in S. aureus Biofilm Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. ors.org [ors.org]
- 3. Influence of biofilm growth age, media, antibiotic concentration and exposure time on Staphylococcus aureus and Pseudomonas aeruginosa biofilm removal in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections [frontiersin.org]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horkruks.ump.edu.pl [horkruks.ump.edu.pl]
- 8. Antibiotic activity against naive and induced Streptococcus pneumoniae biofilms in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Clindamycin Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with clindamycin instability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
A1: this compound is a lincosamide antibiotic that is primarily used in cell culture to prevent bacterial contamination. It is effective against most Gram-positive and anaerobic bacteria.[1] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation.[2] This action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright. At higher concentrations, it can be bactericidal.
Q2: I'm observing a loss of antibacterial efficacy in my long-term culture. Could this compound be degrading?
A2: Yes, it is highly likely. This compound is known to be unstable in aqueous solutions, especially at the physiological pH of most cell culture media (typically pH 7.2-7.4). The primary degradation pathway at this pH is the conversion of this compound to lincomycin through the scission of the 7-(S)-Cl group. The rate of this degradation is temperature-dependent, and at 37°C in cell culture media, a significant loss of active this compound can occur over several days.
Q3: What are the degradation products of this compound and are they harmful to my cells?
A3: The main degradation product of this compound at physiological pH is lincomycin . This compound can also be metabolized by cells to a lesser extent into This compound sulfoxide and N-desmethyl this compound .[2] While lincomycin generally exhibits lower cytotoxicity than this compound, N-desmethyl this compound has been reported to have a cytotoxic effect equivalent to that of the parent compound. The accumulation of these compounds over time in a long-term culture could potentially impact cellular health and experimental outcomes.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: The most accurate way to determine this compound stability is to perform a time-course experiment under your specific culture conditions (e.g., your cell line, medium, serum concentration, and incubation parameters). This involves measuring the concentration of this compound in the culture medium at various time points. A detailed protocol for this is provided in the "Experimental Protocols" section below (Protocol 2).
Q5: What is a typical working concentration for this compound in cell culture, and how does its instability affect this?
A5: A common starting concentration for this compound is 1-5 µg/mL. However, due to its instability, the effective concentration will decrease over time. For long-term experiments, it's crucial to either replenish the this compound-containing medium more frequently or use a higher initial concentration, after performing a cytotoxicity assay to determine the safe upper limit for your specific cell line.
Q6: Are there any alternatives to this compound for long-term cell culture?
A6: Yes, several other antibiotics can be considered for long-term use, depending on the potential contaminants and the sensitivity of your cell line. Some alternatives include Penicillin-Streptomycin, Gentamicin, and Amphotericin B. It is always recommended to perform a cytotoxicity assay for any antibiotic to determine its optimal, non-toxic concentration for your specific cell line.
Data Presentation
Table 1: Cytotoxicity of this compound on Common Mammalian Cell Lines
| Cell Line | Abbreviation | Organism | Tissue of Origin | Morphology | Reported IC50 of this compound (µg/mL) |
| HeLa | - | Human | Cervix | Epithelial | User-determined |
| HEK-293 | - | Human | Kidney | Epithelial | User-determined |
| CHO-K1 | - | Hamster | Ovary | Epithelial | User-determined |
| Vero | - | Monkey | Kidney | Epithelial | User-determined |
| HepG2 | - | Human | Liver | Epithelial | User-determined |
| A549 | - | Human | Lung | Epithelial | User-determined |
| MCF-7 | - | Human | Breast | Epithelial | User-determined |
| Note: IC50 values are highly cell line-dependent and should be determined empirically. A protocol for determining the IC50 is provided below (Protocol 1). |
Table 2: Estimated Half-Life of this compound in Different Conditions
| Condition | pH | Temperature (°C) | Estimated Half-Life |
| Aqueous Solution | 3-5 | 25 | > 2 years (for 10% degradation) |
| Aqueous Solution | 5 | 25 | Slower degradation |
| Aqueous Solution | 7.4 | 37 | Significantly shorter (requires empirical determination) |
| Cell Culture Medium (e.g., DMEM + 10% FBS) | ~7.4 | 37 | User-determined (protocol provided) |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Bacterial contamination appears after several days in a culture treated with this compound. | This compound has degraded below its minimum inhibitory concentration (MIC). | 1. Increase the frequency of media changes to replenish the this compound. 2. Determine the half-life of this compound in your specific culture conditions (Protocol 2) to establish an effective replenishment schedule. 3. Consider using a higher, non-toxic concentration of this compound, as determined by a cytotoxicity assay (Protocol 1). |
| Cells in long-term culture are showing signs of stress (e.g., reduced proliferation, morphological changes), even without visible contamination. | 1. The concentration of this compound is too high and is causing cytotoxicity. 2. Accumulation of cytotoxic degradation products (e.g., N-desmethyl this compound). | 1. Perform a cytotoxicity assay (Protocol 1) to determine the maximum non-toxic concentration of this compound for your cell line. 2. Increase the frequency of media changes to prevent the accumulation of degradation products. 3. Consider using a more stable alternative antibiotic. |
| Experimental results are inconsistent in long-term studies using this compound. | Fluctuations in the effective concentration of this compound due to degradation are affecting cellular processes. | 1. Standardize the this compound replenishment schedule across all experiments. 2. Quantify the this compound concentration at the beginning and end of key experimental time points to ensure it remains within the effective, non-toxic range. 3. If possible, switch to a more stable antibiotic for long-term experiments. |
Mandatory Visualization
Caption: this compound degradation pathway and its potential impact on cell culture.
Caption: Experimental workflow for determining this compound cytotoxicity and stability.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound (IC50)
This protocol outlines the use of an MTT assay to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound hydrochloride stock solution (10 mg/mL in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 0.1 µg/mL to 500 µg/mL. Include a "no antibiotic" control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on your experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Determining the Half-Life of this compound in Cell Culture Medium
This protocol describes a method to quantify the degradation of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound hydrochloride
-
Sterile conical tubes or flasks
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a fresh solution of this compound in your complete cell culture medium at your typical working concentration (e.g., 10 µg/mL).
-
Place the solution in a sterile flask and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours), collect an aliquot (e.g., 1 mL) of the medium.
-
-
This compound Extraction:
-
To 500 µL of the collected medium, add 1 mL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run the samples on the HPLC system.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound prepared in the same medium and extracted in the same manner to account for matrix effects.
-
Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the natural logarithm (ln) of the this compound concentration versus time. The slope of the resulting linear regression will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
References
Technical Support Center: Interpreting D-test Results for Clindamycin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting D-test results for clindamycin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the D-test?
The D-test, or disk approximation test, is a method used to detect inducible this compound resistance in bacteria, particularly in staphylococci and β-hemolytic streptococci.[1] These bacteria may appear susceptible to this compound in standard susceptibility tests but can harbor a resistance mechanism that is activated in the presence of an inducing agent, such as erythromycin.[2] The test involves placing an erythromycin disk in close proximity to a this compound disk on an agar plate inoculated with the test organism.[1] If the isolate has inducible resistance, the erythromycin will induce the expression of resistance to this compound, resulting in a flattening of the zone of inhibition around the this compound disk, creating a "D" shape.[1]
Q2: When should a D-test be performed?
According to the Clinical and Laboratory Standards Institute (CLSI), a D-test should be performed on isolates of Staphylococcus aureus, β-hemolytic streptococci, and Streptococcus pneumoniae that show resistance to erythromycin but susceptibility to this compound in routine testing.[1]
Q3: What are the primary genes involved in inducible this compound resistance?
The primary genes responsible for inducible this compound resistance are the erm (erythromycin ribosome methylase) genes, such as ermA and ermC.[3][4] These genes encode for a methylase enzyme that modifies the ribosomal target of both macrolides (like erythromycin) and lincosamides (like this compound), leading to resistance.[3] In contrast, resistance to erythromycin with susceptibility to this compound can also be due to an efflux pump encoded by the msrA gene, which does not confer inducible this compound resistance.[5]
Q4: What is the clinical significance of a positive D-test?
A positive D-test indicates that the organism can rapidly develop resistance to this compound during therapy, which can lead to treatment failure, especially in serious infections.[6] Therefore, isolates with a positive D-test are typically reported as resistant to this compound.
Q5: Can this compound ever be used if the D-test is positive?
While a positive D-test generally precludes the use of this compound for serious infections, some guidelines suggest it may still be effective in certain situations, such as minor skin and soft tissue infections where the bacterial load is lower.[6] However, this decision should be made with caution and close clinical monitoring.
Troubleshooting Guide for Atypical D-test Results
This guide addresses common issues and atypical results encountered during D-test experiments.
| Phenotype | Description | Interpretation | Recommended Action |
| Positive D-test | Flattening of the this compound inhibition zone adjacent to the erythromycin disk, forming a "D" shape. | Inducible this compound resistance (erm gene mediated). | Report as this compound resistant. |
| Negative D-test | A circular zone of inhibition around the this compound disk. | No inducible this compound resistance. The erythromycin resistance is likely due to another mechanism, such as an efflux pump (msrA). | Report as this compound susceptible. |
| Hazy D-zone | A "D" shaped zone is present, but with faint or hazy growth within the blunted area. | Inducible this compound resistance. | Report as this compound resistant. |
| D+ Phenotype | A "D" shaped zone with small colonies growing within the flattened portion of the zone up to the this compound disk. | Inducible this compound resistance, often associated with the ermC gene. | Report as this compound resistant. |
| Double Zone of Inhibition | Two distinct zones of growth inhibition around the this compound disk. | This can be a characteristic of some constitutively resistant strains. | Report as this compound resistant. |
| Keyhole Phenotype | An enhancement of the zone of inhibition between the erythromycin and this compound disks. | This is a rare phenotype and its clinical significance is still under investigation. It has been observed in some Streptococcus agalactiae strains. | Further investigation may be needed. Consult with a senior microbiologist. |
| No Zones of Inhibition | No zone of inhibition around either the erythromycin or this compound disks. | Constitutive resistance to both erythromycin and this compound. | Report as resistant to both antibiotics. |
Question: My D-test results are ambiguous. What could be the cause?
Answer: Ambiguous results can arise from several factors:
-
Incorrect Disk Spacing: The distance between the erythromycin and this compound disks is critical. For staphylococci, the recommended distance is 15-26 mm, and for streptococci, it is 12 mm (edge to edge).[1] Distances outside of this range can lead to unclear results.
-
Inoculum Density: The inoculum should be standardized to a 0.5 McFarland turbidity standard. An inoculum that is too light or too heavy can affect the zone sizes and clarity.
-
Media Issues: The use of incorrect or improperly prepared Mueller-Hinton agar can affect antibiotic diffusion and bacterial growth.
-
Incubation Conditions: Ensure the plates are incubated at the correct temperature and for the recommended duration (typically 16-18 hours at 35°C for staphylococci).[1]
Question: I observed growth within the this compound zone of inhibition, but no "D" shape. How should I interpret this?
Answer: Hazy growth within the this compound zone of inhibition, even without a clear "D" shape, should be interpreted as this compound resistance.[1]
Experimental Protocols
D-test Procedure
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a pure, overnight culture.[1]
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[1] For β-hemolytic streptococci, use Mueller-Hinton agar with 5% sheep blood.
-
Disk Placement: Aseptically place a 15-µg erythromycin disk and a 2-µg this compound disk on the agar surface. The distance between the edges of the disks should be 15-26 mm for Staphylococcus spp. and 12 mm for Streptococcus spp.[1]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours for staphylococci and 20-24 hours in 5% CO2 for streptococci.[1]
-
Interpretation: After incubation, examine the plate for a flattening of the this compound zone of inhibition adjacent to the erythromycin disk.
Mueller-Hinton Agar Preparation
-
Suspension: Suspend 38g of Mueller-Hinton agar powder in 1 liter of distilled water.[7]
-
Dissolving: Heat the mixture with frequent agitation and boil for 1 minute to ensure complete dissolution.[7]
-
Sterilization: Autoclave at 121°C for 15 minutes.[7]
-
Pouring: Allow the agar to cool to 45-50°C before pouring into sterile petri dishes to a uniform depth.
-
Storage: Store the prepared plates at 2-8°C.[7]
Quality Control
Quality control should be performed regularly using well-characterized strains. Recommended strains include:
-
Positive Control (Inducible Resistance): Staphylococcus aureus ATCC® BAA-977™ (contains ermA)[8]
-
Negative Control (Erythromycin Resistant, this compound Susceptible): Staphylococcus aureus ATCC® BAA-976™ (contains msrA)[8]
-
Susceptible Control: Staphylococcus aureus ATCC® 25923™
Visualizations
Caption: Workflow for D-test interpretation.
Caption: Molecular mechanism of inducible this compound resistance.
References
- 1. Inducible this compound Resistance (D Test) • Microbe Online [microbeonline.com]
- 2. Quick D-Test for this compound: +Results & Guide [jitsi.cmu.edu.jm]
- 3. Inducible this compound resistance and erm genes in Staphylococcus aureus in school children in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 5. Testing for Induction of this compound Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible this compound Resistance Test | PPTX [slideshare.net]
- 7. microbenotes.com [microbenotes.com]
- 8. Selection of Strains for Quality Assessment of the Disk Induction Method for Detection of Inducible this compound Resistance in Staphylococci: a CLSI Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Clindamycin Treatment Failure
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy of clindamycin. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments when this compound treatment fails against organisms that test as susceptible in vitro.
Frequently Asked Questions (FAQs)
Q1: Our Staphylococcus aureus isolate tests susceptible to this compound in our standard broth microdilution assay, but treatment is failing in our animal model. What is the most likely cause?
A1: The most probable cause is inducible this compound resistance , also known as the MLSB (Macrolide-Lincosamide-Streptogramin B) phenotype.[1][2] Organisms with this phenotype appear susceptible to this compound in standard tests. However, in the presence of an inducing agent, such as erythromycin, they can rapidly express resistance.[2][3] This resistance is mediated by erm genes, which encode for an enzyme that methylates the ribosomal target of this compound, preventing the drug from binding.[1][4][5] During therapy, exposure to this compound can select for constitutive mutants, leading to treatment failure.[2][6][7][8]
Troubleshooting Action: Perform an inducible this compound resistance test, commonly known as the D-test . This simple disk diffusion assay can phenotypically detect inducible resistance.[3][9][10]
Q2: We've confirmed our isolate is D-test negative, but in vivo efficacy is still poor, particularly in a high-density infection model. What other factors could be at play?
A2: Several factors beyond inducible resistance can cause discrepancies between in vitro susceptibility and in vivo failure:
-
Inoculum Effect: A high bacterial load at the infection site can lead to treatment failure.[11] While some studies show the Minimum Inhibitory Concentration (MIC) is not significantly affected by inoculum size for certain bacteria, high bacterial densities can reduce the bactericidal activity of antibiotics.[12] For some pathogens, a higher inoculum can lead to a notable increase in the MIC.[11][13]
-
Biofilm Formation: Bacteria within a biofilm are notoriously difficult to treat.[14][15][16] The extracellular polymeric matrix of the biofilm can limit antibiotic penetration.[14][16] Studies have shown that single or prolonged exposure to this compound may not significantly reduce the bacterial load in mature biofilms.[17][18] Interestingly, subinhibitory concentrations of this compound have been shown to alter biofilm matrix composition in S. aureus.[14]
-
Host Factors and Pharmacokinetics (PK): this compound has good oral absorption and distributes well into most body fluids and tissues, with the notable exception of cerebrospinal fluid.[19][20] However, its efficacy depends on achieving a sufficient concentration of the unbound, active drug at the site of infection.[21] this compound is metabolized in the liver, and while dose adjustments are not typically needed for renal failure, severe liver disease may impact drug levels.[21][22][23][24]
-
The Eagle Effect: Although more commonly associated with beta-lactam antibiotics like penicillin, the Eagle effect describes a paradoxical phenomenon where high concentrations of a bactericidal antibiotic are less effective.[25][26] This is often seen in high-inoculum infections where bacteria enter a stationary growth phase and are less susceptible to cell-wall active agents.[26][27] this compound, a protein synthesis inhibitor, is often considered effective in these situations and can overcome the Eagle effect seen with penicillins.[25][28][29]
Q3: Can subinhibitory concentrations of this compound have unintended effects on bacterial virulence?
A3: Yes. Research has shown that subinhibitory concentrations of this compound can have complex effects. In S. aureus, these low concentrations can trigger a stress response and upregulate the expression of genes associated with biofilm formation.[14] Conversely, this compound is also known to suppress the production of various toxins and virulence factors in bacteria like S. aureus and Streptococcus pyogenes, which is a key rationale for its use in treating severe infections like toxic shock syndrome.[30] The effect can be dependent on the bacterial growth phase at the time of drug exposure.[30]
Data Presentation
Table 1: Prevalence of Inducible this compound Resistance (iMLSB) in S. aureus
The prevalence of inducible resistance can vary significantly by geographical location and whether the infection is hospital- or community-associated.[31][32][33] This variability underscores the importance of routine testing.
| Study Population / Region | MRSA (%) with iMLSB | MSSA (%) with iMLSB | Overall (%) with iMLSB | Citation(s) |
| India (Clinical Isolates) | 20% | 6% | 10% | [1][4] |
| India (Erythromycin-Resistant Isolates) | 24.8% | 7.5% | 22% | [33] |
| USA (Erythromycin-Resistant/Clindamycin-Susceptible Isolates) | 50% | 60% | 52% | [34] |
| USA (Community-Associated MRSA) | 33% | N/A | N/A | [34] |
| USA (Hospital-Associated MRSA) | 55% | N/A | N/A | [34] |
| Japan (this compound-Susceptible Isolates) | 58.6% | 23.5% | 31.9% | [35] |
| Jordan (Erythromycin-Resistant MRSA) | 76.7% (overall MRSA) | N/A | N/A | [36] |
Note: Percentages are derived from specific study cohorts and may not be generalizable to all populations.
Experimental Protocols
Methodology: D-Test for Inducible this compound Resistance
The D-test is a simple and reliable disk diffusion method to detect inducible MLSB resistance.[10]
Objective: To phenotypically determine if an erythromycin-resistant, this compound-susceptible staphylococcal or streptococcal isolate has inducible resistance to this compound.
Principle: Erythromycin, a potent inducer of the erm gene, will diffuse through the agar.[33] If the test organism possesses an inducible erm gene, bacteria growing near the erythromycin disk will be induced to express resistance to this compound. This results in a flattening or "D" shape of the zone of inhibition around the this compound disk.[9][37]
Materials:
-
Mueller-Hinton agar (MHA) plate
-
Bacterial isolate for testing
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Erythromycin (15 µg) disk
-
This compound (2 µg) disk
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.[33] Allow the plate to dry for 3-5 minutes.
-
Disk Placement: Place an erythromycin (15 µg) disk and a this compound (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm.[9][33][37] For beta-hemolytic streptococci, a distance of 12 mm is recommended.[9]
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[9]
-
Interpretation:
-
D-Test Positive: A flattening of the inhibition zone around the this compound disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance. The isolate should be reported as resistant to this compound.[38]
-
D-Test Negative: A circular zone of inhibition around the this compound disk indicates that inducible resistance is not present. The isolate can be reported as susceptible to this compound.
-
Visualizations
Troubleshooting Workflow for this compound Treatment Failure
This workflow outlines the logical steps a researcher should take when encountering unexpected this compound treatment failure with a susceptible organism.
Mechanism of Inducible (MLSB) Resistance
This diagram illustrates the molecular mechanism of inducible resistance to this compound mediated by the erm gene.
References
- 1. Inducible this compound Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible this compound Resistance in <i>Staphylococcus aureus</i> Isolated from Clinical Samples - Journal of Laboratory Physicians [jlabphy.org]
- 3. Staphylococcus aureus with inducible this compound resistance and methicillin resistance in a tertiary hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible this compound Resistance in Staphylococcus aureus Isolated from Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of this compound To Eradicate Infection with Beta-Hemolytic Streptococci Inducibly Resistant to this compound in an Animal Model and in Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failure of this compound treatment of methicillin-resistant Staphylococcus aureus expressing inducible this compound resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential this compound Resistance in this compound-Susceptible, Erythromycin-Resistant Staphylococcus aureus: Report of a Clinical Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inducible this compound Resistance (D Test) • Microbe Online [microbeonline.com]
- 10. scielo.br [scielo.br]
- 11. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Effectiveness of this compound-based exposure strategies in experimental mature staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. This compound - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 20. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 21. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A studyof the pharmacokinetics of clidamycin in normal subjects and patients with chronic renal failure [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Eagle effect - Wikipedia [en.wikipedia.org]
- 27. Necrotizing Fasciitis [errolozdalga.com]
- 28. academic.oup.com [academic.oup.com]
- 29. The Eagle effect revisited: efficacy of this compound, erythromycin, and penicillin in the treatment of streptococcal myositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Growth Phase-Dependent Effect of this compound on Production of Exoproteins by Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Rate of Inducible MLSB Resistance in the Methicillin‐Resistant Staphylococci Isolated From Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Prevalence of inducible this compound resistance in Staphylococcus aureus isolated from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Detection of inducible and constitutive this compound resistance among Staphylococcus aureus isolates in a tertiary care hospital, Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Prevalence of Inducible this compound Resistance among Community- and Hospital-Associated Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Prevalence of Inducible Macrolide, Lincosamide, and Streptogramin B (inducible MLSB) Resistance in this compound-Susceptible Staphylococcus aureus at Okayama University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Prevalence of inducible this compound resistance in methicillin-resistant Staphylococcus aureus: the first study in Jordan | The Journal of Infection in Developing Countries [jidc.org]
- 37. applications.emro.who.int [applications.emro.who.int]
- 38. Inducible this compound Resistance Test | PPTX [slideshare.net]
Technical Support Center: Optimizing Clindamycin Dosage in In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clindamycin in in vitro PK/PD models.
Troubleshooting Guides
This section addresses common issues encountered during in vitro PK/PD experiments with this compound.
Issue: Unexpected Bacterial Regrowth Despite Initial Killing
-
Question: We observed an initial decline in bacterial counts in our in vitro model after introducing this compound, but then the bacterial population recovered or even exceeded the initial inoculum size. What could be the cause?
-
Answer: This phenomenon can be attributed to several factors:
-
Inducible Resistance: The bacterial strain may possess inducible resistance to this compound, most commonly mediated by erm genes. In the presence of an inducing agent (like erythromycin, and to a lesser extent, this compound itself), the bacteria begin to produce an enzyme that modifies the ribosomal target of this compound, rendering the drug ineffective.[1] This is a critical consideration for staphylococci and streptococci. It is essential to screen isolates for inducible resistance using the D-test prior to initiating a PK/PD study.[1]
-
Selection of Resistant Subpopulations: The initial bacterial population may contain a small number of resistant mutants. The selective pressure of the antibiotic can eliminate the susceptible population, allowing the resistant subpopulation to proliferate.
-
Drug Degradation: this compound may not be stable in the culture medium for the entire duration of the experiment, especially in prolonged studies. It is advisable to confirm the stability of this compound in your specific experimental setup. This compound demonstrates maximum stability in aqueous solutions at a pH of 3-5.[2][3]
-
Suboptimal Dosing Simulation: The simulated dosing regimen may not be sufficient to maintain this compound concentrations above the minimum inhibitory concentration (MIC) for an adequate duration, allowing for bacterial regrowth between doses.[4] this compound exhibits time-dependent killing, meaning its efficacy is primarily related to the duration the concentration remains above the MIC.[5][6]
-
Issue: Discrepancy Between MIC and In Vitro Model Results
-
Question: Our bacterial isolate shows susceptibility to this compound in a standard MIC assay, but the drug appears less effective in our dynamic in vitro PK/PD model. Why is this happening?
-
Answer: Several factors can contribute to this discrepancy:
-
Inducible Resistance Not Detected by Standard MIC: As mentioned previously, inducible this compound resistance is a major cause for discrepancies. A standard broth microdilution or agar dilution MIC test may not detect this phenotype.[1] Performing a D-test is crucial.
-
Bacteriostatic vs. Bactericidal Activity: this compound is generally considered a bacteriostatic agent, meaning it inhibits bacterial growth rather than actively killing the bacteria.[7][8] However, at higher concentrations, it can be bactericidal against some organisms. An MIC assay only determines the concentration that inhibits visible growth, not necessarily the concentration required for bacterial killing. Time-kill curve studies can provide a better understanding of the drug's activity over time.[4][9]
-
Inoculum Effect: The starting bacterial density in your PK/PD model may be significantly higher than that used in the MIC assay. A higher inoculum can sometimes lead to a decrease in the apparent activity of an antibiotic.
-
Protein Binding: this compound is highly protein-bound (around 95%).[8] If your in vitro model contains components that bind to this compound (e.g., serum proteins), the free (active) drug concentration will be lower than the total concentration. This can lead to reduced efficacy compared to a standard MIC assay performed in protein-free medium.
-
Issue: Variability in Time-Kill Curve Results
-
Question: We are observing inconsistent results in our this compound time-kill curve experiments. What are the potential sources of this variability?
-
Answer: Consistency in time-kill assays requires strict adherence to standardized procedures. Common sources of variability include:
-
Inoculum Preparation: The growth phase and density of the initial bacterial inoculum can significantly impact the results. It is crucial to use a standardized inoculum from a culture in the logarithmic growth phase.
-
Sampling and Plating Technique: Inaccurate serial dilutions, improper plating, or delays in processing samples can lead to errors in colony counts.
-
Antibiotic Carryover: Residual antibiotic in the samples plated for colony counting can inhibit bacterial growth on the agar plates, leading to an overestimation of the killing effect. Techniques to minimize carryover, such as washing the samples or using a high dilution factor, should be employed.
-
Media and Incubation Conditions: Variations in media composition, pH, and incubation temperature can affect both bacterial growth and antibiotic activity.
-
Frequently Asked Questions (FAQs)
1. How do I determine the appropriate starting dose of this compound for my in vitro PK/PD model?
The starting dose should be based on clinically relevant dosing regimens. For intravenous administration, doses often range from 300 mg to 900 mg every 6 to 8 hours.[4][10] The simulated concentration in your in vitro model should mimic the expected peak concentration (Cmax) and elimination half-life (t1/2) observed in humans. The typical half-life of this compound is 2-3 hours.[8]
2. What are the key PK/PD indices for this compound?
This compound is considered a time-dependent antibiotic.[5][6] The most important PK/PD index for predicting its efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[11] The ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) has also been shown to be a predictor of efficacy.[6][11]
3. How can I simulate human pharmacokinetics in my in vitro model?
A one-compartment in vitro model is commonly used to simulate human pharmacokinetics.[4][12] This typically involves a central compartment containing the bacterial culture and the antibiotic. The antibiotic is introduced as a bolus to achieve the target Cmax, and then fresh, drug-free medium is continuously pumped into the compartment while an equal volume of medium is removed to simulate the drug's elimination half-life.[4]
4. What is the mechanism of action of this compound and how does resistance develop?
This compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, specifically the 23S rRNA.[7][13] This binding interferes with the translocation of tRNA, thereby halting peptide chain elongation. The most common mechanism of resistance is the methylation of the 23S rRNA target site by an enzyme encoded by the erm genes.[1][14] This modification reduces the binding affinity of this compound to the ribosome.
5. What are the typical MIC breakpoints for this compound?
MIC breakpoints for this compound vary depending on the bacterial species and the regulatory body (e.g., CLSI, EUCAST). It is crucial to refer to the latest guidelines from these organizations for accurate interpretation of your results.
Data Presentation
Table 1: Example of this compound MICs and Time-Kill Curve Data for Staphylococcus aureus
| Strain ID | This compound MIC (µg/mL) | D-Test Result | Dosing Regimen Simulated in In Vitro Model | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Log10 Reduction in CFU/mL at 24h |
| SA-1 | ≤0.25 | Negative | 600 mg q8h | 6.0 | <2.0 | >4.0 |
| SA-2 | ≤0.25 | Positive | 600 mg q8h | 6.1 | 7.5 | -1.4 (Regrowth) |
| SA-3 | 8 | N/A | 600 mg q8h | 6.2 | 8.0 | -1.8 (Regrowth) |
This table is a hypothetical example compiled from typical data found in the literature to illustrate data presentation.
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Humans
| Parameter | Mean Value | Range |
| Half-life (t1/2) | 2.5 hours | 2-3 hours[8] |
| Volume of Distribution (Vd) | 70.2 L | - |
| Clearance (CL) | 16.2 L/h | - |
| Protein Binding | ~95% | -[8] |
Data compiled from multiple sources to provide a reference for model setup.[12]
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: D-Test for Detection of Inducible this compound Resistance
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Streak the inoculum evenly across a Mueller-Hinton agar plate.
-
Apply Disks: Place a 2 µg this compound disk and a 15 µg erythromycin disk on the agar surface, with their edges 15-20 mm apart.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Interpretation: A flattening of the zone of inhibition around the this compound disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates inducible resistance.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Low-Dose, Extended-Interval this compound Regimens against Staphylococcus aureus and Streptococcus pneumoniae Using a Dynamic In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Ways to Improve Insights into this compound Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Characterization of bactericidal activity of this compound against Bacteroides fragilis via kill curve methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Ways to Improve Insights into this compound Pharmacology and Pharmacokinetics Tailored to Practice [mdpi.com]
- 12. Population pharmacokinetics of this compound orally and intravenously administered in patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. ecommons.aku.edu [ecommons.aku.edu]
Technical Support Center: Clindamycin Susceptibility Testing in the Presence of erm Genes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the complexities of clindamycin susceptibility testing in bacterial isolates, particularly when erm genes are present. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind false susceptibility to this compound?
A1: The primary mechanism is inducible resistance, mediated by the presence of erm (erythromycin ribosome methylase) genes.[1][2] Bacteria possessing these genes may appear susceptible to this compound in standard in vitro tests. However, in the presence of an inducing agent, such as erythromycin, the erm gene is expressed, leading to the production of a methylase enzyme.[1][3] This enzyme modifies the 23S rRNA component of the 50S ribosomal subunit, which is the target for both macrolides (like erythromycin) and lincosamides (like this compound).[1][4] This modification reduces the binding affinity of this compound to the ribosome, resulting in resistance.[1][4] This is known as the MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype.[2]
Q2: What are the different phenotypes of MLSB resistance?
A2: There are three main phenotypes associated with MLSB resistance:
-
Inducible MLSB (iMLSB): In this phenotype, the bacteria are resistant to erythromycin but appear susceptible to this compound in the absence of an inducer.[1][3] Resistance to this compound is only expressed when an inducing agent like erythromycin is present.[1][3] Failure to detect this phenotype can lead to therapeutic failure with this compound treatment.[1][5]
-
Constitutive MLSB (cMLSB): Bacteria with this phenotype are resistant to both erythromycin and this compound, as the erm gene is continuously expressed, even without an inducer.[1][4]
-
MS Phenotype: This phenotype is characterized by resistance to macrolides and streptogramin B but susceptibility to this compound. It is typically mediated by an efflux pump encoded by the msrA gene, which actively removes macrolides from the bacterial cell but does not affect this compound.[2][3]
Q3: Why is it crucial to differentiate between these resistance phenotypes?
A3: Differentiating between these phenotypes is critical for appropriate therapeutic decisions. Treating an infection caused by an iMLSB strain with this compound can lead to the selection of constitutively resistant mutants and subsequent treatment failure.[1][5][6] Conversely, misidentifying an MS phenotype as this compound-resistant could unnecessarily limit treatment options.[5]
Q4: What is the D-test, and why is it important?
A4: The D-test is a simple and reliable disk diffusion method used to detect inducible this compound resistance in staphylococci and other bacteria.[5][7] It involves placing an erythromycin disk in close proximity to a this compound disk on an agar plate inoculated with the bacterial isolate.[7] If the isolate has inducible resistance, the erythromycin will induce the expression of the erm gene, causing the zone of inhibition around the this compound disk to be flattened on the side adjacent to the erythromycin disk, creating a characteristic "D" shape.[7] The Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-test on all staphylococcal isolates that are erythromycin-resistant and this compound-susceptible in routine testing.[6][7]
Q5: What are the roles of the different erm genes (ermA, ermB, ermC) in this compound resistance?
A5: ermA, ermB, and ermC are the most frequently encountered erm genes that confer MLSB resistance.[8][9] The prevalence of these genes can vary by geographical location and bacterial species.[9] For instance, some studies have found ermC to be the most prevalent gene in S. aureus isolates with inducible this compound resistance, while others have reported a higher frequency of ermA or ermB.[8][9] All three genes encode methylase enzymes that modify the ribosomal target of this compound.[4]
Troubleshooting Guides
Q1: I performed a D-test, but the "D" shape is unclear or hazy. How should I interpret this result?
A1: An indistinct or hazy "D" zone can be challenging to interpret. Here are a few troubleshooting steps and considerations:
-
Check Disk Placement: Ensure the distance between the edges of the erythromycin and this compound disks is within the recommended range (typically 15-26 mm for staphylococci).[9] A distance outside this range can affect the diffusion of the antibiotics and the clarity of the zone. A study has shown that a shorter distance of 15 mm can increase the detection of positive D-tests.[10]
-
Inoculum Density: Verify that the inoculum was prepared to the correct turbidity (0.5 McFarland standard). An inoculum that is too light or too heavy can alter the zone sizes and make interpretation difficult.
-
Incubation Conditions: Confirm that the plates were incubated at the correct temperature (35-37°C) and for the appropriate duration (16-24 hours).[5][7]
-
Repeat the Test: If the result is still ambiguous, it is best to repeat the test, paying close attention to the procedural details.
-
Hazy Growth: Hazy growth within the this compound zone, even without a clear "D" shape, may indicate resistance and should be interpreted with caution.[7]
Q2: My D-test is negative, but the PCR for erm genes is positive. How is this possible?
A2: Discrepancies between phenotypic tests like the D-test and genotypic methods like PCR can occur for several reasons:
-
Gene Expression: The presence of an erm gene does not always guarantee its expression. The gene may be present but not expressed at a level sufficient to produce a positive D-test under standard laboratory conditions.
-
Novel erm Alleles: The PCR primers used may detect a variant of an erm gene that does not confer the typical inducible resistance phenotype.
-
Technical Issues: Consider the possibility of a false-positive PCR result due to contamination or a false-negative D-test due to technical error. It is advisable to re-run both assays to confirm the results.
-
Multiple Resistance Mechanisms: The isolate may harbor other resistance mechanisms that could interfere with the expression or detection of inducible this compound resistance.
Q3: Conversely, my D-test is positive, but the PCR for common erm genes (ermA, ermB, ermC) is negative. What could be the reason?
A3: This scenario can also arise due to several factors:
-
Other erm Genes: The isolate may possess a less common erm gene for which your PCR assay is not designed to detect. There are over 40 different erm genes described.
-
Mutations: Mutations in the regulatory region of an erm gene could lead to its expression and a positive D-test, even if the specific gene is not one of the commonly screened ones.
-
False-Positive D-Test: While the D-test is generally reliable, technical errors can lead to false-positive results. Ensure proper technique and repeat the test if necessary.
-
Non-erm Mediated Inducible Resistance: Although less common, other mechanisms of inducible resistance to lincosamides may exist.
Q4: Can automated susceptibility testing systems reliably detect inducible this compound resistance?
A4: Many automated systems, such as the Vitek-2, have modules designed to detect inducible this compound resistance.[11][12][13] Studies have shown that these systems can have high specificity, but their sensitivity may vary.[11][12] In some cases, automated systems may fail to detect all instances of inducible resistance that are identified by the D-test.[4][11] One potential reason for false negatives in automated systems could be insufficient incubation time for the induction process to occur.[11] Therefore, for critical isolates, especially those from serious infections, confirming a negative result from an automated system with a manual D-test is a prudent approach.
Data Presentation
Table 1: Prevalence of this compound Resistance Phenotypes in Staphylococcus aureus
| Region/Country | MRSA/MSSA | iMLSB (%) | cMLSB (%) | MS Phenotype (%) |
| Jordan[14] | MRSA | 76.7 | 18.6 | 4.7 |
| Iran[15] | MRSA | 20.5 | 52.3 | 15.9 |
| Iran[15] | MSSA | 4.9 | 7.3 | - |
| India[16] | MRSA | 28.39 | 29.62 | 13.58 |
| India[16] | MSSA | 9.29 | 13.38 | 6.69 |
| Korea[17] | MRSA | 4 | 79 | - |
| Korea[17] | MSSA | 9 | 6 | - |
Table 2: Prevalence of this compound Resistance Phenotypes in Coagulase-Negative Staphylococci (CoNS)
| Region/Country | MRCoNS/MSCoNS | iMLSB (%) |
| USA[18] | MRCoNS | 14 |
| USA[18] | MSCoNS | 35 |
| Korea[17] | MRCoNS | 30 |
| Korea[17] | MSCoNS | 21 |
| India | MRCoNS | 20.3 |
| India | MSCoNS | 10.8 |
Table 3: Frequency of erm Genes in Staphylococcus aureus Isolates with Inducible this compound Resistance (iMLSB)
| Region/Country | ermA (%) | ermB (%) | ermC (%) | Both ermA & ermC (%) |
| Iran[8] | 11.1 | 22.2 | 44.4 | - |
| Iran[3] | 21.4 | - | 39.06 | 18.14 |
| Jordan[9] | Significantly prevalent in HA-MRSA | - | Significantly prevalent in CA-MRSA | - |
| Iran[19] | 66.6 | - | 63.1 | 57.8 |
Experimental Protocols
Disk Diffusion Method for Detection of Inducible this compound Resistance (D-Test)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][20]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial isolate to be tested
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Erythromycin (15 µg) disks
-
This compound (2 µg) disks
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the entire surface of a Mueller-Hinton agar plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.
-
-
Disk Placement:
-
Incubation:
-
Interpretation of Results:
-
Positive D-Test (Inducible Resistance): A flattening of the zone of inhibition around the this compound disk on the side adjacent to the erythromycin disk, creating a "D" shape, indicates a positive result.[7][21]
-
Negative D-Test (No Inducible Resistance): A circular zone of inhibition around the this compound disk indicates a negative result.[6][7]
-
Constitutive Resistance: No zone of inhibition around either the this compound or erythromycin disk.
-
MS Phenotype: Resistance to erythromycin (no zone) but susceptibility to this compound (circular zone).
-
Mandatory Visualization
References
- 1. Detection of Inducible this compound Resistance Genes (ermA, ermB, and ermC) in Staphylococcus aureus and Staphylococcus epidermidis -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Detection of Inducible this compound Resistance of Staphylococci in Conjunction with Performance of Automated Broth Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quick D-Test for this compound: +Results & Guide [jitsi.cmu.edu.jm]
- 6. publications.aap.org [publications.aap.org]
- 7. Inducible this compound Resistance (D Test) • Microbe Online [microbeonline.com]
- 8. Distribution of erm genes among Staphylococcus aureus isolates with inducible resistance to this compound in Isfahan, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jidc.org [jidc.org]
- 10. D-Zone test for detection of inducible this compound resistance using SirScan paper disks and Rosco Neo-Sensitabs at 25 and 15 mm distances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmsh.ac.in [jmsh.ac.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 14. Prevalence of inducible this compound resistance in methicillin-resistant Staphylococcus aureus: the first study in Jordan | The Journal of Infection in Developing Countries [jidc.org]
- 15. Inducible this compound resistance in Staphylococcus aureus isolates recovered from Mashhad, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inducible this compound Resistance among Clinical Isolates of Staphylococcus aureus from Sub Himalayan Region of India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prevalence of Inducible this compound Resistance in Staphylococcal Isolates at a Korean Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Incidence of constitutive and inducible this compound resistance in Staphylococcus aureus and coagulase-negative staphylococci in a community and a tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frequency of genes encoding erythromycin ribosomal methylases among Staphylococcus aureus clinical isolates with different D-phenotypes in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 20. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 21. Testing for Induction of this compound Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Clindamycin Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Clindamycin in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental solutions?
A1: this compound degradation is primarily influenced by pH, temperature, and exposure to light. The most significant factor is pH, with degradation rates increasing in both highly acidic and alkaline conditions. Temperature also plays a crucial role, with higher temperatures accelerating degradation.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: this compound exhibits maximum stability in the pH range of 3 to 5.[1][2] Within this range, degradation is minimized, ensuring the integrity of your experimental solutions for a longer duration. Degradation increases significantly at pH values below 4 and in alkaline conditions.[1]
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures accelerate the degradation of this compound. For instance, studies on this compound phosphate injections have shown that thermal degradation leads to an increase in impurity content, making it unsuitable for moist heat sterilization.[3] For long-term storage, refrigeration (4°C) is recommended, as it significantly slows down the degradation process compared to room temperature (23-25°C).[4][5][6]
Q4: My this compound solution has turned cloudy after storage. What could be the cause and how can I prevent it?
A4: Cloudiness or precipitation in a this compound solution upon storage can be due to several factors, including supersaturation, temperature changes, pH shifts, or solvent evaporation. To prevent this, ensure the concentration is below the solubility limit at the intended storage temperature. It is also advisable to prepare stock solutions at a concentration that remains stable at lower temperatures if refrigeration is planned.[2] Using a properly sealed container will prevent solvent evaporation.
Q5: Are there any specific solvents or diluents that are recommended for preparing this compound solutions?
A5: this compound hydrochloride is freely soluble in water, methanol, and dimethylformamide (DMF).[2] For intravenous solutions, 5% dextrose in water (D5W) and 0.9% sodium chloride (NS) are commonly used diluents and have been shown to maintain this compound stability for extended periods, especially under refrigeration.[4]
Q6: How should I store my this compound stock solutions to ensure maximum stability?
A6: For optimal stability, this compound stock solutions should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (4°C).[4][6][7] Storing aliquots in single-use sterile tubes can also help to minimize contamination and degradation from repeated freeze-thaw cycles.
Quantitative Data Summary
The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the quantitative data on its degradation under various conditions.
Table 1: Effect of pH on this compound Degradation
| pH Range | Stability | Major Degradation Pathway |
| 0.4 - 4 | Less Stable | Hydrolysis of the thioglycoside linkage.[1] |
| 3 - 5 | Maximum Stability [1][2] | Minimal degradation. |
| 5 - 10 | Less Stable | Scission of the 7-(S)-Cl group to form lincomycin.[1] |
Table 2: Stability of this compound Solutions at Different Temperatures
| Storage Temperature | Solution/Diluent | Concentration | Stability Period (retaining >90% initial concentration) |
| Room Temperature (23°C) | D5W or NS | Not specified | At least 7.5 days.[4] |
| Refrigerated (4°C) | D5W or NS | Not specified | At least 27.8 days.[4] |
| Room Temperature (25°C) | SuspendIt™ | Not specified | 182 days.[5] |
| Refrigerated (5°C) | SuspendIt™ | Not specified | 182 days.[5] |
| Room Temperature (23°C) | 0.9% Sodium Chloride | 600mg/100mL & 1.2g/100mL | 7 days.[6] |
| Refrigerated (4°C) | 0.9% Sodium Chloride | 600mg/100mL & 1.2g/100mL | 30 days.[6] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the chemical stability of this compound in a solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., XBridge C18, 50 x 4.6 mm, 3.5 µm)[8][9]
-
Mobile phase: A variable mixture of pH 2.50 ammonium hydrogen phosphate buffer, acetonitrile, and tetrahydrofuran.[8][9]
-
Diluent
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 or 0.45 µm)
Methodology:
-
Sample Preparation: Prepare the this compound solution at the desired concentration in the chosen solvent or medium.
-
Initial Analysis (Time 0):
-
Immediately after preparation, dilute an aliquot of the solution to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a syringe filter.
-
Inject the sample into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the initial concentration (100%).
-
-
Storage: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 7 days, etc.), withdraw an aliquot of the stored solution.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A common threshold for stability is the time at which the concentration drops below 90% of the initial value.
-
Visualizations
Caption: Major degradation pathways of this compound under acidic and alkaline conditions.
Caption: General workflow for conducting a stability study of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Study on Thermal Stability of this compound Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 4. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of this compound Hydrochloride in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of this compound Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinaria.org [veterinaria.org]
Clindamycin experimental variability and reproducibility issues
Welcome to the technical support center for clindamycin. This resource is designed for researchers, scientists, and drug development professionals to address common experimental variabilities and reproducibility issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily a bacteriostatic antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA. This action prevents the formation of peptide bonds and halts protein elongation, which is essential for bacterial growth and replication.[1] At higher concentrations, this compound can exhibit bactericidal (bacteria-killing) properties against highly susceptible organisms.[1]
Q2: Why am I seeing a discrepancy between in vitro susceptibility and in vivo efficacy?
A2: Several factors can contribute to this discrepancy:
-
Inducible Resistance: Some bacteria, particularly strains of Staphylococcus aureus, may test as susceptible to this compound in vitro but harbor inducible resistance genes (like erm genes). In the presence of an inducing agent (e.g., erythromycin), these bacteria can rapidly become resistant, leading to treatment failure in vivo. Performing a D-test is crucial to detect this inducible MLSb (macrolide-lincosamide-streptogramin B) phenotype.[2]
-
Biofilm Formation: Bacteria growing in biofilms are significantly more resistant to antibiotics than their planktonic (free-floating) counterparts.[3] The extracellular matrix of the biofilm can limit this compound penetration. Standard minimum inhibitory concentration (MIC) tests on planktonic bacteria will not accurately reflect the concentrations needed to inhibit or eradicate a biofilm.
-
Pharmacokinetics: Inadequate drug concentration at the site of infection can lead to treatment failure. This compound's concentration can be affected by co-administration with other drugs. For instance, rifampicin, a potent CYP3A4 inducer, can significantly decrease this compound plasma levels.
-
Host Factors: The immune status of the host plays a significant role in clearing an infection. A bacteriostatic agent like this compound relies on a competent immune system to eradicate the bacteria.
Q3: My this compound solution appears to be causing cytotoxicity in my eukaryotic cell co-culture experiments. What is the cause and how can I mitigate this?
A3: this compound can be cytotoxic to eukaryotic cells, especially at higher concentrations.[1][4] This is a dose-dependent effect.[1] To mitigate this, it is essential to determine the optimal concentration that is effective against the target bacteria while minimizing harm to the eukaryotic cells. It is recommended to perform a cytotoxicity assay, such as an MTT or LDH assay, on your specific cell line to establish a therapeutic window.[4][5] For example, one study found that this compound concentrations of 30 µg/mL and 50 µg/mL were less cytotoxic to dental pulp stem cells and human umbilical vein endothelial cells compared to other antibiotics.[4]
Q4: What are the main mechanisms of this compound resistance I should be aware of in my experiments?
A4: The primary mechanisms of this compound resistance are:
-
Target Site Modification (MLSb Phenotype): This is the most common mechanism and involves the methylation of the 23S rRNA component of the 50S ribosomal subunit by erm (erythromycin ribosome methylase) genes. This modification reduces the binding affinity of macrolides, lincosamides (like this compound), and streptogramin B antibiotics. This resistance can be either constitutive (cMLSb), where the resistance gene is always expressed, or inducible (iMLSb), where its expression is triggered by an inducer like erythromycin.[2]
-
Active Efflux (MS Phenotype): This mechanism involves efflux pumps, such as those encoded by msrA genes, that actively transport the antibiotic out of the bacterial cell. This typically confers resistance to macrolides and streptogramin B but not to this compound, as this compound is not a substrate for these pumps.[2]
-
Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that inactivate this compound.
Troubleshooting Guides
Problem: My bacterial strain appears susceptible to this compound in an initial MIC test, but the experiment fails.
-
Possible Cause: This could be a classic case of inducible this compound resistance (iMLSb phenotype), especially if you are working with erythromycin-resistant staphylococci.
-
Solution: Perform a D-test to check for inducible resistance. If the D-test is positive, it indicates that this compound may not be effective, and the isolate should be reported as resistant.[6]
Problem: this compound is not effective against the bacterial biofilm in my in vitro model.
-
Possible Cause: Standard MIC values are not representative of the concentrations needed to act on biofilms. Bacteria within biofilms can be up to 1000 times more resistant to antibiotics.[3]
-
Solution: Determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for your specific strain. These assays will provide a more accurate measure of the this compound concentration required to inhibit biofilm formation and eradicate established biofilms, respectively.[3] Research also suggests that repeated or prolonged exposure to this compound may be more effective against mature biofilms.[1]
Problem: There is high variability in my pharmacokinetic data for this compound.
-
Possible Cause: this compound exhibits high inter-patient variability in plasma concentrations. Intra-subject variability in bioequivalence studies is also known to be around 20-30%.
-
Solution: Ensure strict adherence to standardized protocols for sample collection and analysis. For bioequivalence studies, a single-dose, crossover design in a fasted state is recommended. A sufficient sample size should be calculated based on the known intra-subject variability. A washout period of at least 7 days is recommended.
Quantitative Data
Table 1: this compound Minimum Inhibitory Concentration (MIC) Breakpoints (µg/mL)
| Organism | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) |
|---|---|---|
| Staphylococcus aureus | ≤0.5 / 1-2 / ≥4 | ≤0.25 / >0.5 |
| Streptococcus pneumoniae | ≤0.25 / 0.5 / ≥1 | Not specified |
| Anaerobic bacteria | ≤2 / 4 / ≥8 | Not specified |
| Bacteroides fragilis | ≤2 / 4 / ≥8 | Not specified |
Data sourced from CLSI and EUCAST guidelines. Breakpoint values are subject to change, and users should refer to the latest versions of the respective documents.[7]
Table 2: Typical this compound MIC Distribution and Resistance Rates
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reported Resistance Rate |
|---|---|---|---|
| Staphylococcus aureus | 0.12 | >2 | 10-40% |
| Group A Streptococci | 0.04 | - | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[7][8]
Table 3: Prevalence of this compound Resistance Phenotypes in S. aureus
| Study Region/Population | S. aureus Type | iMLSb Prevalence | cMLSb Prevalence | MS Phenotype Prevalence |
|---|---|---|---|---|
| Gondar, Ethiopia | MRSA | 21.4% | 7.1% | 28.6% |
| MSSA | - | 5.8% | - | |
| India | MRSA | 48.7% | 0.05% | 30.7% |
| MSSA | 9.5% | - | 56.1% | |
| Nepal | MRSA | 47.5% | 32.2% | 8.5% |
| MSSA | 15.9% | 13.4% | 12.2% | |
| India | MRSA | 42.5% | 10.5% | 28% |
iMLSb: inducible MLSb; cMLSb: constitutive MLSb; MS: macrolide-streptogramin resistance (efflux).[2][9][10][11]
Table 4: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Mean Value (± SD) |
|---|---|
| Cmax (Maximum Concentration) | 3.1 µg/mL (± 0.8) |
| Tmax (Time to Cmax) | 0.83 h (± 0.24) |
| t1/2 (Half-life) | 2.3 h (± 0.4) |
| AUC(0-∞) (Area Under the Curve) | 12.2 µg·h/mL (± 4.2) |
Data from a study with a single 600 mg oral dose in healthy male volunteers.[12]
Experimental Protocols
Protocol 1: D-Test for Inducible this compound Resistance
Principle: This disk diffusion test identifies inducible erm-mediated resistance. Erythromycin induces the expression of the methylase, which then confers resistance to this compound, visible as a flattening of the this compound inhibition zone.[6]
Materials:
-
Mueller-Hinton agar (MHA) plate
-
Erythromycin (15 µg) disk
-
This compound (2 µg) disk
-
0.5 McFarland standard of the bacterial isolate
-
Sterile cotton swab
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[13]
-
Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.[13]
-
Allow the plate to dry for 3-5 minutes.
-
Place an erythromycin (15 µg) disk and a this compound (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.[14]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
Interpretation of Results:
-
Positive D-test (iMLSb): A flattening of the zone of inhibition around the this compound disk on the side adjacent to the erythromycin disk, creating a "D" shape. Report as this compound-resistant.[6]
-
Negative D-test: A circular zone of inhibition around the this compound disk. If the isolate is erythromycin-resistant and this compound-susceptible with a negative D-test, it likely has an efflux pump mechanism (MS phenotype). Report as this compound-susceptible.[14]
Protocol 2: Broth Microdilution for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antibiotic by testing a range of concentrations against a standardized bacterial inoculum in a liquid medium.[15]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plate
-
0.5 McFarland standard of the bacterial isolate
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The typical concentration range is 0.06 to 128 µg/mL.[7]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).[17]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[18]
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
Protocol 3: Biofilm Susceptibility Testing (MBIC and MBEC)
Principle: These assays determine the this compound concentrations required to inhibit biofilm formation (MBIC) and eradicate established biofilms (MBEC).[3]
Materials:
-
96-well microtiter plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)
-
This compound stock solution
-
Crystal Violet (CV) stain (0.1%)
-
33% glacial acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for MBIC:
-
Prepare serial two-fold dilutions of this compound in the growth medium in a 96-well plate.[3]
-
Add a standardized bacterial inoculum to each well.[3]
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation in the presence of the antibiotic.[3]
-
Quantify the biofilm biomass using the Crystal Violet assay (see below).
-
The MBIC is the lowest this compound concentration that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the control.[3]
Procedure for MBEC:
-
First, establish biofilms by incubating a standardized bacterial inoculum in a 96-well plate for 24-48 hours at 37°C.[3]
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.[3]
-
Incubate for another 24 hours at 37°C.[3]
-
To determine the viability of the remaining biofilm cells, wash the wells with PBS, add fresh antibiotic-free medium, and sonicate or scrape the wells to dislodge the biofilm. Plate the resulting suspension on agar plates to determine colony-forming units (CFU).
-
The MBEC is the lowest this compound concentration that prevents the regrowth of bacteria from the treated biofilm.[19]
Crystal Violet Assay for Biofilm Quantification:
-
Gently wash the wells of the microtiter plate with PBS.
-
Fix the biofilms with 99% methanol for 15 minutes.[3]
-
Stain the biofilms with 0.1% Crystal Violet solution for 5-10 minutes.[3]
-
Wash the wells thoroughly with water to remove excess stain.[3]
-
Solubilize the bound dye with 33% glacial acetic acid.[3]
-
Measure the optical density (OD) at 570 nm.[3]
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for performing the D-Test.
References
- 1. benchchem.com [benchchem.com]
- 2. Inducible this compound Resistance in Staphylococcus aureus: Reason for Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative evaluation of the cytotoxic and angiogenic effects of minocycline and this compound — An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quick D-Test for this compound: +Results & Guide [jitsi.cmu.edu.jm]
- 7. benchchem.com [benchchem.com]
- 8. Current indications for the use of this compound: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence and this compound Resistance Profile of Staphylococcus aureus and Associated Factors among Patients Attending the University of Gondar Comprehensive Specialized Hospital, Gondar, Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducible this compound Resistant Staphylococcus aureus among Patients Attending Tertiary Care Centre: A Descriptive Cross-sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. Bioavailability and selected pharmacokinetic parameters of this compound hydrochloride after administration of a new 600 mg tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inducible this compound Resistance (D Test) • Microbe Online [microbeonline.com]
- 14. Testing for Induction of this compound Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. youtube.com [youtube.com]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lume.ufrgs.br [lume.ufrgs.br]
Technical Support Center: Clindamycin Susceptibility Testing for Fastidious Anaerobes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Clindamycin susceptibility testing of fastidious anaerobic bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing this compound susceptibility testing on fastidious anaerobes?
A1: The primary challenges stem from the unique biological characteristics of these organisms.[1][2][3][4] Fastidious anaerobes require specialized, enriched media and a strictly anaerobic atmosphere for growth, making them more difficult to cultivate than their aerobic counterparts.[3][5] Their slow growth can also lead to prolonged incubation times, delaying results.[4] Furthermore, variability in testing media, inoculum preparation, and incubation conditions can significantly impact the accuracy and reproducibility of susceptibility test results.[2][6]
Q2: Which susceptibility testing methods are recommended for this compound and fastidious anaerobes?
A2: The Clinical and Laboratory Standards Institute (CLSI) document M11 provides the standardized reference methods for antimicrobial susceptibility testing of anaerobic bacteria.[3][7][8] The recommended methods include:
-
Agar Dilution: This is considered the "gold standard" reference method and is well-suited for research and surveillance studies.[9][10]
-
Broth Microdilution: This method is a practical alternative for clinical laboratories, though its application may be limited to certain species like the Bacteroides fragilis group.[3][7][11]
-
Gradient Diffusion (E-test): This method is a convenient and commonly used alternative for testing individual isolates in many laboratories.[9][12][13]
Disk diffusion testing is generally not recommended for anaerobes due to a high rate of errors.[5]
Q3: What are the CLSI-recommended breakpoints for this compound against anaerobic bacteria?
A3: The interpretive criteria for this compound against anaerobic bacteria are based on Minimum Inhibitory Concentration (MIC) values obtained through standardized testing methods.
| Interpretive Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Intermediate (I) | 4 |
| Resistant (R) | ≥ 8 |
| Source: CLSI M100 Series[14] |
Q4: How do I interpret results when an isolate is resistant to Erythromycin but appears susceptible to this compound?
A4: This phenomenon may indicate inducible this compound resistance, mediated by erm genes. In the presence of an inducing agent like erythromycin, these genes can methylate the ribosomal target, leading to resistance to macrolides, lincosamides (like this compound), and streptogramin B (the MLSb phenotype).[10][15] A special procedure, the "D-test," can be performed to detect this. A flattening of the this compound inhibition zone adjacent to an erythromycin disk (forming a "D" shape) indicates inducible resistance.[16][17] Isolates exhibiting a positive D-test should be reported as resistant to this compound, as in vivo therapeutic failure is a significant risk.
Troubleshooting Guides
Issue 1: Poor or No Growth of Anaerobic Isolates on Test Media
| Possible Cause | Troubleshooting Step |
| Inadequate Anaerobic Atmosphere | Ensure the anaerobic jar or chamber is functioning correctly. Use a fresh gas generator pack and an anaerobic indicator strip to confirm anaerobiosis. |
| Improper Media Formulation | Use a recommended medium such as Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).[9][10] Ensure the media is fresh and has been pre-reduced in an anaerobic environment before inoculation. |
| Suboptimal Incubation Temperature | Incubate plates at 35-37°C.[18] |
| Inoculum Density Too Low | Prepare the inoculum to a turbidity equivalent to a 0.5 McFarland standard.[9][18] |
| Loss of Viability During Inoculum Preparation | Minimize the exposure of the anaerobic isolate to oxygen during all manipulation steps. Use pre-reduced broths and diluents. |
Issue 2: Discrepant Results Between Different Susceptibility Testing Methods
| Possible Cause | Troubleshooting Step |
| Methodological Variations | Strictly adhere to CLSI guidelines for each method.[7] Pay close attention to media preparation, inoculum standardization, and incubation times. |
| Incorrect Reading of Endpoints | For agar dilution, the MIC is the lowest concentration with no growth, a faint haze, or a single colony. For E-test, read the MIC at the intersection of the elliptical zone of inhibition with the strip. Hazy growth within the ellipse should be considered significant. |
| Incubation Time Differences | For E-test, reading at 48 hours is generally more reliable than at 24 hours for many anaerobes, as it reduces the number of unreadable results and errors.[12] |
| Clustering of MICs Around Breakpoints | Minor variations in testing conditions can lead to shifts in MICs around the breakpoint, resulting in different categorical interpretations (e.g., Susceptible vs. Intermediate).[2][6] Repeat the test, ensuring strict adherence to the protocol. |
Issue 3: Quality Control (QC) Failures
| Possible Cause | Troubleshooting Step |
| Improper Storage of QC Strains | Ensure QC strains are stored at the recommended temperature and are not repeatedly subcultured. |
| Incorrect Inoculum Preparation of QC Strain | Prepare the inoculum for the QC strain using the same standardized procedure as for the test isolates. |
| Expired or Improperly Stored Antimicrobial Agents | Check the expiration dates of this compound powder, stock solutions, and E-test strips. Store them according to the manufacturer's instructions. |
| Media or Reagent Issues | Test a new batch of media or reagents. Ensure the pH of the media is within the recommended range. |
| Procedural Error | Review the entire testing procedure for any deviations from the standardized protocol. |
Quantitative Data Summary
Table 1: CLSI Quality Control Ranges for this compound Susceptibility Testing of Anaerobic Bacteria
| QC Strain | Method | MIC Range (µg/mL) |
| Bacteroides fragilis ATCC® 25285™ | Agar Dilution | 0.12 - 0.5 |
| Bacteroides thetaiotaomicron ATCC® 29741™ | Agar Dilution | 8 - 32 |
| Source: CLSI M11 Document[19][20] |
Table 2: Example MIC50 and MIC90 Values for this compound Against Select Anaerobes
| Organism | Method | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | Agar Dilution | 1 | >128 | [21] |
| Bacteroides fragilis | E-test | 0.5 | 256 | [21] |
| Bacteroides fragilis | Broth Microdilution | 1 | >16 | [21] |
| Note: MIC50 and MIC90 values can vary significantly based on geographic location and study period due to changing resistance patterns.[21] |
Experimental Protocols
Agar Dilution Method (CLSI Reference Method)
-
Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).[9][10]
-
Antibiotic Plate Preparation: Prepare a stock solution of this compound. Perform serial twofold dilutions and add the appropriate concentration to molten agar (45-50°C) to create a range of antibiotic-containing plates. Also, prepare a growth control plate without any antibiotic.
-
Inoculum Preparation: From a 24-48 hour pure culture, prepare a bacterial suspension in a suitable broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[9][18]
-
Inoculation: Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension to deliver a final concentration of approximately 10⁵ CFU per spot.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.[18]
-
MIC Determination: After incubation, examine the plates for growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.
Broth Microdilution Method
-
Media and Inoculum: Use a CLSI-recommended broth medium, such as Wilkins-Chalgren broth.[5] Prepare the inoculum as described for the agar dilution method, but dilute it further in the broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL in the microtiter wells.[5]
-
Plate Inoculation: Dispense the standardized inoculum into the wells of a microtiter plate containing pre-filled serial dilutions of this compound.
-
Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity) in the well.
Gradient Diffusion Method (E-test)
-
Plate and Inoculum Preparation: Use a pre-poured plate of Brucella agar supplemented as described above. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab the entire surface of the agar plate to create a uniform lawn of bacteria.
-
E-test Strip Application: Allow the agar surface to dry for 5-10 minutes. Aseptically apply the this compound E-test strip to the agar surface.
-
Incubation: Incubate the plate in an inverted position in an anaerobic atmosphere at 35-37°C for 48 hours.
-
MIC Reading: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.
Visualizations
Caption: Workflow for troubleshooting discrepant this compound susceptibility results.
Caption: Mechanism of inducible this compound resistance via erm gene activation.
References
- 1. Susceptibility testing of anaerobic bacteria: myth, magic, or method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility testing of anaerobic bacteria: myth, magic, or method? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Evaluation of the Etest for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 20. Changes in the antibiotic susceptibility of anaerobic bacteria from 2007–2009 to 2010–2012 based on the CLSI methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Clindamycin and Erythromycin Ribosomal Binding Sites
For Immediate Release
[City, State] – December 14, 2025 – In the landscape of antimicrobial therapeutics, understanding the precise mechanisms of drug action is paramount for the development of novel agents and the strategic deployment of existing ones. This guide provides a detailed comparison of two critical antibiotics, clindamycin and erythromycin, focusing on their distinct yet overlapping interactions with the bacterial ribosome, the cellular machinery responsible for protein synthesis.
This compound, a lincosamide, and erythromycin, a macrolide, both exert their antibacterial effects by targeting the 50S subunit of the prokaryotic ribosome.[1][2] While their ultimate outcome is the cessation of protein synthesis, the specifics of their binding sites and inhibitory mechanisms reveal subtle but significant differences. These distinctions underpin their pharmacological profiles and the patterns of bacterial resistance observed clinically.
Ribosomal Binding Sites and Mechanism of Action
Both antibiotics bind to the 23S ribosomal RNA (rRNA) within the large 50S subunit, in proximity to the peptidyl transferase center (PTC), the active site responsible for forming peptide bonds.[3][4] Their binding sites overlap, which is the basis for their competitive interaction and the clinical recommendation against their concurrent use.
This compound: this compound's binding site is located in the PTC, where it interferes with the correct positioning of aminoacyl-tRNAs in both the A-site (aminoacyl site) and the P-site (peptidyl site).[3][5] This interference directly inhibits peptidyl transferase activity, thus preventing peptide bond formation and the elongation of the nascent polypeptide chain.[6] Structural and biochemical studies have identified key interactions between this compound and specific nucleotides of the 23S rRNA, including A2058, A2059, A2451, and G2505 (E. coli numbering).[5][7] The interaction involves a network of hydrogen bonds, effectively stalling the ribosome's translational activity.[5]
Erythromycin: Erythromycin binds within the nascent peptide exit tunnel (NPET) of the 50S subunit, adjacent to the PTC.[8][9] By lodging itself in this tunnel, erythromycin creates a physical obstruction that blocks the progression of the growing polypeptide chain once it reaches a certain length (typically 6-8 amino acids).[8] This steric hindrance leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[10] The critical interactions for erythromycin binding involve hydrogen bonds with 23S rRNA nucleotides, most notably A2058 and A2059.[3][11] While its binding site partially overlaps with this compound, particularly at A2058 and A2059, its primary inhibitory mechanism is distinct, focusing on obstructing the exit path rather than directly inhibiting peptide bond formation.
Quantitative Comparison of Ribosomal Interactions
The affinity of each antibiotic for the ribosome can be quantified by its dissociation constant (Kd), where a lower value indicates a tighter binding interaction. Experimental data highlight a significant difference in the binding affinities of erythromycin and this compound.
| Antibiotic | Class | Key Interacting 23S rRNA Nucleotides (E. coli numbering) | Primary Mechanism of Inhibition |
| This compound | Lincosamide | A2058, A2059, A2451, G2505[7] | Interferes with A- and P-site tRNA positioning, inhibiting peptide bond formation.[3][5] |
| Erythromycin | Macrolide | A2058, A2059[3][11] | Blocks the nascent peptide exit tunnel, causing premature polypeptide chain termination.[8] |
| Antibiotic | Dissociation Constant (Kd/Kdiss) | Reference |
| This compound | ~8 µM | [7] |
| Erythromycin | ~4.9 - 10 nM | [8][12] |
Note: The significantly lower Kd value for erythromycin suggests a substantially higher binding affinity for the bacterial ribosome compared to this compound under the reported experimental conditions.
Visualizing the Mechanisms of Action
The following diagrams illustrate the binding sites and inhibitory pathways for this compound and erythromycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Collaborative Evaluation of an Erythromycin-Clindamycin Combination Well for Detection of Inducible this compound Resistance in Beta-Hemolytic Streptococci by Use of the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin inhibition of 50S ribosomal subunit formation in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Bacterial Ribosomal Actions | Clinical Gate [clinicalgate.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
Efficacy of Clindamycin versus metronidazole for bacterial vaginosis in clinical studies
An objective analysis of two frontline treatments for bacterial vaginosis, supported by clinical efficacy data, adverse event profiles, and detailed experimental methodologies.
Bacterial vaginosis (BV) is a common vaginal dysbiosis characterized by a shift in the vaginal microbiome from predominantly Lactobacillus species to a higher concentration of anaerobic bacteria. The standard of care for BV typically involves antibiotic therapy, with clindamycin and metronidazole being the most frequently prescribed agents. This guide provides a detailed comparison of the efficacy of these two drugs based on findings from clinical studies, aimed at researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Metronidazole
Clinical trials have demonstrated that both this compound and metronidazole are effective in the treatment of bacterial vaginosis, with comparable cure rates across various formulations and dosages. However, differences in patient tolerance and the potential for adverse effects are important considerations in treatment selection.
A prospective, randomized, double-blind clinical trial involving 46 patients found that 2% this compound vaginal cream (5 g applied intravaginally for 7 days) resulted in a 97% improvement or cure rate at the first follow-up visit, compared to 83% for patients receiving oral metronidazole tablets (500 mg twice a day for 7 days).[1] The difference between these two outcomes was not statistically significant.[1] Another multicenter, randomized, double-blind study with 234 evaluable patients reported cure or improvement rates of 83% for the this compound group and 78% for the metronidazole group one month after therapy, again with no significant difference between the treatments.[2]
Oral formulations have also shown similar efficacy. A study of 143 women assigned to receive either oral this compound (300 mg twice daily for 7 days) or oral metronidazole (500 mg twice daily for 7 days) reported no significant difference in failure rates, with 6.1% for this compound and 4% for metronidazole.[3][4] Similarly, a randomized, double-blind study involving 60 women found comparable cure rates of 93.3% for oral this compound and 86.6% for oral metronidazole.[5]
A study comparing a 3-day regimen of intravaginal this compound ovules to a 7-day regimen of oral metronidazole found them to be equally effective.[6][7] Specifically, 68.1% of patients were cured with this compound compared to 66.7% with metronidazole.[6][7]
The following tables summarize the quantitative data on the efficacy of this compound versus metronidazole from various clinical studies.
Table 1: Efficacy of Vaginal Formulations
| Study | Drug Formulation | Dosage Regimen | Cure/Improvement Rate |
| Fischbach et al. (1993)[1] | 2% this compound Vaginal Cream | 5 g intravaginally at bedtime for 7 days | 97% |
| Oral Metronidazole | 500 mg twice a day for 7 days | 83% | |
| Paavonen et al. (2000)[6][7] | This compound Vaginal Ovules | 100 mg intravaginally for 3 consecutive days | 68.1% |
| Oral Metronidazole | 500 mg orally twice daily for 7 days | 66.7% | |
| Fischbach et al. (1993)[2] | 2% this compound Vaginal Cream | 5 g intravaginally at bedtime for 7 days | 83% |
| Oral Metronidazole | 500 mg orally twice a day for 7 days | 78% |
Table 2: Efficacy of Oral Formulations
| Study | Drug Formulation | Dosage Regimen | Cure Rate | Failure Rate |
| Greaves et al. (1988)[3][4] | Oral this compound | 300 mg twice daily for 7 days | - | 6.1% |
| Oral Metronidazole | 500 mg twice daily for 7 days | - | 4% | |
| Moosavi et al. (2003)[5] | Oral this compound | 300 mg twice daily for 7 days | 93.3% | - |
| Oral Metronidazole | 500 mg twice daily for 7 days | 86.6% | - |
Adverse Events and Side Effect Profiles
While both drugs are generally well-tolerated, their side effect profiles differ, which may influence treatment decisions. Systemic side effects are more commonly associated with oral metronidazole, while localized reactions can occur with intravaginal this compound.
In a study comparing intravaginal this compound ovules with oral metronidazole, treatment-related adverse events were reported more frequently in the metronidazole group.[6][7] Systemic symptoms such as nausea and a metallic taste were the primary differentiators.[6][7][8] Common side effects of this compound include diarrhea, nausea, and rash, whereas metronidazole can cause headaches, nausea, and a metallic taste.[8]
Vaginal candidiasis is a potential side effect of both treatments. One study reported that vaginal candidiasis developed in 8.5% of patients in the this compound group and 4.7% in the metronidazole group.[2] Another study found that four patients receiving this compound developed non-bloody diarrhea, while four patients on metronidazole developed symptomatic candida vaginitis.[5]
Table 3: Common Adverse Events
| Drug | Common Adverse Events |
| This compound | Diarrhea, Nausea, Rash, Vaginal Candidiasis, Non-bloody diarrhea[5][8] |
| Metronidazole | Nausea, Metallic taste, Headache, Symptomatic Candida vaginitis[5][6][7][8] |
Recurrence Rates
Recurrence of bacterial vaginosis is a significant clinical challenge. Studies have shown that recurrence rates can be high following treatment with either antibiotic. One review noted that overall recurrence rates of up to 30% have been reported. Some studies suggest that the recurrence rate for BV can be between 50-80% within a year after treatment with either drug.[9]
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to ensure the validity of their findings. Key aspects of these protocols are outlined below.
Study Design: Randomized, Double-Blind, Controlled Trials
Many of the pivotal studies were designed as prospective, randomized, and double-blind clinical trials.[1][2][5] This design minimizes bias by ensuring that neither the participants nor the investigators know which treatment is being administered. For instance, in the study by Fischbach et al. (1993), patients received either active this compound cream and placebo oral tablets or active oral metronidazole tablets and placebo vaginal cream.[1]
Patient Population and Diagnosis
Participants in these studies were typically women of reproductive age diagnosed with bacterial vaginosis based on standard clinical criteria (Amsel's criteria) and/or Gram stain (Nugent score).[5][10] Amsel's criteria include the presence of a thin, white, homogeneous discharge; vaginal pH > 4.5; a positive whiff-amine test; and the presence of clue cells on microscopy.
Treatment Regimens and Follow-up
Patients were randomly assigned to receive either this compound or metronidazole in various formulations and dosages as detailed in the efficacy tables. Follow-up examinations were conducted at specified intervals, typically within one to four weeks after completion of therapy, to assess for clinical cure, which was determined by the resolution of the signs and symptoms of BV.[1][2]
Mechanism of Action
The therapeutic effects of this compound and metronidazole are attributable to their distinct antimicrobial mechanisms.
Caption: Mechanisms of action for this compound and Metronidazole.
This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[9] This action prevents the elongation of peptide chains, thereby suppressing bacterial growth.
Metronidazole, a nitroimidazole antimicrobial, is effective against anaerobic bacteria.[3] It enters the bacterial cell and is reduced, forming toxic metabolites that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and metronidazole for bacterial vaginosis.
Caption: Typical workflow of a comparative clinical trial.
Treatment Outcomes and Influencing Factors
The success of bacterial vaginosis treatment can be influenced by several factors, leading to different outcomes. This logical relationship is visualized below.
Caption: Factors influencing BV treatment outcomes.
References
- 1. everlywell.com [everlywell.com]
- 2. The effects of intravaginal this compound and metronidazole therapy on vaginal mobiluncus morphotypes in patients with bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metronidazole Vaginal: MedlinePlus Drug Information [medlineplus.gov]
- 4. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metronidazole (vaginal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. news-medical.net [news-medical.net]
- 8. Metronidazole for the treatment of vaginal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Head-to-Head Battle Against MRSA: A Comparative Analysis of Clindamycin and Linezolid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Key Antibiotics in the Fight Against Methicillin-Resistant Staphylococcus aureus
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating a thorough understanding of the available therapeutic options. This guide provides a detailed head-to-head comparison of two commonly employed antibiotics, clindamycin and linezolid, in the management of MRSA infections. By examining their mechanisms of action, in-vitro activity, clinical efficacy, and resistance profiles, this document aims to equip researchers and clinicians with the evidence-based information required for informed decision-making in both clinical and drug development settings.
In-Vitro Susceptibility
The in-vitro activity of an antibiotic is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial for understanding the overall susceptibility of a bacterial population.
| Parameter | This compound | Linezolid | Reference |
| MIC50 (μg/mL) | 0.25 | 2 | [1] |
| MIC90 (μg/mL) | >64 | 2-4 | [1][2] |
Linezolid generally demonstrates a consistent and narrow range of MIC values against MRSA isolates.[2] In contrast, while this compound can be potent against susceptible strains, a significant percentage of MRSA isolates exhibit resistance, leading to a high MIC90 value.[1]
Pharmacodynamic Properties
Beyond simple inhibition, the pharmacodynamic properties of an antibiotic describe the time course of its antimicrobial effects. The post-antibiotic effect (PAE) is a measure of the persistent suppression of bacterial growth after a brief exposure to an antibiotic.
| Parameter | This compound | Linezolid | Reference |
| Post-Antibiotic Effect (PAE) Duration (hours) | 2.5 - 4.0 | 2.5 - 4.0 | [3] |
Both this compound and linezolid exhibit a significant post-antibiotic effect against MRSA, with studies showing comparable durations of growth suppression after drug removal.[3] This effect allows for less frequent dosing intervals while maintaining therapeutic efficacy.
Clinical Efficacy: A Tale of Two Infections
The clinical performance of this compound and linezolid has been evaluated in various MRSA infections, most notably skin and soft tissue infections (SSTIs) and pneumonia.
Skin and Soft Tissue Infections (SSTIs)
In the treatment of complicated skin and soft tissue infections, both this compound and linezolid have demonstrated efficacy. However, clinical outcomes can be influenced by local resistance patterns for this compound.
| Outcome | This compound | Linezolid | Reference |
| Inpatient Mortality Rate | 2% | 1% | [4] |
| Median ICU Length of Stay (days) | 8.2 | 9.5 | [5] |
| Median Hospital Length of Stay (days) | 14 | 10 | [5] |
A retrospective cohort study comparing adjuvant this compound and linezolid for severe invasive Group A Streptococcus skin and soft tissue infections (with some patients having concurrent MRSA) found no significant difference in inpatient mortality.[4] However, the median hospital length of stay was shorter in the linezolid group.[5]
Pneumonia
For MRSA pneumonia, particularly in the nosocomial setting, linezolid has been associated with improved clinical outcomes compared to vancomycin, a standard of care.[6] While direct head-to-head trials with this compound for MRSA pneumonia are less common, both are considered treatment options.[7] The choice often depends on susceptibility data and the patient's clinical status. One study reported that the combination of linezolid and this compound improved outcomes in severe, necrotizing pneumonia caused by community-acquired MRSA.[8]
| Outcome | This compound | Linezolid | Reference |
| All-Cause Mortality Rate (vs. Vancomycin) | Not directly compared in large trials | Lower (10% vs 19.5% for vancomycin) | [6] |
| Clinical Cure Rate (vs. Vancomycin) | Not directly compared in large trials | Higher (57.6% vs 46.6% for vancomycin) | [6] |
Mechanisms of Action and Resistance
Understanding the molecular basis of how these antibiotics work and how bacteria develop resistance is fundamental for their appropriate use and for the development of new therapeutic strategies.
Mechanism of Action
Both this compound and linezolid inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, but at different stages of the process.
Mechanism of Resistance
Resistance to both antibiotics is a growing concern. MRSA can develop resistance to this compound through target site modification, while linezolid resistance often arises from mutations in the ribosomal RNA or the acquisition of a resistance gene.
Experimental Protocols
To ensure reproducibility and standardization of in-vitro testing, detailed experimental protocols are essential. The following are summarized methodologies for key assays used to evaluate the activity of this compound and linezolid against MRSA.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strain: A pure, overnight culture of the MRSA isolate.
-
Antibiotics: Stock solutions of this compound and linezolid of known concentrations.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
A few colonies of the MRSA isolate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
3. Antibiotic Dilution:
-
Serial two-fold dilutions of each antibiotic are prepared in CAMHB directly in the 96-well plates to achieve a final volume of 50 µL per well.[9]
4. Inoculation and Incubation:
-
50 µL of the prepared bacterial inoculum is added to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL.[9]
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]
5. Interpretation of Results:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation:
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC).
-
Prepare a standardized MRSA inoculum to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[10]
2. Incubation and Sampling:
-
Inoculate the antibiotic-containing media with the MRSA suspension and incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.[10]
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate a time-kill curve.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]
Post-Antibiotic Effect (PAE) Determination
This assay measures the duration of bacterial growth suppression after brief exposure to an antibiotic.
1. Antibiotic Exposure:
-
Expose a mid-logarithmic phase culture of MRSA (approximately 10⁶ CFU/mL) to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).[3]
-
A control culture is treated identically but without the antibiotic.
2. Antibiotic Removal:
-
Remove the antibiotic by either a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth or by centrifugation and resuspension of the bacterial pellet in fresh medium.
3. Monitoring Regrowth:
-
Incubate both the treated and control cultures at 37°C.
-
At regular intervals, determine the viable bacterial count (CFU/mL) for both cultures using the plate count method.
4. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU in the treated culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.[12]
Conclusion
Both this compound and linezolid are valuable tools in the therapeutic armamentarium against MRSA. Linezolid offers consistent in-vitro activity and has demonstrated favorable clinical outcomes, particularly in nosocomial pneumonia. This compound remains a viable option, especially for skin and soft tissue infections, but its use should be guided by local susceptibility patterns due to the significant potential for resistance. The choice between these two agents will ultimately depend on the specific clinical scenario, including the site and severity of infection, local resistance rates, and patient-specific factors. Continued surveillance of resistance trends and further head-to-head clinical trials are crucial to optimize the use of these important antibiotics in the ongoing battle against MRSA.
References
- 1. Characterization of Methicillin-Resistant Staphylococcus aureus Strains Recovered from a Phase IV Clinical Trial for Linezolid versus Vancomycin for Treatment of Nosocomial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nanobiotic formulations as promising advances for combating MRSA resistance: susceptibilities and post-antibiotic effects of this compound, doxycycline, ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08639A [pubs.rsc.org]
- 4. Comparison of Adjuvant this compound vs Linezolid for Severe Invasive Group A Streptococcus Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children | AAFP [aafp.org]
- 8. infezmed.it [infezmed.it]
- 9. benchchem.com [benchchem.com]
- 10. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. emerypharma.com [emerypharma.com]
The Synergistic Dance of Clindamycin and β-Lactams Against Staphylococcus aureus: A Tale of Toxin Suppression
For Immediate Release
In the ongoing battle against the formidable pathogen Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), the strategic combination of antibiotics is a cornerstone of effective therapy. This guide provides a comprehensive comparison of the synergistic effects of clindamycin when used with β-lactam antibiotics against S. aureus. The primary focus of this synergy lies not in enhanced bactericidal activity, but in a crucial yet often overlooked aspect: the suppression of toxin production.
Unveiling the Synergy: Beyond Bacterial Killing
While β-lactam antibiotics are potent inhibitors of bacterial cell wall synthesis, their use at sub-inhibitory concentrations can paradoxically lead to an increase in the production of virulence factors and toxins by S. aureus. This phenomenon can exacerbate the severity of infections. This compound, a protein synthesis inhibitor, acts as a powerful adjunctive agent by mitigating this detrimental effect.
Quantitative Analysis of Synergistic Effects
The following table summarizes the key quantitative data from in-vitro studies investigating the interaction between this compound and β-lactam antibiotics against S. aureus.
| Antibiotic Combination | S. aureus Strain(s) | Key Findings | Reference |
| This compound + Cefazolin | Methicillin-Susceptible S. aureus (MSSA) | Indifference observed in checkerboard assays (Median FIC Index: 1.25). | [1] |
| This compound (sub-MIC) | Inducible this compound-resistant S. aureus | Significant decrease in Panton-Valentine Leucocidin (PVL) release (ranging from 10.46% to 39.55% of control). | [2] |
| This compound (sub-MIC) | Inducible this compound-resistant S. aureus | Dramatic decrease in Toxic Shock Syndrome Toxin-1 (TSST-1) release, with undetectable levels at 1/2 MIC. | [2] |
| This compound + Oxacillin | Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | Synergistic activity observed in drug interaction assays. | [3] |
Delving into the Mechanisms: A Signaling Pathway Perspective
The synergistic effect of this compound with β-lactams against S. aureus can be understood by examining their distinct but complementary mechanisms of action at the molecular level. Sub-inhibitory concentrations of β-lactam antibiotics can induce a stress response in S. aureus, leading to the upregulation of global virulence regulators such as SarA and SaeRS.[4][5] These regulators, in turn, can increase the transcription of genes encoding various toxins.[4]
This compound intervenes at a critical downstream step. By binding to the 50S ribosomal subunit, it effectively blocks the translation of the toxin-encoding mRNA into functional proteins, thereby suppressing toxin production despite the upregulation of their genes.[2][6][7]
Experimental Protocols: A Guide for Researchers
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of antibiotic combinations.
Checkerboard Assay
The checkerboard assay is a common in-vitro method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[8]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of both this compound and the β-lactam antibiotic. Create two-fold serial dilutions of each antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of the β-lactam antibiotic along the x-axis and increasing concentrations of this compound along the y-axis. This creates a matrix of antibiotic combinations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of S. aureus (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Protocol:
-
Bacterial Culture: Grow an overnight culture of S. aureus and then subculture to achieve logarithmic growth phase.
-
Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL in fresh broth.
-
Experimental Setup: Prepare flasks containing the broth with:
-
No antibiotic (growth control)
-
This compound alone
-
β-lactam antibiotic alone
-
The combination of this compound and the β-lactam antibiotic
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion
The combination of this compound with β-lactam antibiotics represents a sophisticated therapeutic strategy against S. aureus infections. While traditional synergy testing for bactericidal activity may not always show a strong effect, the profound impact of this compound on suppressing β-lactam-induced toxin production is a critical consideration for clinical practice and future drug development. This "anti-virulence" synergy underscores the importance of a multi-faceted approach to combatting bacterial pathogens, targeting not only their survival but also their ability to cause disease. Researchers and drug development professionals are encouraged to consider this toxin-suppressive effect when evaluating new therapeutic regimens for S. aureus infections.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound suppresses virulence expression in inducible this compound-resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactam Antibiotics Enhance the Pathogenicity of Methicillin-Resistant Staphylococcus aureus via SarA-Controlled Lipoprotein-Like Cluster Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound | Time of Care [timeofcare.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Navigating the Maze of Resistance: A Comparative Guide to Clindamycin and Macrolide Cross-Resistance in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance poses a significant threat to global health. A critical area of concern is the complex interplay of cross-resistance between different classes of antibiotics, such as lincosamides (e.g., clindamycin) and macrolides (e.g., erythromycin, azithromycin). This guide provides an in-depth comparison of the mechanisms, phenotypic expressions, and detection methods related to this compound and macrolide cross-resistance in clinical bacterial isolates, supported by experimental data and detailed protocols.
Mechanisms of Cross-Resistance
Cross-resistance between macrolides and this compound is primarily governed by two distinct mechanisms: target site modification and active drug efflux.
1. Target Site Modification (MLSB Phenotype):
The most common mechanism is the methylation of the 23S ribosomal RNA, a component of the 50S ribosomal subunit, which is the binding site for macrolides, lincosamides, and streptogramin B antibiotics (MLSB).[1][2] This modification is mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferase enzymes.[1] This methylation reduces the binding affinity of all three antibiotic classes, leading to a resistance pattern known as the MLSB phenotype.[1] The expression of erm genes can be either constitutive or inducible.[3][4]
-
Constitutive MLSB (cMLSB) Resistance: In this phenotype, the erm gene is continuously expressed, resulting in constant methylation of the ribosome. Bacteria exhibiting the cMLSB phenotype are resistant to both macrolides and this compound under all conditions.[3][5]
-
Inducible MLSB (iMLSB) Resistance: Here, the erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[1] In the absence of an inducer, these bacteria appear susceptible to this compound in standard in vitro tests. However, exposure to a macrolide can trigger the production of the methylase, leading to this compound resistance and potential therapeutic failure.[1][5] This phenomenon is of significant clinical importance as it can lead to unexpected treatment failures with this compound.[5]
2. Active Drug Efflux (M Phenotype):
The second mechanism involves an ATP-dependent efflux pump that actively transports macrolides out of the bacterial cell.[6] This is typically mediated by the msrA (macrolide and streptogramin B resistance) gene.[7] This mechanism confers resistance to macrolides and streptogramin B, but not to lincosamides. Therefore, isolates with this "M phenotype" are resistant to macrolides but remain susceptible to this compound.[6]
Quantitative Data on Resistance Phenotypes and Genotypes
The prevalence of different resistance phenotypes and their underlying genetic determinants varies geographically and among different bacterial species, most notably in Staphylococcus aureus. The following tables summarize findings from various clinical studies.
Table 1: Prevalence of this compound and Macrolide Resistance Phenotypes in Staphylococcus aureus Clinical Isolates
| Study Region/Year | Total Isolates | Erythromycin Resistant (%) | cMLSB (%) | iMLSB (%) | MS Phenotype (%) | Reference |
| Tehran, Iran | 101 | 56.4 | 71.9 | 26.3 | 1.7 | [8] |
| Turkey | 516 | 54.6 | 63 (MRSA: 69.6, MSSA: 28.9) | 22 (MRSA: 18.2, MSSA: 40) | 15 (MRSA: 12.2, MSSA: 31.1) | [9] |
| Qatar | 161 | 26.1 | 0.6 | 15.5 | 9.9 | [4][10] |
| Nepal | 305 | Not specified | 16.6 (MRSA) | 37.5 (MRSA) | ~50 | [5] |
| Ethiopia | 66 | Not specified | 6.1 | 25.8 | Not specified | [11] |
Table 2: Frequency of Resistance Genes in Erythromycin-Resistant Staphylococcus aureus Isolates
| Study Region/Year | Total Erythromycin-Resistant Isolates | ermA (%) | ermB (%) | ermC (%) | msrA (%) | Gene Combinations | Reference |
| Europe | 851 | 67 | 0.6 | 23 | 6 | ermA + ermC (3%) | [12][13] |
| Poland | 50 (MRSA) | 86 | 0 | 30 | 10 | Not specified | [14] |
| Tehran, Iran | 57 | 66.6 | Not tested | 63.1 | 3.5 | ermA + ermC (57.8%) | [8] |
| Iran | 53 | 3 | 5 | 33 | 20 | Not specified | [3] |
| Qatar | 42 | Not tested | Not tested | 60 | 40 | Not specified | [4][10] |
Experimental Protocols
Accurate detection of this compound and macrolide resistance phenotypes is crucial for appropriate antibiotic stewardship and patient management.
Disk Diffusion Method (D-test) for Inducible this compound Resistance
The D-test is a simple, reliable, and widely recommended method for detecting iMLSB resistance.[15][16]
Principle: An erythromycin disk is placed in proximity to a this compound disk on an agar plate inoculated with the test organism. If the isolate possesses an inducible erm gene, the erythromycin will induce the expression of the methylase, leading to resistance to this compound in the area between the two disks. This results in a flattening of the zone of inhibition around the this compound disk, creating a "D" shape.[15]
Procedure (According to CLSI Guidelines): [15][16][17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly streak the suspension onto a Mueller-Hinton agar plate.
-
Disk Placement: Place a 15-µg erythromycin disk and a 2-µg this compound disk on the agar surface. The distance between the edges of the disks should be 15 to 20 mm.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Interpretation:
-
Positive D-test (iMLSB phenotype): A flattening of the inhibition zone around the this compound disk adjacent to the erythromycin disk (a "D" shape) indicates inducible resistance. The isolate should be reported as resistant to this compound.
-
Negative D-test (Susceptible or MS phenotype): A circular zone of inhibition around the this compound disk indicates susceptibility.
-
Resistant (cMLSB phenotype): No zone of inhibition around either disk indicates constitutive resistance.
-
Molecular Detection of Resistance Genes by PCR
Polymerase Chain Reaction (PCR) is a highly sensitive and specific method for detecting the presence of resistance genes such as erm and msrA.
Principle: Specific DNA primers are used to amplify target gene sequences from the bacterial DNA. The presence of an amplified product of the expected size indicates the presence of the gene.
Representative PCR Protocol:
-
DNA Extraction: Isolate genomic DNA from a pure bacterial culture using a commercial kit or a standard boiling method.[1]
-
PCR Amplification: Perform PCR using specific primers for ermA, ermB, ermC, and msrA. A multiplex PCR approach can be used to detect multiple genes simultaneously.[7]
-
Reaction Mixture: A typical 25 µL reaction contains:
-
10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
0.5-1 µL of each forward and reverse primer (10 µM)
-
1 µL of template DNA (~10-50 ng)
-
Nuclease-free water to a final volume of 25 µL
-
-
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 3-5 minutes
-
30-35 Cycles of:
-
Denaturation: 94°C for 30-60 seconds
-
Annealing: 50-58°C for 30-60 seconds (temperature is primer-dependent)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5-7 minutes[6]
-
-
-
Detection of Amplified Products: Analyze the PCR products by agarose gel electrophoresis. The presence of bands of the expected molecular weight confirms the presence of the respective resistance genes.
Visualizing Resistance Mechanisms and Workflows
Caption: Mechanisms of macrolide and lincosamide resistance.
Caption: Workflow for the D-test to detect inducible this compound resistance.
Caption: Decision tree for determining resistance phenotypes.
References
- 1. Multiplex PCR for Detection of Genes for Staphylococcus aureus Enterotoxins, Exfoliative Toxins, Toxic Shock Syndrome Toxin 1, and Methicillin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 4. Prevalence of inducible this compound resistance in Staphylococcus aureus isolated from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex PCR Assay for Simultaneous Detection of Nine Clinically Relevant Antibiotic Resistance Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequency of genes encoding erythromycin ribosomal methylases among Staphylococcus aureus clinical isolates with different D-phenotypes in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. This compound-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. [The frequency of the occurrence of genes ermA, ermB, ermC and msrA/B among methicillin-resistant Staphylococcus aureus strains resistant to erythromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
- 15. Quick D-Test for this compound: +Results & Guide [jitsi.cmu.edu.jm]
- 16. researchgate.net [researchgate.net]
- 17. sysrevpharm.org [sysrevpharm.org]
A Comparative Analysis of Oral versus Topical Clindamycin in the Management of Hidradenitis Suppurativa
For Researchers, Scientists, and Drug Development Professionals
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin condition characterized by recurrent, painful nodules, abscesses, and sinus tracts, primarily affecting intertriginous areas. Clindamycin, a lincosamide antibiotic with both antimicrobial and anti-inflammatory properties, is a cornerstone of HS therapy. It is available in both oral and topical formulations, each with a distinct profile regarding efficacy, patient suitability, and adverse effects. This guide provides a comparative overview of oral and topical this compound for the treatment of HS, supported by available clinical data.
Efficacy and Clinical Applications
Topical this compound is generally recommended as a first-line treatment for mild to moderate HS (Hurley stage I or mild stage II), particularly in cases without deep inflammatory lesions.[1] Oral this compound, often in combination with rifampicin, is typically reserved for moderate to severe disease (Hurley stage II or III).[1][2] However, recent studies have explored the efficacy of oral this compound as a monotherapy.
Quantitative Efficacy Data
The following tables summarize the quantitative data from key clinical studies on topical and oral this compound in HS. It is important to note that these findings are from separate studies and not from direct head-to-head comparative trials.
Table 1: Efficacy of Topical this compound in Hidradenitis Suppurativa
| Study | N | Treatment Group | Comparison | Duration | Key Efficacy Outcomes |
| Clemmensen, 1983[3][4][5] | 30 | 1% Topical this compound Solution | Placebo | 3 months | - Statistically significant (p < 0.01) superiority to placebo in reducing the number of abscesses, inflammatory nodules, and pustules. |
| Molinelli et al. (retrospective) | 72 | 1% Topical this compound | Resorcinol 15% | 12 weeks | - Hidradenitis Suppurativa Clinical Response (HiSCR) achieved in 52% of patients. |
Table 2: Efficacy of Oral this compound Monotherapy in Hidradenitis Suppurativa
| Study | N | Treatment Group | Duration | Key Efficacy Outcomes |
| Bettoli et al., 2019 (retrospective)[6] | 31 | Oral this compound 300 mg b.i.d. | 12 weeks | - Significant reduction (p<0.01) in Sartorius score, HS-PGA, and IHS4. - Significant change in mean Visual Analogue Scale (VAS) for pain. |
| Choi et al., 2021 (retrospective)[7][8] | 34 (out of 53) | Oral this compound Monotherapy | 8 weeks | - 61.76% of patients achieved Hi-SCR. - Mean HS-PGA score significantly decreased from 3.24 to 2.15 (p=0.001). |
| Caposiena Caro et al., 2019 (retrospective)[9][10] | 30 | Oral this compound 150 mg q.i.d. | 8 weeks | - 19 out of 30 patients (63.3%) met the primary outcome (HiSCR). - Significant improvement in Dermatology Life Quality Index (DLQI) and pain VAS. |
Pharmacokinetics and Bioavailability
The route of administration significantly influences the systemic exposure and local concentration of this compound.
Table 3: Pharmacokinetic Profile of Oral vs. Topical this compound
| Parameter | Oral this compound | Topical this compound |
| Bioavailability | High (approx. 90%)[11] | Minimal systemic absorption (average of 4-5%)[12] |
| Time to Peak Plasma Concentration | Within 1 hour[11] | Not applicable for systemic levels |
| Distribution | Widely distributed in body fluids and tissues, including bone.[11] | Primarily localized to the site of application. |
| Metabolism | Metabolized in the liver.[11] | Minimal systemic metabolism due to low absorption. |
| Excretion | Primarily in urine and feces.[11] | Minimal systemic excretion. |
Safety and Tolerability
The safety profiles of oral and topical this compound differ substantially, which is a key consideration in treatment selection.
Table 4: Adverse Effects of Oral vs. Topical this compound
| Adverse Effect Profile | Oral this compound | Topical this compound |
| Common Side Effects | - Diarrhea, nausea, vomiting, abdominal pain.[13] | - Dryness, erythema, peeling, itching, burning sensation at the application site.[14] |
| Serious Side Effects | - Clostridioides difficile-associated diarrhea (CDAD), which can be severe and potentially life-threatening.[4] | - Rarely, allergic contact dermatitis.[14] |
Mechanism of Action
This compound exerts its therapeutic effects in HS through a dual mechanism:
-
Antibacterial Action : this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[7] This bacteriostatic or bactericidal action helps to reduce the bacterial load within HS lesions, which is thought to be a trigger for the inflammatory response.[7]
-
Anti-inflammatory Action : this compound has been shown to possess anti-inflammatory properties independent of its antimicrobial activity. It can modulate the host immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
References
- 1. Evidence-based approach to the treatment of hidradenitis suppurativa/acne inversa, based on the European guidelines for hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Topical treatment of hidradenitis suppurativa with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise clinician’s guide to therapy for hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afrh.fr [afrh.fr]
- 6. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 7. This compound Mono-Therapy of Hidradenitis Suppurativa Patients: A Single-Center Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Mono-Therapy of Hidradenitis Suppurativa Patients: A Single-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound versus this compound plus rifampicin in hidradenitis suppurativa treatment: Clinical and ultrasound observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Systemic absorption of this compound hydrochloride after topical application [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Allergic Contact Dermatitis to Topical this compound in a Patient with Hidradenitis Suppurativa | Acta Dermato-Venereologica [medicaljournalssweden.se]
A Comparative Guide to Methods for Detecting Clindamycin Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of clindamycin resistance, particularly in clinically significant pathogens like Staphylococcus aureus, presents a considerable challenge to effective antimicrobial therapy. Accurate and timely detection of resistance is paramount for appropriate patient management and to mitigate the spread of resistant strains. This guide provides an objective comparison of established and novel methods for detecting this compound resistance, with a focus on inducible phenotypes that can lead to therapeutic failure if not correctly identified.
Understanding this compound Resistance Mechanisms
This compound belongs to the lincosamide class of antibiotics and exerts its effect by inhibiting bacterial protein synthesis. Resistance primarily arises from three mechanisms:
-
Target Site Modification: This is the most common mechanism and involves the alteration of the 23S rRNA component of the 50S ribosomal subunit, the binding site for this compound. This modification is mediated by erm (erythromycin ribosome methylase) genes, which confer cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[1][2][3] The expression of erm genes can be either constitutive (cMLSB) , where the resistance is always expressed, or inducible (iMLSB) , where resistance is only expressed in the presence of an inducing agent, typically a macrolide like erythromycin.[1][2][3]
-
Active Drug Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The msrA gene encodes an efflux pump that confers resistance to macrolides and streptogramin B, but not lincosamides.[1][4]
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification and inactivation of this compound by lincosamide nucleotidyltransferases.[5]
The detection of the iMLSB phenotype is of particular clinical importance, as bacteria with this resistance pattern will test as susceptible to this compound in standard in vitro tests in the absence of an inducer, potentially leading to treatment failure when this compound is used.[1][2]
Comparative Analysis of Detection Methods
A variety of phenotypic and genotypic methods are available for the detection of this compound resistance. The choice of method often depends on the laboratory's resources, the desired turnaround time, and the need for specific information on the resistance mechanism.
Performance Characteristics of Detection Methods
| Method | Principle | Sensitivity | Specificity | Turnaround Time | Relative Cost & Complexity |
| D-Test (Disk Diffusion) | Phenotypic detection of inducible resistance by observing the interaction between erythromycin and this compound disks on an agar plate.[2][6][7] | High (with optimal disk spacing)[8] | High[8] | 18-24 hours | Low cost, low complexity |
| Broth Microdilution | Phenotypic detection of inducible resistance by observing bacterial growth in broth containing a combination of erythromycin and this compound.[1][9] | 98-100%[9] | 100%[9] | 18-24 hours | Moderate cost, moderate complexity |
| Polymerase Chain Reaction (PCR) | Genotypic detection of specific resistance genes (ermA, ermB, ermC, msrA).[5][10][11] | High[5][12] | High[5][12] | 2-4 hours | High cost, high complexity |
Experimental Protocols
Phenotypic Method: The D-Test
The D-test is a simple and reliable method for detecting inducible this compound resistance in staphylococci.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly streak the suspension onto a Mueller-Hinton agar plate.
-
Disk Placement: Place a 15-µg erythromycin disk and a 2-µg this compound disk on the agar surface. The distance between the edges of the two disks should be 15 mm.[6][13]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]
-
Interpretation:
-
Positive D-test (iMLSB): A flattening of the zone of inhibition around the this compound disk on the side adjacent to the erythromycin disk, creating a "D" shape.[11]
-
Negative D-test (MS phenotype or susceptible): Circular zones of inhibition around both disks.[11]
-
Resistant (cMLSB): No zone of inhibition around either disk.[11]
-
D-Test Experimental Workflow
Phenotypic Method: Broth Microdilution
Broth microdilution can be adapted to detect inducible this compound resistance by incorporating an inducing agent.
Methodology:
-
Panel Preparation: Prepare a broth microdilution panel containing wells with a combination of erythromycin and this compound. A commonly used combination is 4 µg/mL erythromycin and 0.5 µg/mL this compound.[9]
-
Inoculum Preparation: Prepare a bacterial suspension according to standard broth microdilution protocols.
-
Inoculation: Inoculate the microdilution panel with the bacterial suspension.
-
Incubation: Incubate the panel at 35-37°C for 16-20 hours.
-
Interpretation:
-
Growth in the combination well: Indicates inducible this compound resistance.
-
No growth in the combination well: Indicates susceptibility to this compound in the presence of an inducer.
-
Broth Microdilution Workflow for iMLSB
Genotypic Method: Multiplex PCR
Multiplex PCR allows for the simultaneous detection of multiple genes associated with this compound resistance, providing a rapid and specific diagnosis.
Methodology:
-
DNA Extraction: Extract bacterial DNA from a pure culture.
-
PCR Amplification: Perform a multiplex PCR using primers specific for ermA, ermB, ermC, and msrA genes.
-
Primer examples:
-
ermA: F: 5'-TCTAAAAAGCATGTAAAGACGG-3', R: 5'-GTTTTTATTTGTTTTCGATTCC-3'
-
ermC: F: 5'-GCTAATATTGTTTAAATCGTCAATT-3', R: 5'-GGATCAGGAAAAGGACATTT-3'
-
msrA: F: 5'-GGCACAAATACACGACAACT-3', R: 5'-GTAATACGGTTTGCGAGTTT-3'
-
-
Cycling conditions (example):
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 55°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Gel Electrophoresis: Separate the PCR products on an agarose gel.
-
Interpretation: The presence of a band of the expected size for a specific gene indicates the presence of that resistance determinant.
References
- 1. Detection of Inducible this compound Resistance in Beta-Hemolytic Streptococci by Using the CLSI Broth Microdilution Test and Erythromycin-Clindamycin Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible this compound Resistance (D Test) • Microbe Online [microbeonline.com]
- 3. Evaluation of Disk Approximation and Single-Well Broth Tests for Detection of Inducible this compound Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Detection of inducible and constitutive this compound resistance among Staphylococcus aureus isolates in a tertiary care hospital, Eastern India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Phenotypic and genotypic expression of this compound resistance Among clinical isolates of staphylococcus aureus | International Journal of Current Research [journalcra.com]
- 9. Detection of Inducible this compound Resistance in Staphylococci by Broth Microdilution Using Erythromycin-Clindamycin Combination Wells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Phenotypic and Genotypic Characterization Methods for the Detection of Methicillin-Resistant Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Inducible this compound Resistance of Staphylococci in Conjunction with Performance of Automated Broth Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Clindamycin and Rifampicin: A Synergistic Alliance in Combating Bacterial Infections
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of in-vitro studies reveals the synergistic potential of combining clindamycin and rifampicin, offering a promising therapeutic strategy against challenging bacterial infections, particularly those caused by staphylococcal species. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed assessment of this combination's synergistic activity, experimental protocols, and mechanisms of action.
The combination of this compound, a lincosamide antibiotic that inhibits bacterial protein synthesis, and rifampicin, a rifamycin that targets bacterial RNA polymerase, has demonstrated notable efficacy, primarily in preventing the emergence of rifampicin-resistant bacterial strains. While the nature of their interaction can vary depending on the bacterial species and the methodology used for assessment, the overall evidence points towards a beneficial partnership.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound and rifampicin has been evaluated using two primary in-vitro methods: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay: This method assesses the combined effect of two drugs by measuring the minimum inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Time-Kill Curve Analysis: This dynamic method evaluates the rate and extent of bacterial killing over time when exposed to antibiotics alone and in combination.
A key study investigating the interaction of this compound and rifampicin against 75 clinical isolates of pathogenic coagulase-negative staphylococci (PCNS) provides valuable insights. The study determined the MIC and Minimum Bactericidal Concentration (MBC) for 90% of the strains tested (MIC90 and MBC90).
Table 1: MIC90 and MBC90 of Rifampicin and this compound against Pathogenic Coagulase-Negative Staphylococci [1][2]
| Antibiotic | MIC90 (µg/mL) | MBC90 (µg/mL) |
| Rifampicin | 0.03 | 0.25 |
| This compound | >25 | >25 |
Interestingly, this study found a disparity between the results of the checkerboard and time-kill assays. While no synergy was observed in 15 strains of PCNS tested using the checkerboard method, the time-kill curve method demonstrated synergy in 6 out of 12 selected strains.[1][2] No antagonism was reported by either method.[1][2]
Another study focusing on Staphylococcus aureus using the time-kill method found that for this compound-susceptible strains, this compound effectively prevented the regrowth of bacteria in the presence of rifampicin.[3] For this compound-resistant strains, the combination was largely indifferent.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are the standard protocols for the checkerboard and time-kill curve assays.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and rifampicin are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the rows, and serial dilutions of rifampicin are added to the columns. This creates a matrix of varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis Protocol
This method provides a dynamic view of bactericidal activity.
-
Preparation of Cultures: A standardized bacterial inoculum is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several tubes containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., MIC)
-
Rifampicin alone (at a specific concentration, e.g., MIC)
-
This compound and rifampicin in combination
-
-
Sampling and Plating: Aliquots are removed from each tube at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Colony Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: A < 2-log10 increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing the Workflow and Mechanisms
The primary mechanism of synergy between this compound and rifampicin lies in the ability of this compound to suppress the emergence of rifampicin-resistant mutants.[1] Rifampicin monotherapy often leads to the rapid development of resistance due to mutations in the bacterial rpoB gene, which encodes the β-subunit of RNA polymerase. This compound, by inhibiting protein synthesis, is thought to reduce the likelihood of these mutations arising and establishing dominance in the bacterial population.
Beyond its antibacterial properties, the combination has also been noted for its potential anti-inflammatory and anti-biofilm effects, which may contribute to its clinical efficacy in conditions such as hidradenitis suppurativa.[4]
Conclusion
The combination of this compound and rifampicin presents a compelling case for a synergistic interaction against staphylococcal infections. While checkerboard assays may not consistently demonstrate synergy, the more dynamic time-kill curve analyses often reveal a significant enhancement of bactericidal activity and, crucially, the prevention of rifampicin resistance. This guide underscores the importance of utilizing multiple in-vitro methods to comprehensively assess antibiotic synergy and provides a foundation for further research and development in this area.
References
- 1. In vitro interaction between rifampin and this compound against pathogenic coagulase-negative staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. [In vitro activity of linezolid, moxifloxacin, levofloxacin, this compound and rifampin, alone and in combination, against Staphylococcus aureus and Staphylococcus epidermidis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of oral this compound and rifampicin combination therapy in patients with hidradenitis suppurativa in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clindamycin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of clindamycin is crucial for environmental protection and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste, in both laboratory and clinical research settings.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols to minimize exposure and ensure a safe working environment:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. In situations where dust generation is possible, a dust respirator is also recommended.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid inhaling any dust or fumes.
-
Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled. Keep containers securely sealed when not in use and wash hands thoroughly after handling.
II. This compound Waste Classification and Segregation
Proper segregation of pharmaceutical waste is the first and most critical step in the disposal process. This compound, in most forms, is considered a non-hazardous pharmaceutical waste. However, it's essential to consult local, state, and federal regulations as classifications can vary.
Waste Segregation Guidelines:
| Waste Type | Container Color | Description |
| Non-Hazardous Pharmaceutical Waste | Blue or Purple | Includes expired or unused this compound, contaminated materials (e.g., gloves, wipes) that are not considered hazardous. |
| Hazardous Pharmaceutical Waste | Black | For this compound that may be mixed with or exhibit characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity). |
| Sharps Waste | Red | Needles, syringes, and other sharp objects contaminated with this compound. |
It is a best practice to treat uncertain pharmaceutical waste as hazardous to mitigate risks and ensure full compliance.
III. Step-by-Step Disposal Procedures
The recommended disposal method for this compound depends on the specific circumstances and available facilities.
1. Preferred Method: Pharmaceutical Take-Back Programs
The most environmentally sound and recommended method for disposing of unused or expired this compound is through a registered pharmaceutical take-back program. These programs ensure that pharmaceuticals are disposed of in a compliant and safe manner, typically through incineration.
-
Action: Contact your institution's environmental health and safety (EHS) department or a licensed pharmaceutical waste vendor to inquire about take-back options.
2. On-Site Management and Disposal (When Take-Back is Not an Option)
Experimental Protocol for On-Site Inactivation and Disposal:
-
Preparation:
-
Select a well-ventilated area, such as a chemical fume hood.
-
Assemble all necessary materials: this compound waste, an undesirable substance (e.g., kitty litter, used coffee grounds), a sealable plastic bag or container, and appropriate PPE.
-
-
Deactivation:
-
For solid forms (pills, capsules): Do not crush the tablets or capsules. Place them directly into the sealable container.
-
For liquid forms: Pour the liquid into the sealable container.
-
Add the undesirable substance to the container. The goal is to create a mixture that is unpalatable and discourages accidental ingestion or diversion.
-
Add a small amount of water or rubbing alcohol to dissolve the medicine and facilitate mixing.
-
-
Containment and Sealing:
-
Thoroughly mix the this compound with the undesirable substance.
-
Securely seal the plastic bag or container to prevent leakage.
-
-
Final Disposal:
-
Place the sealed container into the designated non-hazardous pharmaceutical waste container (typically blue or purple).
-
Never flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer, as this can lead to environmental contamination.
-
3. Spill and Contamination Cleanup
In the event of a this compound spill, immediate action is necessary to contain and clean the area.
-
Minor Spills:
-
Wear appropriate PPE.
-
For dry spills, use a method that avoids dust generation, such as a vacuum with a HEPA filter or dampening the powder with water before sweeping.
-
For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand).
-
Collect the spilled material and place it in a sealed, labeled container for disposal as pharmaceutical waste.
-
Clean the spill area thoroughly with soap and water.
-
-
Major Spills:
-
Evacuate non-essential personnel from the area.
-
Alert your institution's EHS department or emergency services.
-
Control the source of the spill if it is safe to do so.
-
Prevent the spillage from entering drains or water courses.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Clindamycin
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Clindamycin in research and drug development settings. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, particularly in its powdered form or when preparing solutions, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and aerosols. |
| Lab Coat | A disposable or dedicated lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form or when there is a potential for aerosol generation. | Prevents inhalation of aerosolized particles. |
Occupational Exposure Limit
While regulatory bodies such as OSHA and NIOSH have not established specific Permissible Exposure Limits (PELs) or Recommended Exposure Limits (RELs) for this compound, Pfizer has established an in-house Occupational Exposure Limit (OEL).
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| Pfizer | 100 µg/m³[1] |
Operational Plan: Step-by-Step Handling and Disposal Procedures
A systematic workflow is crucial to minimize exposure risk during the handling and disposal of this compound. All procedures involving the handling of powdered this compound or the preparation of concentrated solutions should be conducted within a certified chemical fume hood.
Handling Workflow
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.[2]
-
Solid Waste : This includes unused or expired this compound powder, contaminated gloves, pipette tips, and other lab consumables. This waste should be collected in a designated, durable, and leak-proof hazardous waste container.
-
Liquid Waste : Concentrated stock solutions and other liquid waste containing this compound should be collected in a labeled, leak-proof container.[2] It is important to note that autoclaving may not be effective in inactivating all antibiotics and is not a recommended method for the disposal of this compound waste.
-
Sharps : Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Container Labeling : All waste containers must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound".
-
Final Disposal : All hazardous waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) office for incineration. Do not dispose of this compound waste down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
